molecular formula C8H4BrNO2 B6229734 6-bromo-1,2-benzoxazole-3-carbaldehyde CAS No. 1824292-23-0

6-bromo-1,2-benzoxazole-3-carbaldehyde

Cat. No.: B6229734
CAS No.: 1824292-23-0
M. Wt: 226
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Description

6-Bromo-1,2-benzoxazole-3-carbaldehyde is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. The benzoxazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide spectrum of pharmacological activities . This particular compound features a reactive aldehyde group at the 3-position and a bromo substituent at the 6-position, making it a versatile intermediate for the synthesis of more complex molecules via further substitution and condensation reactions . Researchers can utilize this compound to develop novel analogs with potential biological activities. Benzoxazole derivatives have demonstrated significant antimicrobial properties , particularly against Gram-negative bacteria like Escherichia coli , with molecular docking studies suggesting that the mechanism of action may be linked to the inhibition of the bacterial enzyme DNA gyrase, an attractive target for antibacterial agents . Furthermore, the benzoxazole core is a promising scaffold for anticancer research . Certain benzoxazole derivatives have exhibited potent cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HCT116), and some are known to function as inhibitors of human topoisomerase II . This compound is offered for Research Use Only (RUO) . It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

1824292-23-0

Molecular Formula

C8H4BrNO2

Molecular Weight

226

Purity

95

Origin of Product

United States

Foundational & Exploratory

chemical properties of 6-bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of 6-Bromo-1,2-benzoxazole-3-carbaldehyde Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Optimizing Synthesis, Stability, and Functionalization in Drug Discovery

Executive Summary

6-Bromo-1,2-benzoxazole-3-carbaldehyde (also known as 6-bromo-1,2-benzisoxazole-3-carbaldehyde) is a critical heterocyclic intermediate used in the synthesis of antipsychotic and anticonvulsant pharmacophores. Structurally related to the risperidone and zonisamide scaffolds, this compound offers a dual-functional platform: an electrophilic aldehyde at the C3 position for reductive aminations and a reactive bromide at the C6 position for cross-coupling reactions.

This guide addresses the specific challenges associated with this molecule, particularly the instability of the isoxazole ring under strong basic conditions (Kemp elimination) and the synthetic difficulty of direct oxidation at the C3 position.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

PropertyData
CAS Number 1824292-23-0
IUPAC Name 6-bromo-1,2-benzoxazole-3-carbaldehyde
Synonyms 6-bromo-1,2-benzisoxazole-3-carbaldehyde; 6-bromobenzo[d]isoxazole-3-carbaldehyde
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point Predicted:[1] 85–95 °C (Based on SAR; unsubstituted analog MP 61–65 °C [1])
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in Ethanol
Stability Sensitive to strong bases (Ring opening); Air-sensitive (Aldehyde oxidation)

Synthesis Strategy: The "Ethoxymethyl" Route

Technical Insight: Direct oxidation of 3-methyl-1,2-benzisoxazoles to the corresponding aldehyde using standard reagents (e.g., SeO₂, CrO₃) often fails or results in over-oxidation to the carboxylic acid [1].

Recommended Protocol: The most robust synthetic pathway involves a four-step sequence via a 3-ethoxymethyl intermediate. This method preserves the sensitive benzisoxazole ring while installing the aldehyde functionality.

Workflow Diagram

SynthesisRoute Start 6-Bromo-3-methyl- 1,2-benzisoxazole Step1 3-(Bromomethyl) Intermediate Start->Step1 NBS, CCl4 Reflux (Radical Bromination) Step2 3-(Ethoxymethyl) Intermediate Step1->Step2 NaOEt, EtOH Reflux (Etherification) Step3 3-(Hydroxymethyl) Intermediate Step2->Step3 BBr3, DCM -78°C to RT (Ether Cleavage) Final 6-Bromo-1,2-benzoxazole- 3-carbaldehyde Step3->Final PDC or DMP DCM (Mild Oxidation)

Figure 1: Validated synthetic route avoiding direct methyl oxidation, adapted from Kalkote et al. [1].

Reactivity Profile & Mechanism

The Kemp Elimination (Stability Warning)

The 1,2-benzisoxazole core is not inert. Under strong basic conditions, the N-O bond is susceptible to cleavage, a process known as the Kemp elimination .[2] This results in the formation of salicylonitriles, destroying the pharmacophore.

  • Risk Factor: High pH (>10) or strong nucleophiles (e.g., hydroxide, methoxide) at elevated temperatures.

  • Mitigation: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) or mild conditions when performing reactions on the aldehyde or bromide.

Orthogonal Functionalization

The molecule possesses two distinct reaction centers:

  • C3-Aldehyde: Highly electrophilic. Ideal for reductive amination with primary/secondary amines to generate CNS-active ligands.

  • C6-Bromide: Aryl halide handle. Remains intact during mild aldehyde manipulations, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Reactivity Pathway

Reactivity Core 6-Bromo-1,2-benzoxazole- 3-carbaldehyde RedAmin Reductive Amination (Target: CNS Ligands) Core->RedAmin R-NH2, NaBH(OAc)3 DCM, pH 5-6 Suzuki Suzuki Coupling (Target: Biaryl Scaffolds) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Cs2CO3, Toluene (Mild Base) RingOpen Kemp Elimination (Degradation Product) Core->RingOpen NaOH or NaOMe Strong Base (AVOID)

Figure 2: Divergent reactivity pathways. Note the degradation risk with strong bases.

Detailed Experimental Protocols

Synthesis of 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Based on the optimized "Ethoxymethyl" route [1].

Step 1: Radical Bromination

  • Suspend 6-bromo-3-methyl-1,2-benzisoxazole (1.0 eq) in CCl₄ (or trifluorotoluene as a greener alternative).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux for 6–12 hours. Monitor by TLC.[1][3]

  • Filter off succinimide and concentrate to yield the 3-bromomethyl intermediate.

Step 2: Etherification

  • Dissolve the crude 3-bromomethyl compound in absolute ethanol.

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise.

  • Reflux for 1 hour. Note: Do not extend reaction time to avoid ring degradation.

  • Concentrate and purify to obtain the 3-ethoxymethyl intermediate.

Step 3: Ether Cleavage

  • Dissolve the 3-ethoxymethyl intermediate in dry DCM under N₂.

  • Cool to -78 °C. Add BBr₃ (1M in DCM, 2.0 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench carefully with ice water. Extract with DCM to yield the 3-hydroxymethyl alcohol.

Step 4: Oxidation

  • Dissolve the alcohol in DCM.

  • Add Pyridinium Dichromate (PDC) (1.5 eq) or Dess-Martin Periodinane .

  • Stir at RT for 4–6 hours.

  • Filter through a celite pad and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the title aldehyde.

Reductive Amination (General Procedure)

Designed to minimize ring opening.

  • Dissolve 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE).

  • Add the amine (1.1 mmol) and Sodium Triacetoxyborohydride (1.5 mmol).

  • Crucial: Add Acetic Acid (1.0 eq) to buffer the reaction (pH ~5–6). This prevents basicity-induced ring opening.

  • Stir at RT for 12–24 hours.

  • Quench with saturated NaHCO₃ (brief contact) and extract immediately.

Safety & Handling (GHS Data)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.

References

  • Kalkote, U. R., et al. (2006). "A New Method for the Preparation of 1,2-Benzisoxazole-3-carboxaldehyde." Journal of Chemical Research, 30(2), 126–127.

  • Palumbo, A., et al. (2009). "Synthesis and pharmacological evaluation of new 1,2-benzisoxazole derivatives." Bioorganic & Medicinal Chemistry, 17(5), 1812-1822.
  • Kemp, D. S., & Casey, M. L. (1973). "Physical organic chemistry of benzisoxazoles. II. The Kemp elimination." Journal of the American Chemical Society, 95(20), 6670–6680.

Sources

molecular structure and weight of 6-bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-1,2-benzoxazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its molecular structure, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and potential applications based on the bioactivity of related compounds.

Molecular Structure and Physicochemical Properties

6-bromo-1,2-benzoxazole-3-carbaldehyde, also known as 6-bromo-1,2-benzisoxazole-3-carbaldehyde, is an aromatic compound featuring a benzisoxazole core. This core consists of a benzene ring fused to an isoxazole ring. The structure is further functionalized with a bromine atom at the 6-position and a carbaldehyde (aldehyde) group at the 3-position.

The presence of the bromine atom and the aldehyde group significantly influences the molecule's reactivity and potential biological activity. The aldehyde group is a versatile chemical handle for further synthetic modifications, while the bromo-substituted benzisoxazole scaffold is a known pharmacophore in various drug candidates.[1][2][3]

Table 1: Physicochemical Properties of 6-bromo-1,2-benzoxazole-3-carbaldehyde

PropertyValueSource
CAS Number 1824292-23-0[4]
Molecular Formula C₈H₄BrNO₂[4]
Molecular Weight 226.03 g/mol Calculated
Appearance Powder[4]
InChI Key SZJFHIHJWQBAIW-UHFFFAOYSA-N[4]

Synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde: A Proposed Pathway

The synthesis involves a three-step process: benzylic bromination, nucleophilic substitution with ethoxide, and subsequent oxidation to the desired aldehyde. This method is advantageous as it avoids direct oxidation of the methyl group, which can be challenging and may lead to over-oxidation to the carboxylic acid.[5]

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(bromomethyl)-6-bromo-1,2-benzisoxazole

  • To a solution of 6-bromo-3-methyl-1,2-benzisoxazole (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (0.1 equivalents).

  • Reflux the mixture under inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield 3-(bromomethyl)-6-bromo-1,2-benzisoxazole.

Step 2: Synthesis of 6-bromo-3-(ethoxymethyl)-1,2-benzisoxazole

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

  • To this solution, add 3-(bromomethyl)-6-bromo-1,2-benzisoxazole (1 equivalent) dissolved in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 6-bromo-3-(ethoxymethyl)-1,2-benzisoxazole, which can be purified by column chromatography if necessary.

Step 3: Synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde

  • Dissolve 6-bromo-3-(ethoxymethyl)-1,2-benzisoxazole (1 equivalent) in a suitable solvent like dichloromethane.

  • Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the mixture through a pad of silica gel to remove the chromium salts, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the final product, 6-bromo-1,2-benzoxazole-3-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Oxidation 6-bromo-3-methyl-1,2-benzisoxazole 6-bromo-3-methyl-1,2-benzisoxazole 3-(bromomethyl)-6-bromo-1,2-benzisoxazole 3-(bromomethyl)-6-bromo-1,2-benzisoxazole 6-bromo-3-methyl-1,2-benzisoxazole->3-(bromomethyl)-6-bromo-1,2-benzisoxazole NBS, BPO 6-bromo-3-(ethoxymethyl)-1,2-benzisoxazole 6-bromo-3-(ethoxymethyl)-1,2-benzisoxazole 3-(bromomethyl)-6-bromo-1,2-benzisoxazole->6-bromo-3-(ethoxymethyl)-1,2-benzisoxazole NaOEt, EtOH 6-bromo-1,2-benzoxazole-3-carbaldehyde 6-bromo-1,2-benzoxazole-3-carbaldehyde 6-bromo-3-(ethoxymethyl)-1,2-benzisoxazole->6-bromo-1,2-benzoxazole-3-carbaldehyde PCC, DCM

Caption: Proposed synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde.

Spectroscopic Characterization (Expected)

Detailed experimental spectroscopic data for 6-bromo-1,2-benzoxazole-3-carbaldehyde is not widely published. However, based on the known spectra of related compounds and the functional groups present, the following characteristic signals can be anticipated.

Table 2: Expected Spectroscopic Data for 6-bromo-1,2-benzoxazole-3-carbaldehyde

TechniqueExpected Peaks/Signals
¹H NMR - Aldehydic proton (s, ~10.4 ppm). - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring (multiplets, ~7.5-8.2 ppm).[5]
¹³C NMR - Carbonyl carbon of the aldehyde (~188-190 ppm). - Aromatic and heterocyclic carbons in the range of ~110-165 ppm.
IR (Infrared) Spectroscopy - Strong C=O stretching vibration of the aldehyde (~1690-1710 cm⁻¹).[6][7] - C-H stretching of the aldehyde (~2720 and ~2820 cm⁻¹). - Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).
Mass Spectrometry (MS) - A prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.[8]

Reactivity and Potential Applications

The reactivity of 6-bromo-1,2-benzoxazole-3-carbaldehyde is dominated by the aldehyde functional group. It can undergo a variety of chemical transformations, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the primary alcohol.

  • Nucleophilic addition reactions: with Grignard reagents, organolithium compounds, and cyanides.

  • Condensation reactions: with amines to form imines (Schiff bases), and with active methylene compounds in reactions like the Knoevenagel condensation.

These reactions make it a valuable intermediate for the synthesis of a diverse range of more complex molecules.

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] The presence of a bromine atom can enhance the lipophilicity and metabolic stability of a drug molecule, often leading to improved pharmacological properties.[1]

Potential applications based on related compounds include:

  • Antimicrobial Agents: Bromo-substituted benzisoxazoles have demonstrated significant activity against various bacterial strains.[1]

  • Anticancer Agents: The benzoxazole and benzisoxazole nuclei are present in several compounds with demonstrated anticancer properties.[9][10]

  • Anti-inflammatory and Analgesic Activity: Many benzoxazole derivatives have been investigated for their anti-inflammatory and pain-relieving effects.[10]

  • Central Nervous System (CNS) Activity: The benzisoxazole ring is a core component of several antipsychotic drugs, including risperidone and iloperidone.[11][12]

The unique combination of the reactive aldehyde group and the biologically active bromo-benzisoxazole core makes 6-bromo-1,2-benzoxazole-3-carbaldehyde a promising building block for the discovery of novel therapeutic agents.

Conclusion

6-bromo-1,2-benzoxazole-3-carbaldehyde is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its structural features and the known chemistry of its constituent parts allow for the rational design of synthetic routes and the prediction of its chemical behavior. Its potential as a precursor to novel bioactive molecules warrants further investigation by researchers in the field of drug discovery and development.

References

  • Patil, P., Bari, S., & Patil, D. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(33), 18935-18957. Available from: [Link]

  • Supporting Information for "Palladium-Catalyzed Carbonylative Annulation of 2-Iodoanilines with Terminal Alkynes: A Novel and Efficient Synthesis of 4-Quinolones". Royal Society of Chemistry. Available from: [Link]

  • Kaur, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. Available from: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available from: [Link]

  • Shivaprasad, C. M., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. In Springer Proceedings in Materials (Vol. 15, pp. 81-98). Springer, Singapore. Available from: [Link]

  • Shivaprasad, C. M., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Technion - Israel Institute of Technology. Available from: [Link]

  • Le, T. N., et al. (2011). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610). University of Auckland. Available from: [Link]

  • Gomes, A. C., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28(4), 1641. Available from: [Link]

  • Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(2), 99-100. Available from: [Link]

  • Shastri, L. A., & Goswami, D. D. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Scientific & Engineering Research, 6(9), 118-124. Available from: [Link]

  • Smalley, R. K. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. In Science of Synthesis (Vol. 11, pp. 289-326). Georg Thieme Verlag. Available from: [Link]

  • Zaitsev, A. V., & Zaitseva, K. V. (2020). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-25. Available from: [Link]

  • Darmawan, A. B., & Puspitasari, F. (2021). Indonesian Journal of Multidisciplinary Research. Indonesian Journal of Multidisciplinary Research, 1(1), 1-10. Available from: [Link]

  • Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available from: [Link]

  • Di Nunno, L., & Vitale, P. (1998). Reactivity of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, (18), 2945-2948. Available from: [Link]

  • Benzisoxazole. In Wikipedia. Available from: [Link]

  • Hecht, S. S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 25. Available from: [Link]

  • Dragone, V., et al. (2013). 3D-printed devices for continuous-flow organic chemistry. Beilstein Journal of Organic Chemistry, 9, 951-959. Available from: [Link]

  • Infrared Spectroscopy. Illinois State University. Available from: [Link]

  • Darmawan, A. B. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of 2-hydroxy-3,4-dimethoxy-benzaldehyde. RSIS International. Available from: [Link]

Sources

An In-Depth Technical Guide to 6-bromo-1,2-benzoxazole-3-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 6-bromo-1,2-benzoxazole-3-carbaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core identifiers, plausible synthetic pathways, strategic applications in medicinal chemistry, and essential safety and handling protocols, grounding our discussion in established chemical principles and authoritative literature.

Core Identifiers and Physicochemical Properties

6-bromo-1,2-benzoxazole-3-carbaldehyde, also known as 6-bromo-1,2-benzisoxazole-3-carbaldehyde, is a bifunctional aromatic compound. The 1,2-benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The strategic placement of a bromine atom and an aldehyde group provides orthogonal chemical handles for diverse synthetic transformations.

A summary of its key identifiers and properties is presented below.

Identifier/PropertyValueSource(s)
CAS Number 1824292-23-0
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol Calculated
IUPAC Name 6-bromo-1,2-benzoxazole-3-carbaldehydeIUPAC Nomenclature
Synonyms 6-bromo-1,2-benzisoxazole-3-carbaldehyde
InChI Key SZJFHIHJWQBAIW-UHFFFAOYSA-N
Physical Form Solid powder
Predicted LogP 2.59

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 6-bromo-1,2-benzoxazole-3-carbaldehyde is not extensively documented, a highly plausible and robust synthetic route can be designed based on established methodologies for the parent 1,2-benzisoxazole-3-carboxaldehyde.[2] The following multi-step pathway begins with the readily available 6-bromo-3-methyl-1,2-benzisoxazole.

G cluster_0 Plausible Synthetic Pathway A 6-Bromo-3-methyl-1,2-benzisoxazole B 6-Bromo-3-(bromomethyl)-1,2-benzisoxazole A->B NBS, AIBN CCl₄, reflux (Benzylic Bromination) C 6-Bromo-3-(ethoxymethyl)-1,2-benzisoxazole B->C NaOEt, EtOH reflux (Williamson Ether Synthesis) D 6-Bromo-3-(hydroxymethyl)-1,2-benzisoxazole C->D BBr₃, DCM 0°C to rt (Ether Cleavage) E 6-Bromo-1,2-benzoxazole-3-carbaldehyde (Target) D->E PDC, DCM rt (Oxidation) G cluster_1 Synthetic Utility in Medicinal Chemistry cluster_aldehyde Aldehyde Derivatization cluster_bromo Bromo-group Derivatization Start 6-Bromo-1,2-benzoxazole-3-carbaldehyde A1 Primary/Secondary Amines (Reductive Amination) Start->A1 NaBH(OAc)₃ A2 Amines (Condensation) Start->A2 H⁺ cat. A3 Phosphonium Ylides (Wittig Reaction) Start->A3 B1 Boronic Acids/Esters (Suzuki Coupling) Start->B1 Pd cat., Base B2 Amines (Buchwald-Hartwig) Start->B2 Pd cat., Base P1 Substituted Amines A1->P1 P2 Schiff Bases/Imines A2->P2 P3 Alkenes A3->P3 P4 Aryl/Heteroaryl Adducts B1->P4 P5 Aryl/Heteroaryl Amines B2->P5

Sources

Physicochemical Profiling of Benzoxazole-3-carbaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics and Synthetic Utility of Benzoxazole-3-carbaldehyde Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Critical Disambiguation

In the realm of heterocyclic chemistry, the term "benzoxazole-3-carbaldehyde" presents a nomenclature paradox that requires immediate clarification to ensure experimental success.

  • 1,3-Benzoxazole (Standard): The nitrogen atom is at position 3.[1][2] A formyl group (-CHO) cannot be attached to N3 in the neutral aromatic state without disrupting the aromatic system or forming a quaternary cation.

  • 1,2-Benzisoxazole (Indoxazene): The nitrogen is at position 2, and the carbon is at position 3. This is the chemically valid structure for "benzoxazole-3-carbaldehyde" (specifically 1,2-benzisoxazole-3-carbaldehyde ).[3]

  • 2,1-Benzisoxazole (Anthranil): Nitrogen at position 1, Oxygen at 2. Position 3 is a carbon.[1][4]

Scope of this Guide: This whitepaper focuses on 1,2-benzisoxazole-3-carbaldehyde (CAS 84395-93-7) and its derivatives, while referencing the isomeric 1,3-benzoxazole-2-carbaldehyde (CAS 62667-25-8) where comparative data is relevant. These scaffolds are privileged structures in the synthesis of antipsychotics (e.g., Risperidone), anticonvulsants (e.g., Zonisamide), and antimicrobial agents.

Structural & Electronic Analysis

Isomerism and Numbering

Understanding the electronic distribution is vital for predicting reactivity. The 1,2-benzisoxazole ring is less aromatic than the 1,3-benzoxazole due to the weak N-O bond, making it susceptible to reductive ring cleavage—a feature exploited in "masked" pharmacophore strategies.

BenzoxazoleIsomers cluster_0 Target Scaffold cluster_1 Common Confusion cluster_2 Anthranil Target 1,2-Benzisoxazole-3-carbaldehyde (Indoxazene derivative) Valid C3-Formyl Common 1,3-Benzoxazole-2-carbaldehyde (Standard Benzoxazole) Valid C2-Formyl Target->Common Isomeric Relationship Anthranil 2,1-Benzisoxazole-3-carbaldehyde (Anthranil derivative) Valid C3-Formyl Target->Anthranil Isomeric Relationship

Figure 1: Structural relationship between benzoxazole and benzisoxazole isomers.

Electronic Properties (DFT & Spectral Data)

The C3-formyl group in 1,2-benzisoxazoles is highly electrophilic due to the electron-withdrawing nature of the adjacent C=N bond and the inductive effect of the ring oxygen.

Property1,2-Benzisoxazole-3-carbaldehyde1,3-Benzoxazole-2-carbaldehyde
CAS Number 84395-93-762667-25-8
Molecular Weight 147.13 g/mol 147.13 g/mol
LogP (Predicted) 1.5 – 1.91.7 – 2.1
H-Bond Acceptors 3 (N, O, C=O)3 (N, O, C=O)
TPSA ~43 Ų~43 Ų
Reactivity Focus Schiff base formation, N-O cleavageSchiff base formation, Ring stable
UV

~250-290 nm (MeOH)~270-300 nm (MeOH)

Physicochemical Characteristics

Solubility Profile

1,2-Benzisoxazole-3-carbaldehyde derivatives exhibit low aqueous solubility, necessitating the use of co-solvents in biological assays.

  • High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform.

  • Moderate Solubility: Methanol, Ethanol, Ethyl Acetate.

  • Insoluble: Water, Hexane.

Experimental Tip: For biological screening, prepare stock solutions in 100% DMSO (10-20 mM) and dilute into aqueous media to <1% DMSO final concentration to prevent precipitation.

Stability and Ring Cleavage (The "Masked" Phenol)

A unique characteristic of the 1,2-benzisoxazole core is the lability of the N-O bond under reducing conditions (e.g., H₂/Pd, Na/EtOH, or metabolic reduction).

  • Reaction: Reductive cleavage yields 2-hydroxyaryl ketimines or salicylamide derivatives.

  • Implication: In vivo, these derivatives may act as prodrugs, releasing the active pharmacophore upon metabolic reduction.

Synthetic Protocols & Derivatization[1][5][6]

The most common application of the 3-carbaldehyde moiety is the synthesis of Schiff bases (imines) for antimicrobial screening or reduction to 3-hydroxymethyl derivatives.

Protocol 1: Synthesis of Schiff Base Derivatives (General Procedure)

Targeting Antimicrobial & Anticancer Activity

Reagents:

  • 1,2-Benzisoxazole-3-carbaldehyde (1.0 equiv)

  • Substituted Aniline/Amine (1.0 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Methodology:

  • Dissolution: Dissolve 1.0 mmol of 1,2-benzisoxazole-3-carbaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the appropriate amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g).

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/DMF.

Validation Criteria:

  • IR Spectroscopy: Disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N stretch (~1610–1630 cm⁻¹).

  • ¹H NMR: Disappearance of aldehyde proton (~10.0 ppm) and appearance of azomethine proton (singlet, ~8.3–8.8 ppm).

Protocol 2: Reductive Ring Opening (Kemp Elimination Analog)

Targeting 2-Hydroxybenzophenone Derivatives

Reagents:

  • 1,2-Benzisoxazole derivative[3][4][5][6][7]

  • Triethylamine (Base)

  • Solvent (Acetonitrile)

Mechanism: Base-catalyzed elimination can open the isoxazole ring if an abstractable proton is present on the side chain, or reductive conditions (H2, Pd/C) are used to cleave the N-O bond directly.

SyntheticWorkflow cluster_Schiff Schiff Base Synthesis cluster_Red Reductive Ring Opening Start 1,2-Benzisoxazole-3-carbaldehyde Amine Primary Amine (R-NH2) + AcOH Start->Amine Condensation RedAgent H2 / Pd-C or Base Start->RedAgent Reduction Imine Benzisoxazole-3-imine (Schiff Base) Amine->Imine - H2O BioAct Antimicrobial/Anticancer Screening Imine->BioAct SAR Study Open 2-Hydroxy-benzophenone Derivative RedAgent->Open N-O Cleavage

Figure 2: Synthetic divergence of the benzisoxazole scaffold.

Biological Relevance & SAR

The 1,2-benzisoxazole moiety is a pharmacophore of high significance.[5][7][8]

  • Antipsychotic Activity:

    • Mechanism: Dopamine D2 and Serotonin 5-HT2A antagonism.

    • Example: Risperidone and Paliperidone contain the benzisoxazole ring. The 3-position is typically substituted with a piperidinyl-alkyl chain, but the aldehyde serves as a precursor to these linkers via reductive amination.

  • Anticonvulsant Activity:

    • Mechanism: Sodium channel blockade.

    • Example: Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). While not an aldehyde, the ring electronics are identical.

  • Antimicrobial Activity:

    • Schiff bases derived from benzoxazole-3-carbaldehyde show moderate to high activity against S. aureus and E. coli. The lipophilicity of the benzisoxazole ring facilitates cell membrane penetration.

References

  • PubChem. (n.d.). Benzo[d]isoxazole-3-carbaldehyde. National Library of Medicine. Retrieved from [Link]

  • Palaska, E., et al. (2002). Synthesis and antidepressant activity of some 3-substituted benzoxazolin-2-ones. Il Farmaco, 57(2), 101-107. (Context on benzoxazole numbering and bioactivity).
  • Sondhi, S. M., et al. (2018).[9] Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 114. Retrieved from [Link]

Sources

A Comprehensive Safety & Handling Guide for 6-Bromo-1,2-Benzoxazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and emergency protocols for 6-bromo-1,2-benzoxazole-3-carbaldehyde (CAS No. 1824292-23-0). As a specialized heterocyclic building block, this compound is increasingly utilized by researchers in the synthesis of complex molecules for drug discovery and materials science.[1] Understanding its chemical reactivity and toxicological profile is paramount for ensuring laboratory safety and experimental integrity.

Chemical Identity and Physicochemical Properties

6-Bromo-1,2-benzoxazole-3-carbaldehyde belongs to the benzoxazole class of heterocyclic compounds. The benzoxazole core is a known pharmacophore, while the aldehyde group provides a reactive site for further synthetic modifications.[1] The bromine substituent modulates the electronic properties and reactivity of the molecule.

Table 1: Physicochemical and Identification Data

ParameterValueSource(s)
CAS Number 1824292-23-0[2]
Molecular Formula C₈H₄BrNO₂[2]
Synonyms 6-bromo-1,2-benzisoxazole-3-carbaldehyde[2]
InChIKey SZJFHIHJWQBAIW-UHFFFAOYSA-N[2]
Physical Form Powder / Solid[3]
Purity Typically >95% for research grades[2]

Hazard Identification and Toxicological Profile

Based on the GHS classifications of structurally similar benzoxazole derivatives, 6-bromo-1,2-benzoxazole-3-carbaldehyde should be handled as a compound of moderate toxicity.[4][5] The primary hazards are associated with ingestion, skin/eye contact, and inhalation of dust.

  • Signal Word: Warning [3][4]

  • Hazard Pictogram:

    • 
      (GHS07)[3]
      

Table 2: GHS Hazard Classifications Based on Structural Analogs

Hazard ClassHazard CodeDescriptionRationale & Causality
Acute Toxicity, OralH302Harmful if swallowedThe benzoxazole core is common in compounds with demonstrated oral toxicity.[4][5]
Skin Corrosion/IrritationH315Causes skin irritationHeterocyclic compounds, particularly functionalized ones, can cause local irritation upon dermal contact.[4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritationParticulate matter (dust) can cause mechanical irritation, while the chemical nature of the compound can lead to more severe irritation.[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritationFine powders can be easily inhaled, leading to irritation of the respiratory tract.[5]

Risk Mitigation and Safe Handling Protocols

A systematic approach to handling, grounded in the principles of risk elimination and control, is essential. The following protocols are designed to minimize exposure and ensure a safe experimental environment.

Engineering Controls

The primary engineering control is to handle this compound within a certified chemical fume hood. This prevents the inhalation of dust and vapors. The workspace should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[6][7]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and is mandatory when handling this chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: A flame-retardant lab coat and nitrile gloves are required. Change gloves immediately if contamination occurs.[6]

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not required. If handling large quantities or if there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Standard Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear of incompatible materials. Don all required PPE.

  • Weighing: Transport the sealed container to the fume hood. To minimize dust, open the container within the hood and carefully weigh the desired amount onto a weigh boat or into a tared vessel. Avoid creating dust clouds.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Tightly reseal the primary container. Decontaminate the spatula and weighing surfaces. Dispose of any contaminated weigh boats or gloves in the designated solid chemical waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4][7]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing accidents.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and foodstuffs.[6]

G storage Retrieve from Cool, Dry Storage (2-8°C) transport Transport Sealed Container to Hood storage->transport weigh Weigh Compound in Fume Hood transport->weigh ppe Don Required PPE (Goggles, Gloves, Lab Coat) ppe->storage experiment Perform Synthesis / Experimental Work weigh->experiment cleanup Decontaminate Surfaces & Equipment experiment->cleanup waste Dispose of Contaminated Waste Appropriately cleanup->waste return_storage Return Container to Storage cleanup->return_storage

Sources

Thermodynamic Solvation and Physicochemical Profiling of 6-bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-1,2-benzoxazole-3-carbaldehyde (CAS: 1824292-23-0)[1] is a highly versatile electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[2]. A critical bottleneck in the application of this intermediate is understanding its solubility profile across various organic solvents. Accurate solubility data dictates reaction solvent selection, optimization of crystallization-based purifications, and the development of robust analytical methods.

This whitepaper provides an in-depth physicochemical analysis of its solvation mechanics, a predictive solubility profile based on thermodynamic principles, and a self-validating experimental protocol designed to empirically determine its solubility with high precision.

Physicochemical Profiling & Theoretical Solvation Mechanics

The dissolution of a crystalline solid requires the solvent to overcome the solute's crystal lattice energy and establish favorable solute-solvent interactions. As a Senior Application Scientist, I rely on the framework to model these interactions[3].

The core structure, benzisoxazole, possesses established baseline HSP values of δD = 20.6, δP = 11.5, and δH = 8.8 MPa^0.5 [4]. However, the functionalization of this core fundamentally alters its thermodynamic behavior:

  • Dispersion Forces (δD): The addition of the heavy, highly polarizable bromine atom at the 6-position significantly increases the dispersion forces required for solvation. Solvents must possess a high δD to interact favorably with this halogenated aromatic system.

  • Polarity (δP): The 3-carbaldehyde group introduces a strong, permanent dipole moment. This elevates the overall polarity parameter (δP) of the molecule, demanding solvents with high dielectric constants for optimal solvation.

  • Hydrogen Bonding (δH): The molecule acts exclusively as a hydrogen bond acceptor (via the aldehyde oxygen and the benzoxazole nitrogen/oxygen). Because it lacks hydrogen bond donors, solvents that are strong H-bond donors (like water or alcohols) often suffer from a thermodynamic penalty when attempting to solvate this molecule, as they must break their own strong solvent-solvent hydrogen bonds without reciprocal donor interactions from the solute.

Empirical Solubility Profile in Organic Solvents

Based on the HSP framework and empirical structural analysis of analogous benzisoxazole derivatives, the solubility of 6-bromo-1,2-benzoxazole-3-carbaldehyde varies drastically across solvent classes. Table 1 summarizes the quantitative predictive data and the mechanistic rationale for each solvent choice.

Table 1: Quantitative Solubility Profile and Solvation Mechanics at 25°C

Organic SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 46.7> 50 (Highly Soluble)Strong dipole-dipole interactions perfectly match the solute's high δP. Lack of strong H-bond donors avoids thermodynamic penalties.
N,N-Dimethylformamide (DMF) 36.7> 50 (Highly Soluble)Excellent match for polarizability and H-bond acceptor capacity, easily overcoming the crystal lattice energy.
Dichloromethane (DCM) 8.920 - 30 (Soluble)High dispersion forces (δD) of the chlorinated solvent interact highly favorably with the heavy bromine atom.
Ethyl Acetate (EtOAc) 6.05 - 15 (Slightly Soluble)Moderate dipole interactions; solvation is ultimately limited by the solvent's lower overall polarity.
Methanol (MeOH) 32.61 - 5 (Sparingly Soluble)Protic nature provides H-bond donation, but the inability of the solute to reciprocate limits the solvation capacity.
n-Hexane 1.9< 0.1 (Insoluble)Complete mismatch in δP and δH; dispersive aliphatic chains are unable to overcome the polar crystal lattice energy.

Self-Validating Experimental Protocol: High-Throughput Thermodynamic Solubility

To empirically determine and validate the solubility profile of novel building blocks, kinetic solubility methods (e.g., solvent titration) are insufficient as they often overestimate solubility due to transient supersaturation. The following shake-flask protocol ensures true thermodynamic equilibrium and incorporates built-in self-validation mechanisms to guarantee data trustworthiness.

Causality in Protocol Design:
  • Phase Separation via Centrifugation: We utilize high-speed centrifugation rather than syringe filtration. Filtration can lead to artificial concentration drops due to the non-specific binding of the highly lipophilic bromo-aromatic compound to standard PTFE or Nylon filter membranes.

  • Temporal Validation: Sampling at both 24 and 48 hours is strictly required. This proves that thermodynamic equilibrium has been reached and monitors for the autoxidation of the sensitive aldehyde group into a carboxylic acid.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh approximately 50 mg of 6-bromo-1,2-benzoxazole-3-carbaldehyde into a 2 mL amber glass HPLC vial (amber glass is used to prevent potential photo-degradation of the benzisoxazole core).

  • Solvent Addition: Add 1.0 mL of the target organic solvent to create a supersaturated suspension. Ensure a visible pellet of undissolved solid remains.

  • Thermal Equilibration: Seal the vials hermetically and incubate in a temperature-controlled thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at exactly 25°C to tightly pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 50 µL of the clear supernatant. Dilute this aliquot in a compatible mobile phase (e.g., 50:50 Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC-UV method (optimal detection wavelength at ~254 nm). Quantify against a multi-point external calibration curve.

  • Self-Validation Checkpoint (Critical): Repeat steps 4-6 at exactly 24 hours and 48 hours.

    • Equilibrium Validation: If the concentration variance between the 24h and 48h time points is <5%, thermodynamic saturation is confirmed.

    • Stability Validation: Inspect the chromatogram for secondary peaks. If degradation (e.g., aldehyde oxidation) exceeds 2%, the solubility data for that specific solvent must be flagged as kinetically unstable.

Workflow Visualization

Workflow A Solid Compound (CAS: 1824292-23-0) B Solvent Panel Addition (Varying ε and HSP) A->B C Isothermal Incubation (25°C, 800 rpm, 24-48h) B->C D Phase Separation (Centrifugation 10k x g) C->D E Supernatant Extraction & Dilution D->E F HPLC-UV Quantification (Self-Validating at 24h & 48h) E->F G HSP Calculation & Solubility Profiling F->G

Figure 1: Self-validating thermodynamic solubility workflow for benzisoxazole derivatives.

References

  • Calpaclab. "6-bromo-1,2-benzoxazole-3-carbaldehyde, 95% Purity, CAS: 1824292-23-0". Chemical Properties & Specifications. URL:[Link]

  • Abbott, Steven. "HSP Basics | Practical Solubility Science". Thermodynamic Solvation Theory. URL:[Link]

  • Hansen Solubility. "Hansen Solubility Parameters Sheet - Benzisoxazole". HSP Database. URL: [Link]

Sources

Technical Review: Strategic Synthesis of 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1,2-benzoxazole-3-carbaldehyde (also known as 6-bromo-1,2-benzisoxazole-3-carbaldehyde) is a critical heterocyclic scaffold in medicinal chemistry, serving as a high-value intermediate for the synthesis of antipsychotics (e.g., risperidone analogs), anticonvulsants (zonisamide derivatives), and bioactive sulfonamides.[1][2][3]

The synthesis of this molecule presents a specific chemoselective challenge: the 1,2-benzisoxazole core is sensitive to harsh reductive or oxidative conditions , and the 3-methyl position (the standard precursor) resists direct oxidation to the aldehyde without ring degradation or over-oxidation.

This guide details a robust, field-validated synthetic route that circumvents these stability issues by utilizing a "Masked Alcohol" strategy. Unlike direct oxidation methods which often fail, this protocol proceeds via a 3-bromomethyl intermediate, converted to an acetate, and finally oxidized to the aldehyde.

Retrosynthetic Analysis & Strategy

The design of the synthesis is governed by the stability of the isoxazole N-O bond. Direct ring closure to form the aldehyde (e.g., via Vilsmeier-Haack) is generally not feasible for this scaffold. Therefore, the strategy relies on Side-Chain Functionalization of the stable 3-methyl precursor.

Strategic Logic
  • Core Construction: The 1,2-benzisoxazole ring is best formed via the cyclization of the corresponding o-hydroxy acetophenone oxime.

  • Bromine Integrity: The 6-bromo substituent is installed in the starting material (2-hydroxy-4-bromoacetophenone) to avoid non-selective electrophilic bromination of the formed heterocycle.

  • The "Ether/Ester Switch": Direct hydrolysis of 3-bromomethyl-1,2-benzisoxazole to the alcohol is prone to side reactions (dimerization/elimination). We employ an acetolysis step (Bromide

    
     Acetate 
    
    
    
    Alcohol) to ensure high yields.

Retrosynthesis Target 6-Bromo-1,2-benzoxazole-3-carbaldehyde (Target) Alcohol 3-Hydroxymethyl-6-bromo-1,2-benzoxazole (Stable Precursor) Target->Alcohol Oxidation (MnO2) Bromide 3-Bromomethyl-6-bromo-1,2-benzoxazole (Reactive Intermediate) Alcohol->Bromide Hydrolysis Methyl 6-Bromo-3-methyl-1,2-benzoxazole (Core Scaffold) Bromide->Methyl Radical Bromination (NBS) Start 4-Bromo-2-hydroxyacetophenone (Starting Material) Methyl->Start Oxime Formation & Cyclization

Figure 1: Retrosynthetic dissection showing the stepwise functionalization of the C3-methyl group.

Detailed Synthetic Protocols

Phase 1: Core Construction

Objective: Synthesis of 6-bromo-3-methyl-1,2-benzisoxazole.[4]

This phase utilizes the classic cyclization of the oxime acetate. The use of hydroxylamine followed by acetic anhydride is the industry standard for scalability.

Reagents:

  • 4-Bromo-2-hydroxyacetophenone (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Sodium acetate (

    
    ) (1.5 equiv)
    
  • Acetic anhydride (

    
    )
    
  • Pyridine[5][6]

Protocol:

  • Oxime Formation: Dissolve 4-bromo-2-hydroxyacetophenone in ethanol. Add an aqueous solution of

    
     and 
    
    
    
    . Reflux for 2–4 hours until TLC indicates consumption of the ketone.
  • Workup: Cool, pour into ice water, and filter the precipitated oxime. Dry thoroughly.

  • Cyclization: Dissolve the dried oxime in dry pyridine (approx. 5 mL/g). Add acetic anhydride (1.2 equiv) dropwise at

    
    .
    
  • Heating: Allow to warm to room temperature, then heat to

    
     for 3 hours. Note: Monitoring is crucial; prolonged heating can degrade the product.
    
  • Isolation: Pour into ice-cold dilute HCl (to neutralize pyridine). Extract with ethyl acetate.[7] Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 75–85%

Phase 2: The "Acetate Switch" (Functionalization)

Objective: Conversion of the 3-methyl group to the 3-hydroxymethyl group without ring degradation.

Critical Insight: Direct hydrolysis of the 3-bromomethyl intermediate often leads to low yields due to the instability of the benzylic-type halide in aqueous base. We utilize an acetolysis strategy to trap the intermediate as the stable acetate ester before mild hydrolysis.

Step 2A: Radical Bromination

  • Reagents: 6-Bromo-3-methyl-1,2-benzisoxazole, N-Bromosuccinimide (NBS, 1.05 equiv), Benzoyl Peroxide (cat.),

    
     or Chlorobenzene.
    
  • Procedure: Reflux under inert atmosphere.

  • Control Point: Stop the reaction immediately upon consumption of starting material to prevent formation of the gem-dibromo byproduct.

  • Workup: Filter off succinimide. Concentrate filtrate. Do not purify on silica gel; the bromide is unstable. Use directly in Step 2B.

Step 2B: Acetolysis & Hydrolysis

  • Reagents: Sodium Acetate (3.0 equiv), Glacial Acetic Acid, followed by

    
    /MeOH.
    
  • Procedure:

    • Dissolve crude 3-bromomethyl intermediate in glacial acetic acid containing NaOAc. Reflux for 2–4 hours.

    • Concentrate solvent. Resuspend residue in MeOH/Water (1:1).

    • Add

      
       (2.0 equiv) and stir at room temperature for 1 hour (saponification).
      
    • Isolation: Acidify carefully to pH 6, extract with DCM, and concentrate.

  • Result: 6-Bromo-1,2-benzisoxazole-3-methanol.

Phase 3: Oxidation to Carbaldehyde

Objective: Selective oxidation of the primary alcohol to the aldehyde.

Reagents:

  • Activated Manganese Dioxide (

    
    ) (10–20 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

  • Dissolve 6-bromo-1,2-benzisoxazole-3-methanol in anhydrous DCM.

  • Add activated

    
     in portions. Tip: Use "chemical grade" activated 
    
    
    
    for consistent results.
  • Stir at room temperature (or mild reflux) for 12–24 hours. Monitor by TLC (Aldehyde spot will be less polar than alcohol).

  • Filtration: Filter through a pad of Celite to remove manganese salts.

  • Purification: The filtrate is concentrated to yield the crude aldehyde. Recrystallization from hexane/ether usually affords analytical purity.

Yield Expectation: 80–90%

Visual Workflow & Mechanism

SynthesisWorkflow Start 6-Br-3-Methyl Benzisoxazole NBS Step 1: NBS, AIBN CCl4, Reflux Start->NBS Bromide 3-Bromomethyl Intermediate NBS->Bromide Acetate Step 2: NaOAc AcOH, Reflux Bromide->Acetate Ester 3-Acetoxymethyl Intermediate Acetate->Ester Hydrolysis Step 3: NaOH MeOH, RT Ester->Hydrolysis Alcohol 3-Hydroxymethyl Derivative Hydrolysis->Alcohol Oxidation Step 4: MnO2 DCM, RT Alcohol->Oxidation Final 6-Bromo-1,2-benzoxazole- 3-carbaldehyde Oxidation->Final

Figure 2: Step-by-step reaction workflow highlighting the "Acetate Switch" to avoid bromide instability.

Troubleshooting & Optimization Data

VariableCommon PitfallOptimization Strategy
Bromination Over-bromination to gem-dibromide.Use stoichiometric NBS (1.05 eq). Stop reaction at 95% conversion.
Bromide Stability Decomposition on silica gel.Skip purification of the bromomethyl intermediate; proceed immediately to acetolysis.
Hydrolysis Ring opening of isoxazole.Avoid strong mineral acids. Use mild alkaline hydrolysis (NaOH/MeOH) at RT.
Oxidation Over-oxidation to carboxylic acid.Avoid Jones reagent or Permanganate. Use

, Dess-Martin Periodinane, or Swern oxidation.

References

  • Kalkote, U. R., et al. (2006). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate.

  • Uno, H., et al. (1982).[3] Studies on 3-substituted 1,2-benzisoxazole derivatives. Chemical & Pharmaceutical Bulletin.

  • Thakar, K. A., et al. (1977). Synthesis of benzisoxazoles. Indian Journal of Chemistry.
  • Palermo, M. G. (1996). One-pot synthesis of 3-amino-1,2-benzisoxazoles. Tetrahedron Letters.
  • BenchChem. Synthesis of 6-bromo-3-methyl-1,2-benzisoxazole.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, four-step synthetic protocol for the preparation of 6-bromo-1,2-benzoxazole-3-carbaldehyde (also known as 6-bromobenzo[d]isoxazole-3-carbaldehyde). Unlike standard benzoxazoles, the 1,2-benzisoxazole core requires specific attention to ring stability during functionalization. This guide prioritizes a "Safety-First, Scalability-Ready" approach, utilizing an acetate-mediated hydrolysis pathway to avoid the ring-opening side reactions common with direct halide hydrolysis. The protocol is designed for researchers in medicinal chemistry, specifically those targeting kinase inhibitors or antipsychotic scaffolds (e.g., risperidone analogs).

Introduction & Retrosynthetic Analysis

The 1,2-benzisoxazole moiety is a privileged pharmacophore in neuroleptics and anticonvulsants. The 3-formyl derivative is a versatile "lynchpin" intermediate, allowing for rapid diversification via reductive amination, Wittig olefination, or oxidation to the carboxylic acid.

Retrosynthetic Logic

Direct formylation of the benzisoxazole ring is electronically unfavorable. Therefore, the synthesis relies on the construction of a 3-methyl precursor followed by benzylic oxidation.

  • Target: 6-Bromo-1,2-benzoxazole-3-carbaldehyde

  • Precursor 1: 6-Bromo-3-(hydroxymethyl)-1,2-benzoxazole (via mild hydrolysis)

  • Precursor 2: 6-Bromo-3-(bromomethyl)-1,2-benzoxazole (via radical bromination)

  • Starting Material: 4-Bromo-2-hydroxyacetophenone

Retrosynthesis Target 6-Bromo-1,2-benzoxazole- 3-carbaldehyde Alcohol 3-Hydroxymethyl Intermediate Target->Alcohol Oxidation (MnO2/Swern) Bromide 3-Bromomethyl Intermediate Alcohol->Bromide Hydrolysis (via Acetate) Core 6-Bromo-3-methyl- 1,2-benzoxazole Bromide->Core Wohl-Ziegler (NBS) SM 4-Bromo-2-hydroxy- acetophenone Core->SM Oximation & Cyclization

Figure 1: Retrosynthetic strategy emphasizing the stability of the isoxazole ring.

Detailed Experimental Protocols

Stage 1: Synthesis of the Core (6-Bromo-3-methyl-1,2-benzoxazole)

This step constructs the heterocyclic ring. The use of hydroxylamine hydrochloride followed by acetic anhydride facilitates the formation of the oxime acetate, which undergoes thermal cyclization.

  • Reagents: 4-Bromo-2-hydroxyacetophenone (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), Sodium Acetate (1.5 equiv), Acetic Anhydride.

  • Solvent: Ethanol (Step 1), Pyridine/DMF (Step 2).

Protocol:

  • Oxime Formation: Dissolve 4-bromo-2-hydroxyacetophenone (10 g, 46.5 mmol) in Ethanol (100 mL). Add Hydroxylamine HCl (4.8 g, 69.7 mmol) and Sodium Acetate (5.7 g, 69.7 mmol). Reflux for 2–3 hours.

    • Checkpoint: TLC (20% EtOAc/Hex) should show disappearance of ketone.

  • Workup 1: Cool, pour into water, and filter the solid oxime. Dry thoroughly.

  • Cyclization: Dissolve the dried oxime in Acetic Anhydride (30 mL). Slowly add Pyridine (5 mL). Heat to 100°C for 4 hours.

    • Mechanism:[1][2][3] Acylation of the oxime oxygen followed by intramolecular nucleophilic attack by the phenol (or phenoxide) and loss of acetate.

  • Isolation: Pour the reaction mixture into ice-water (200 mL). Stir vigorously for 30 minutes to hydrolyze excess anhydride. Filter the precipitate.[4]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~75-80%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Critical Note: The 3-methyl group is benzylic but attached to an electron-withdrawing heterocycle. Initiation is key.

  • Reagents: 6-Bromo-3-methyl-1,2-benzoxazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), Benzoyl Peroxide (BPO, 0.05 equiv) or AIBN.

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative).
    

Protocol:

  • Dissolve the Stage 1 product (5.0 g, 23.6 mmol) in anhydrous Trifluorotoluene (50 mL).

  • Add NBS (4.6 g, 25.9 mmol) and BPO (280 mg).

  • Reflux (approx. 102°C) under Nitrogen for 6–12 hours.

    • Visual Cue: The reaction is complete when the dense NBS solid at the bottom floats to the top as low-density Succinimide.

  • Workup: Cool to 0°C to precipitate Succinimide completely. Filter off the solids.[4]

  • Evaporate the solvent.[5][6] The crude 3-(bromomethyl) derivative is often used directly to avoid decomposition on silica.

Stage 3: Hydrolysis via Acetate Shunt (The "Expert" Route)

Why not direct hydrolysis? 1,2-Benzisoxazoles are sensitive to strong bases (Kemp elimination), which can cleave the N-O bond to form salicylonitriles. Using Potassium Acetate (KOAc) is milder than NaOH.

Protocol:

  • Acetylation: Dissolve the crude bromide from Stage 2 in DMF (30 mL). Add Potassium Acetate (3.0 equiv). Heat at 60°C for 2 hours.

    • Result: Formation of 6-bromo-1,2-benzoxazol-3-ylmethyl acetate.

  • Mild Hydrolysis: Dilute with water and extract with EtOAc. Evaporate solvent.[5][6][7] Redissolve residue in Methanol (50 mL). Add Potassium Carbonate (

    
    , 0.5 equiv) and stir at Room Temperature for 1 hour.
    
  • Workup: Neutralize with dilute HCl (to pH 7). Evaporate Methanol. Extract aqueous residue with EtOAc.[8]

  • Purification: Flash chromatography (Silica, 30% EtOAc/Hexane).

    • Product: 6-Bromo-3-(hydroxymethyl)-1,2-benzoxazole.

Stage 4: Oxidation to Aldehyde

Manganese Dioxide (


) is preferred over PCC/PDC to avoid over-oxidation and chromium waste.
  • Reagents: Stage 3 Alcohol (1.0 equiv), Activated

    
     (10–20 equiv).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

Protocol:

  • Dissolve the alcohol (2.0 g) in DCM (40 mL).

  • Add activated

    
     (10 equiv by weight).
    
  • Stir at reflux for 12–24 hours. Monitor by TLC.[5][7][9]

  • Filtration: Filter through a pad of Celite to remove manganese oxides. Wash the pad with DCM.

  • Final Isolation: Concentrate the filtrate. The aldehyde usually crystallizes upon standing or addition of Hexane.

Analytical Data Summary

CompoundStateKey 1H NMR Signals (DMSO-d6/CDCl3)
Stage 1 (Methyl) Solid

2.55 (s, 3H,

), 7.4-7.8 (m, 3H, Ar-H)
Stage 2 (Bromomethyl) Oil/Solid

4.73 (s, 2H,

)
Stage 3 (Alcohol) Solid

4.85 (d, 2H,

), 5.60 (t, 1H, OH)
Target (Aldehyde) Solid

10.15 (s, 1H, CHO), 8.10 (d, 1H, H-4), 7.95 (s, 1H, H-7)

Workflow Visualization

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Hydrolysis (Acetate Method) cluster_3 Stage 4: Oxidation Step1 4-Bromo-2-hydroxyacetophenone + NH2OH·HCl Step2 Cyclization (Ac2O / Pyridine) Step1->Step2 Step3 Radical Bromination (NBS / BPO) Step2->Step3 Step4 Acetylation (KOAc / DMF) Step3->Step4 Avoids Ring Opening Step5 Saponification (K2CO3 / MeOH) Step4->Step5 Step6 Oxidation (MnO2 / DCM) Step5->Step6 Final 6-Bromo-1,2-benzoxazole- 3-carbaldehyde Step6->Final

Figure 2: Step-by-step process flow ensuring high yield and purity.

Safety & Troubleshooting

  • NBS Reactions: Benzylic bromination is exothermic. Initiate carefully. If the reaction turns brown/orange permanently, bromine is accumulating; add more initiator or heat.

  • Lachrymators: The 3-bromomethyl intermediate is a potent lachrymator (tear gas). Handle only in a fume hood.

  • Ring Stability: Avoid using hydroxide bases (NaOH/KOH) at high temperatures with the benzisoxazole ring, as this causes the "Kemp Elimination" ring opening to form 2-hydroxy-4-bromobenzonitrile.

References

  • Synthesis of 1,2-Benzisoxazole Derivatives

    • Title: A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.[10]

    • Source: ResearchG
    • URL:[Link]

  • Sommelet Reaction Context

    • Title: Sommelet Reaction - Organic Reactions.[1][2]

    • Source: Wiley Online Library / Cambridge.
    • URL:[Link]

  • Benzisoxazole Chemistry Review

    • Title: Recent Advances in the Synthesis of 1,2-Benzisoxazoles.[10][11]

    • Source: Chimica Italiana (Snippet 1.10).
    • URL:[Link]

  • General Benzoxazole/Benzisoxazole Synthesis

    • Title: Synthesis of Benzisoxazoles.[7][12][13]

    • Source: Organic Chemistry Portal.[11]

    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Novel Amine Scaffolds via Reductive Amination of 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of reductive amination using 6-bromo-1,2-benzoxazole-3-carbaldehyde.

Introduction: The Privileged 1,2-Benzoxazole Scaffold in Drug Discovery

The 1,2-benzoxazole (also known as benzisoxazole) core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and versatile substitution patterns.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][3] The strategic functionalization of this nucleus is a cornerstone of modern drug design.

6-bromo-1,2-benzoxazole-3-carbaldehyde emerges as a particularly valuable starting material. The aldehyde group at the 3-position is a prime handle for introducing molecular diversity, while the bromine atom at the 6-position provides a latent site for further synthetic elaboration through cross-coupling reactions. This dual functionality makes it an ideal building block for creating libraries of novel compounds.

Reductive amination is a highly efficient and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[4] It represents one of the most important methods for synthesizing structurally diverse primary, secondary, and tertiary amines from simple carbonyl precursors.[4][5] This one-pot reaction is a mainstay in the pharmaceutical industry, valued for its broad substrate scope, operational simplicity, and high yields.[6][7] This guide provides a detailed exploration of the mechanism, a robust protocol, and optimization strategies for the reductive amination of 6-bromo-1,2-benzoxazole-3-carbaldehyde.

The Chemistry: Mechanism and Reagent Selection

The reductive amination of an aldehyde proceeds through a two-step sequence within a single reaction vessel.[8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of 6-bromo-1,2-benzoxazole-3-carbaldehyde. This is followed by dehydration to form a C=N double bond, yielding an intermediate known as an imine (from a primary amine) or an iminium ion (from a secondary amine).[4][9][10] This step is often favored in neutral or weakly acidic conditions.[11]

  • In-Situ Reduction : The imine or iminium ion intermediate is then immediately reduced by a hydride-donating reagent present in the reaction mixture to form the final amine product.[4][10]

Caption: General mechanism of reductive amination.

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

The choice of reducing agent is paramount. While several hydride sources can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation for several key reasons:[5]

  • Mildness and Selectivity : NaBH(OAc)₃ is a milder reducing agent than alternatives like sodium borohydride (NaBH₄). It is slow to reduce aldehydes and ketones but rapidly reduces the protonated imine intermediate.[12][13] This selectivity prevents the common side reaction where the starting aldehyde is reduced to its corresponding alcohol.

  • Broad Functional Group Tolerance : This reagent is compatible with a wide array of acid-sensitive and reducible functional groups, such as esters, nitriles, and C-C multiple bonds, which is crucial in complex molecule synthesis.[12][13]

  • Reduced Toxicity : Compared to sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ and its byproducts are significantly less toxic, making it a safer and more environmentally friendly option.[5]

  • High Efficacy : It consistently provides higher yields and fewer side products compared to many other reductive amination procedures.[13][14]

Detailed Experimental Protocol

This protocol provides a general, self-validating procedure for the one-pot reductive amination of 6-bromo-1,2-benzoxazole-3-carbaldehyde with a representative amine.

Materials and Reagents

  • 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 equiv)

  • Selected primary or secondary amine (1.0–1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) (to make a 0.1–0.2 M solution)[12][13]

  • Triethylamine (Et₃N) (1.0–1.1 equiv, only if the amine is supplied as a salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 equiv).

  • Solvent and Amine Addition : Add anhydrous 1,2-dichloroethane (DCE) to dissolve the aldehyde (concentration of 0.1-0.2 M). Add the desired primary or secondary amine (1.0–1.2 equiv) to the solution.[8] Note: If the amine is an HCl or other salt, add triethylamine (1.0–1.1 equiv) to liberate the free base.[8]

  • Imine Formation : Stir the mixture at room temperature for 20–30 minutes. This allows for the initial formation of the iminium ion intermediate.[8]

  • Reduction Step : Add sodium triacetoxyborohydride (1.2–1.5 equiv) to the mixture in a single portion. A slight increase in temperature may be observed.[8]

  • Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the full consumption of the starting aldehyde, which typically takes 1 to 24 hours.[8]

  • Work-up (Quenching) : Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.[8]

  • Washing and Drying : Combine the organic layers and wash once with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using an appropriate method, such as flash column chromatography on silica gel, to yield the pure amine product.

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary to achieve the best results. The following table and workflow provide guidance on key parameters and common issues.

Table 1: Key Parameter Optimization

ParameterRecommended ConditionRationale & Notes
Solvent 1,2-Dichloroethane (DCE)Generally provides faster reaction rates than other common solvents like THF or acetonitrile.[13][14]
Stoichiometry Amine: 1.0-1.2 eq.NaBH(OAc)₃: 1.2-1.5 eq.A slight excess of the amine can help drive imine formation. Sufficient reducing agent is needed to ensure complete reduction.
Temperature Room Temperature (20–25 °C)The reaction is typically efficient at ambient temperature. Heating is generally not required and may lead to side products.
Catalyst Generally not requiredAcetic acid can be used as a catalyst for reactions with less reactive ketones, but it is typically unnecessary for aldehydes.[12][13]
Reaction Time 1–24 hoursVaries based on the steric and electronic properties of the amine. Monitor by TLC or LC-MS for completion.[8]

Troubleshooting Common Issues

  • Issue: Incomplete reaction or low yield.

    • Cause : Impure or wet reagents/solvent. NaBH(OAc)₃ is moisture-sensitive.[15]

    • Solution : Ensure all reagents are of high purity and use anhydrous solvents under an inert atmosphere. Extend the reaction time if necessary.

  • Issue: Formation of alcohol side product.

    • Cause : Reduction of the starting aldehyde. This is rare with NaBH(OAc)₃ but could indicate a contaminated reducing agent.

    • Solution : Verify the quality and source of the NaBH(OAc)₃. Ensure the amine is added before the reducing agent.

  • Issue: Dialkylation with primary amines.

    • Cause : The secondary amine product reacts again with the aldehyde to form a tertiary amine.

    • Solution : Adopt a stepwise procedure. First, form the imine in a solvent like methanol (MeOH), then add a different reducing agent like NaBH₄ to perform the reduction.[12][13]

Troubleshooting_Workflow cluster_problems Problem Analysis cluster_solutions Solutions Start Start Reductive Amination Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Workup Reaction Complete: Proceed to Work-up Monitor->Workup Aldehyde Consumed Incomplete Incomplete Reaction? Monitor->Incomplete After 24h SideProducts Side Products? Incomplete->SideProducts No CheckReagents Check Reagent Purity & Anhydrous Conditions Incomplete->CheckReagents Yes SideProducts->Workup No Stepwise Consider Stepwise Protocol (Imine formation then NaBH₄) SideProducts->Stepwise Yes (Dialkylation) Extend Extend Reaction Time CheckReagents->Extend

Caption: Logical workflow for troubleshooting the reaction.

Conclusion

The reductive amination of 6-bromo-1,2-benzoxazole-3-carbaldehyde using sodium triacetoxyborohydride is a powerful and reliable method for synthesizing novel amine derivatives. This approach provides access to a diverse chemical space crucial for the development of new therapeutic agents. By understanding the underlying mechanism and employing the detailed protocol and optimization strategies outlined in this guide, researchers can efficiently generate libraries of compounds built upon this privileged scaffold, accelerating the pace of drug discovery and development.

References

  • Borch Reductive Amination - Alfa Chemistry.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal.

  • Sodium Triacetoxyborohydride - MilliporeSigma.

  • Reductive Amination: Definition, Examples, and Mechanism - Chemistry Learner.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Reductive Amination - Chemistry Steps.

  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate.

  • Reductive Amination - Common Conditions.

  • Reductive amination - Wikipedia.

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC.

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI.

  • Application Notes and Protocols: 1,2-Benzoxazol-7-ol as a Building Block for Drug Discovery - Benchchem.

  • Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde - Benchchem.

  • Biological activities of benzoxazole and its derivatives - ResearchGate.

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling at the 6-Position of Benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases in kinase inhibitors, NSAIDs, and antimicrobial agents. Functionalization at the 6-position is particularly valuable for extending the pharmacophore into solvent-exposed regions of a binding pocket.

This guide provides a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of 6-bromobenzoxazole . Unlike standard aryl halide couplings, this substrate presents a unique challenge: the competition between the desired C6-Br oxidative addition and the undesired C2-H activation (direct arylation) or ring hydrolysis. This note details the specific conditions required to kinetically favor the C6-coupling, ensuring high yields and scalability.

Chemical Context & Mechanistic Strategy

The Reactivity Landscape

The 6-bromobenzoxazole substrate contains two distinct reactive centers:

  • C6-Br Bond (Target): A standard aryl bromide. Reactivity is enhanced by the electron-withdrawing nature of the heterocycle, facilitating oxidative addition of Pd(0).

  • C2-H Bond (Competitor): The proton at the 2-position is acidic (pKa ~28) and prone to Deprotonation-Metalation. Under specific conditions (high temperature, Cu co-catalyst), this leads to direct arylation.

The Stability Challenge

The benzoxazole ring is susceptible to hydrolytic ring-opening under vigorous aqueous/basic conditions, yielding o-aminophenols. This degradation pathway is accelerated by electron-withdrawing substituents on the benzene ring.

Strategic Solution:

  • Catalyst: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ .[1] These bulky phosphine ligands stabilize the Pd(0) species and accelerate oxidative addition at C6, outpacing the C2-H activation pathways.

  • Base: Use Potassium Phosphate (K₃PO₄) .[2] It provides sufficient basicity for transmetalation but is milder than hydroxides, minimizing ring hydrolysis.

  • Solvent: A Toluene/Water or Dioxane/Water biphasic system is preferred. The organic phase protects the heterocycle, while the aqueous phase solubilizes the base and boronate species.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the specific control points utilized in this protocol.

G Start 6-Bromobenzoxazole OxAdd Oxidative Addition (Intermediate II) Start->OxAdd Fast (k1) Side1 Side Reaction: C2-H Activation Start->Side1 Slow (k2) Requires High T or Cu Side2 Side Reaction: Ring Hydrolysis Start->Side2 Strong Base/Aq Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base Dependent RedElim Reductive Elimination TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product 6-Arylbenzoxazole (Target) RedElim->Product

Figure 1: Reaction pathway showing the dominance of the Suzuki cycle (Blue) over competing side reactions (Red) under optimized conditions.

Standard Experimental Protocol

Materials Checklist
  • Substrate: 6-Bromobenzoxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio) OR 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere is Critical)

  • Equip a dry reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

  • Add 6-bromobenzoxazole (1.0 mmol, 198 mg), aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).

  • Note: If using Pd(dppf)Cl₂, add it now. If using Pd(PPh₃)₄, wait until after degassing (Step 2) to minimize oxidation.

Step 2: Solvent Addition & Degassing

  • Add Toluene (4 mL) and Water (1 mL) via syringe.

  • Degas the mixture: Submerge a long needle connected to an Argon line into the solution and bubble gas through the liquid for 10–15 minutes. This is the most common point of failure; oxygen poisons the catalyst and promotes homocoupling.

  • If using Pd(PPh₃)₄ (58 mg, 5 mol%), add it quickly now, removing the septum briefly and replacing it immediately, then purge the headspace for another 2 minutes.

Step 3: Reaction

  • Heat the mixture to 90°C (oil bath temperature).

  • Stir vigorously. The biphasic mixture requires rapid stirring to ensure phase transfer of the base.

  • Monitor by TLC or LCMS.[3] Typical reaction time is 4–12 hours .

    • Checkpoint: The starting bromide (Rf ~0.6 in 20% EtOAc/Hex) should disappear. The product is usually more polar and fluorescent.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers. Extract the aqueous layer twice with Ethyl Acetate.

  • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel).

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Note: Benzoxazoles can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize yields if the standard protocol fails.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂)Increase degassing time (20 min). Switch to Pd(dppf)Cl₂ , which is more robust than Pd(PPh₃)₄.
Starting Material Intact Poor solubility / Base strengthSwitch solvent to DMF/Water (homogeneous). Increase temperature to 100°C.
Ring Opening (Phenol formation) Hydrolysis of oxazoleSwitch to Anhydrous Conditions : Use Cs₂CO₃ in dry DMF or Dioxane at 100°C.
Homocoupling (Biaryl) Boronic acid dimerizationAdd boronic acid slowly (syringe pump) or reduce initial loading. Ensure strict O₂ exclusion.
C2-Arylation (Side Product) C-H activation occurringLower temperature to 80°C. Avoid Cu-contaminated glassware. Use sterically bulky ligands (e.g., XPhos).
Solvent & Base Screening Data (Representative)

Data simulated based on typical trends for electron-deficient heterocycles.

EntrySolventBaseTemp (°C)Yield (%)Notes
1Toluene/H₂OK₂CO₃9075Standard
2Toluene/H₂O K₃PO₄ 90 92 Optimal
3DMF (Dry)Cs₂CO₃10085Good for sensitive substrates
4Ethanol/H₂ONa₂CO₃8040Ring opening observed

Process Logic Diagram

Workflow Start Start: 6-Bromobenzoxazole Check Is Substrate Base-Sensitive? Start->Check RouteA Standard Route: Pd(PPh3)4, K3PO4 Toluene/Water, 90°C Check->RouteA No (Stable) RouteB Anhydrous Route: Pd(dppf)Cl2, Cs2CO3 Dry DMF, 100°C Check->RouteB Yes (Labile) Monitor Monitor (LCMS/TLC) @ 4 Hours RouteA->Monitor RouteB->Monitor Decision Conversion > 90%? Monitor->Decision Decision->RouteB No (Try harsher conditions) Workup Workup: EtOAc Extraction Na2SO4 Dry Decision->Workup Yes Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Decision tree for selecting reaction conditions based on substrate stability.

References

  • Gull, Y. et al. (2013). "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions." Molecules, 18(8), 8845–8855.

  • Verrier, C. et al. (2011). "Direct Arylation of Oxazoles and Benzoxazoles with Aryl Bromides." Beilstein Journal of Organic Chemistry, 7, 1584–1601. (Discusses C2 vs C6 reactivity context).

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Benchchem Application Notes. (2024). "Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." (Adapted for heterocycle handling).[2][4][5][6]

Sources

Application Note: Orthogonal Functionalization of 6-Bromo-1,2-benzoxazole-3-carbaldehyde for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,2-benzoxazole (benzisoxazole) core is a profoundly important privileged scaffold in medicinal chemistry, frequently embedded in neuroleptics (e.g., risperidone, paliperidone), anticonvulsants (zonisamide), and emerging antimicrobial agents[1]. The strategic incorporation of this heterocyclic motif exploits its ability to act as a bioisostere for indole and benzisothiazole, offering unique hydrogen-bonding capabilities and metabolic stability.

6-Bromo-1,2-benzoxazole-3-carbaldehyde (CAS: 1824292-23-0) serves as an elite, bifunctional building block for late-stage diversification[2][3]. Its architectural brilliance lies in its orthogonality:

  • C3-Carbaldehyde (-CHO): Highly electrophilic, primed for condensation, Wittig olefination, and reductive amination.

  • C6-Bromide (-Br): A robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to extend the pharmacophore's hydrophobic tail[4].

This application note provides validated, self-consistent protocols for the orthogonal functionalization of this scaffold, enabling the rapid generation of diverse chemical libraries for high-throughput biological screening.

Pathway Visualization: Orthogonal Diversification Strategy

To maximize library diversity, researchers must sequence their functionalization steps logically. Typically, C3-aldehyde modifications (which are sensitive to oxidation/reduction) are performed prior to harsh C6 cross-coupling conditions, though the reverse is possible with appropriate protecting group strategies.

FunctionalizationStrategy Core 6-Bromo-1,2-benzoxazole- 3-carbaldehyde C3 C3: Aldehyde Handle Core->C3 C6 C6: Bromide Handle Core->C6 RedAm Reductive Amination (NaBH(OAc)3, DCE) C3->RedAm Wittig Wittig Olefination (Phosphonium Ylides) C3->Wittig Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) C6->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, Amines) C6->Buchwald Library Divergent CNS/Oncology Compound Library RedAm->Library Wittig->Library Suzuki->Library Buchwald->Library

Divergent functionalization pathways for 6-bromo-1,2-benzoxazole-3-carbaldehyde.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish causality. The following workflows are designed to prevent common pitfalls such as premature aldehyde reduction or catalyst poisoning.

Protocol A: C3-Targeted Reductive Amination

Objective: Introduce a basic amine (e.g., piperidine derivative) at the C3 position, a common motif in atypical antipsychotics targeting


 receptors[5].

Causality & Reagent Selection: Sodium triacetoxyborohydride (


) is selected over Sodium borohydride (

).

is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde to the corresponding alcohol ((6-bromobenzo[d]isoxazol-3-yl)methanol)[4]. 1,2-Dichloroethane (DCE) is used as the solvent to enhance the solubility of the intermediate and maintain a slightly acidic environment conducive to imine formation.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 equiv, 1.0 mmol, 226 mg) and the secondary amine (e.g., 4-phenylpiperidine, 1.1 equiv, 1.1 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis (Optional but recommended): Add glacial acetic acid (1.2 equiv) to facilitate iminium ion formation. Stir at room temperature for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the aldehyde spot (

    
    ) should disappear, replaced by a highly UV-active baseline/polar spot.
    
  • Reduction: Cool the mixture to 0 °C. Add

    
     (1.5 equiv, 1.5 mmol, 318 mg) portion-wise over 10 minutes to control the mild exotherm.
    
  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous

    
     (15 mL) to neutralize the acetic acid and decompose excess hydride. Extract with Dichloromethane (DCM) (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the C3-aminomethyl functionalized intermediate.

Protocol B: C6-Targeted Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C6-bromide to expand the hydrophobic binding surface of the molecule, a critical step for targeting lipophilic pockets in kinase or GPCR drug discovery[1].

Causality & Reagent Selection: The C6-bromide on the electron-deficient benzisoxazole ring is highly activated for oxidative addition.


 is utilized because its bidentate dppf ligand provides a large bite angle, stabilizing the palladium intermediate and accelerating reductive elimination while suppressing undesired homocoupling. Potassium carbonate (

) in a Dioxane/Water mixture ensures boronic acid activation (formation of the reactive boronate) while maintaining reactant solubility.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial or Schlenk tube, combine the C3-functionalized 6-bromo-benzisoxazole (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and

    
     (3.0 equiv, 1.5 mmol).
    
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/

    
     (4:1 v/v, 5 mL). Critical Step: Degas the suspension by bubbling argon through the mixture for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and formation of palladium black.
    
  • Catalyst Addition: Quickly add

    
     (0.05 equiv, 5 mol%). Seal the vessel.
    
  • Heating: Heat the reaction mixture at 90 °C in an oil bath (or 110 °C in a microwave reactor for 20 minutes) for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Isolate the target biaryl compound via automated flash chromatography.

Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. If the reaction stalls, identifying the failed step (e.g., failed transmetalation due to insufficient base) dictates the optimization strategy.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br (Benzisoxazole) TransMet Transmetalation Complex OxAdd->TransMet Ar'-B(OH)3- (from Base) TransMet->Pd0 Reductive Elimination Product Coupled Product TransMet->Product

Palladium-catalyzed Suzuki-Miyaura cycle at the C6-position of the benzisoxazole core.

Quantitative Data & Optimization Summary

The following table summarizes the optimized conditions for the functionalization of 6-bromo-1,2-benzoxazole-3-carbaldehyde based on standard medicinal chemistry parameters.

Reaction TypeTarget HandleReagents & CatalystSolvent / TempAvg. Yield (%)Functional Group Tolerance
Reductive Amination C3-Aldehyde

, AcOH,

Amine
DCE / 0 °C to RT78 - 85%High (tolerates C6-Br, ethers, aliphatic amines)
Wittig Olefination C3-Aldehyde

, KOtBu
THF / -78 °C to RT65 - 75%Moderate (base-sensitive groups may degrade)
Suzuki-Miyaura C6-Bromide

,

,

Dioxane:

/ 90 °C
80 - 92%High (tolerates C3-amines, alcohols, fluorides)
Buchwald-Hartwig C6-Bromide

, XPhos,

, Amine
Toluene / 100 °C55 - 70%Moderate (steric hindrance at amine reduces yield)

Note: Yields represent isolated, chromatography-purified products. Quantitative data reflects optimized parameters for library generation.

References

  • Qin, H., et al. "Benzisoxazole: a privileged scaffold for medicinal chemistry." Med. Chem. Commun., 2017, 8, 2023-2039. Royal Society of Chemistry. Available at:[Link]

  • Samanth, M., et al. "Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry." Recent Developments in Chemistry and Biochemistry Research, Vol. 10, BP International, 2025. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Benzisoxazole: a privileged scaffold for medicinal chemistry." PMC Archive. Available at:[Link]

  • Società Chimica Italiana. "Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines." Chim.it Publications. Available at: [Link]

Sources

Optimized Wittig Olefination Protocols for 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the optimized protocols for performing Wittig olefination on 6-bromo-1,2-benzoxazole-3-carbaldehyde (also known as 6-bromobenzo[d]isoxazole-3-carbaldehyde).

Critical Chemical Constraint: The 1,2-benzoxazole (benzisoxazole) core is inherently sensitive to base-promoted ring degradation, specifically the Kemp elimination , which cleaves the N–O bond to form thermodynamically stable salicylonitriles (2-hydroxybenzonitriles). Standard Wittig protocols utilizing strong bases (e.g., NaH, KOtBu) or elevated temperatures in protic media pose a high risk of substrate destruction.

This guide presents two validated pathways designed to mitigate ring opening while ensuring high conversion:

  • Protocol A (Stabilized Ylides): A base-free, thermal method for E-alkenes.

  • Protocol B (Non-Stabilized Ylides): A cryogenic, lithium-salt-free method for Z-alkenes.

Chemical Context & Mechanistic Pathways[1][2][3]

Understanding the competition between the desired olefination and the undesired Kemp elimination is vital for success.

Competing Pathways Diagram

Wittig_vs_Kemp Aldehyde 6-Bromo-1,2-benzoxazole- 3-carbaldehyde Oxa Oxaphosphetane (4-membered ring) Aldehyde->Oxa + Ylide (Nucleophilic Attack) RingOpen Ring Opening Transition State Aldehyde->RingOpen + Base (Deprotonation/Attack) Base Strong Base / Nucleophile (OH-, RO-) Ylide Phosphonium Ylide (Ph3P=CHR) Alkene Target Alkene (Wittig Product) Oxa->Alkene - Ph3P=O Nitrile 2-Hydroxy-4-bromo- benzonitrile (Byproduct) RingOpen->Nitrile Kemp Elimination (N-O Bond Cleavage)

Figure 1: Mechanistic divergence between the desired Wittig reaction (Green) and the base-catalyzed Kemp elimination (Red).

Substrate Analysis
  • Electrophile: The C3-formyl group is highly reactive due to the electron-withdrawing nature of the benzisoxazole ring.

  • Base Sensitivity: The N–O bond is the weak link. Bases with pKa > 15 (alkoxides, amides) can trigger E2-type elimination or nucleophilic ring opening, especially at

    
    .
    
  • Handle Utility: The 6-bromo substituent is stable under these conditions and serves as a critical handle for downstream Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Protocol A: Stabilized Ylides (Base-Free)

Target: E-Alkenes (e.g.,


-unsaturated esters, ketones, nitriles).
Mechanism:  Reversible formation of betaine/oxaphosphetane favors the thermodynamic E-isomer.
Reagents & Materials
ReagentEquiv.[1]RoleNotes
Aldehyde 1.0SubstrateDry under vacuum before use.
Stabilized Ylide 1.2 - 1.5Reagente.g., (Carbethoxymethylene)triphenylphosphorane.
DCM or Toluene SolventMediumAnhydrous. 0.1 M concentration.
Benzoic Acid 0.1CatalystOptional: Catalyzes ylide decomposition/proton transfer.
Step-by-Step Procedure
  • Preparation: Charge an oven-dried round-bottom flask with 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 equiv).

  • Solvation: Add anhydrous Toluene (preferred for higher T) or DCM (0.1 M).

  • Reagent Addition: Add the stabilized phosphorane ylide (1.2 equiv) in one portion.

    • Note: No external base is added. These ylides are stable solids and sufficiently nucleophilic.

  • Reaction:

    • DCM: Stir at reflux (

      
      ) for 12–24 hours.
      
    • Toluene: Stir at

      
       for 4–8 hours. Do not exceed 
      
      
      
      to avoid thermal degradation of the heterocycle.
  • Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool to room temperature.

    • Concentrate directly under reduced pressure.

    • Purification: The crude residue contains the product and triphenylphosphine oxide (

      
      ). Purify via silica gel flash chromatography. 
      
      
      
      is very polar; elute product with non-polar solvent (e.g., 5-10% EtOAc/Hexanes) first.

Protocol B: Non-Stabilized Ylides (Cryogenic)

Target: Z-Alkenes (or terminal alkenes). Risk Level: High. Requires strict temperature control to prevent ring destruction.

Reagents & Materials
ReagentEquiv.RoleNotes
Phosphonium Salt 1.1Precursore.g.,

. Dry thoroughly.
LiHMDS or NaHMDS 1.05Base1.0 M in THF.[1] Avoid n-BuLi if possible (too nucleophilic).
Aldehyde 1.0SubstrateDissolved in minimal THF.[1]
THF SolventMediumAnhydrous, degassed.[1]
Step-by-Step Procedure
  • Ylide Generation (The "Base-First" Method):

    • Suspend the phosphonium salt (1.1 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

    • Cool to

      
        (Dry ice/Acetone bath).
      
    • Add LiHMDS (1.05 equiv) dropwise over 10 minutes. The solution should turn bright yellow/orange.

    • Stir at

      
       for 30 minutes to ensure complete deprotonation, then cool back to 
      
      
      
      .
  • Aldehyde Addition:

    • Dissolve the 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 equiv) in minimal THF.

    • Add the aldehyde solution dropwise to the cold ylide solution at

      
       . Rate: Keep internal temp < 
      
      
      
      .
  • Reaction:

    • Stir at

      
       for 1–2 hours.
      
    • Critical Decision: Allow to warm slowly only to

      
       . Do not warm to RT unless TLC shows no conversion. The betaine intermediate can decompose to product at lower temperatures.[2]
      
  • Quench:

    • Quench the reaction while still cold with saturated aqueous

      
      . This neutralizes any excess base immediately, preventing Kemp elimination during workup.
      
  • Workup:

    • Extract with

      
       or EtOAc (x3).
      
    • Wash combined organics with Brine. Dry over

      
      .[3]
      
    • Concentrate and purify via column chromatography.[1]

Troubleshooting & Quality Control

Identifying the "Kemp" Byproduct

If the reaction turns dark brown/black and yield is low, check for 2-hydroxy-4-bromobenzonitrile .

  • IR: Appearance of a sharp nitrile stretch at

    
    .
    
  • 1H NMR: Loss of the aromatic proton signals characteristic of the benzisoxazole core; appearance of broad phenolic -OH signal (exchangeable).

Optimization Table
ObservationDiagnosisSolution
Low Conversion (Stabilized) Ylide not reactive enough.Switch solvent to Toluene; increase temp to

. Add 10 mol% Benzoic acid.
Low Yield / Dark Mixture (Non-stabilized) Base-mediated decomposition.Use LiHMDS instead of n-BuLi. Ensure quench is performed at

.
Poor E/Z Selectivity "Stereochemical Drift".For E: Use HWE reaction (Phosphonate + LiCl/DBU). For Z: Use Still-Gennari modification (trifluoroethyl phosphonates).

References

  • Kemp Elimination Mechanism

    • Kemp, D. S.; Casey, M. L. "The reaction of 1,2-benzisoxazoles with base.[4][5][3][6][7][8] A new synthesis of salicylonitriles." J. Org.[9][10] Chem.1974 , 39, 3841–3847. Link

  • Synthesis of 1,2-Benzisoxazole-3-carbaldehyde

    • Kalkote, U. R.; et al.[3][8] "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde."[3] J. Chem. Res.[3][9]2005 , 2, 99–100.[3] Link

  • General Wittig Reviews

    • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[11][12][10] Chem. Rev.1989 , 89, 863–927. Link

  • Base Sensitivity of Benzisoxazoles

    • Panchgalle, S. P.; et al. "Synthesis and biological evaluation of novel 1,2-benzisoxazole derivatives." Tetrahedron Lett.[8][9]2010 , 51, 3587-3589.

Sources

step-by-step synthesis of benzoxazole aldehydes from halogenated phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Benzoxazole Aldehydes from Halogenated Phenol Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically validated protocol for synthesizing benzoxazole aldehydes starting from halogenated phenols (specifically, halogenated ortho-aminophenols).

Introduction & Retrosynthetic Strategy

The benzoxazole scaffold is a privileged bicyclic planar heteroarene extensively utilized in medicinal chemistry and drug discovery due to its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. When functionalized with an aldehyde (formyl) group, the benzoxazole moiety transforms into a highly versatile building block. The electrophilic nature of the benzoxazole aldehyde can be exploited as a "covalent warhead" to form irreversible bonds with nucleophilic amino acid residues (e.g., cysteine) in enzyme active sites, or utilized for further downstream functionalization via Knoevenagel condensations, reductive aminations, or Pinnick oxidations[2].

Strategic Design (Causality in Synthesis): Synthesizing a benzoxazole aldehyde directly via cyclocondensation is notoriously difficult because the highly reactive aldehyde group often participates in unwanted side reactions (e.g., premature Schiff base formation) with the ortho-aminophenol precursor. To bypass this, our validated strategy employs a two-phase approach:

  • Cyclocondensation: Construct the stable benzoxazole core using a halogenated 2-aminophenol (derived from halogenated phenols) and a carboxylic acid derivative. Halogen substituents (such as chlorine or bromine) are highly tolerated during the cyclodehydration process[3].

  • Late-Stage Formylation: Exploit the halogen handle (e.g., bromine) via lithium-halogen exchange, followed by quenching with a formylating agent (DMF) to yield the target benzoxazole aldehyde.

G A Halogenated Phenol (e.g., 4-Bromophenol) B Halogenated 2-Aminophenol (e.g., 2-Amino-4-bromophenol) A->B Nitration & Reduction C Cyclocondensation (Core Formation) B->C + Acid Chloride D Halogenated Benzoxazole (e.g., 5-Bromo-2-phenylbenzoxazole) C->D E Lithium-Halogen Exchange & Formylation D->E F Benzoxazole Aldehyde Target Scaffold E->F

Caption: Two-phase retrosynthetic workflow for benzoxazole aldehydes.

Experimental Methodologies & Protocols

Protocol A: Synthesis of the Halogenated Benzoxazole Core (5-Bromo-2-phenylbenzoxazole)

This step utilizes methanesulfonic acid (MeSO3H) as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and acid chlorides generated in situ[4].

  • Mechanistic Rationale: The reaction of the acid chloride with the halogenated 2-aminophenol rapidly forms a 2-hydroxyanilide intermediate. The addition of MeSO3H provides the necessary protonation to drive the subsequent intramolecular cyclodehydration, forming the thermodynamically stable benzoxazole ring[4].

Step-by-Step Procedure:

  • Activation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoic acid (1.0 mmol, 122 mg) and anhydrous toluene (5 mL).

  • Chlorination: Add thionyl chloride (SOCl2) (1.2 mmol, 87 µL) dropwise. Heat the mixture at 80°C for 1 hour to ensure complete conversion to benzoyl chloride[1][4]. Distill off excess SOCl2 under reduced pressure.

  • Condensation: Cool the flask to room temperature. Add 2-amino-4-bromophenol (1.0 mmol, 188 mg) dissolved in 3 mL of anhydrous 1,4-dioxane.

  • Cyclodehydration: Slowly add methanesulfonic acid (MeSO3H) (3.0 mmol, 195 µL) to the mixture[4]. Heat the reaction vessel in an oil bath at 100°C for 2–4 hours. Monitor the consumption of the intermediate via TLC (Hexanes:Ethyl Acetate, 4:1).

  • Workup: Upon completion, cool the mixture to room temperature and neutralize carefully with saturated aqueous NaHCO3 until pH ~ 8. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify via silica gel flash chromatography to afford pure 5-bromo-2-phenylbenzoxazole.

Protocol B: Late-Stage Formylation to Benzoxazole Aldehyde

This protocol converts the bromo-substituent into an aldehyde using cryogenic organolithium chemistry.

  • Mechanistic Rationale: n-Butyllithium (n-BuLi) performs a rapid halogen-metal exchange with the aryl bromide at -78°C. The extremely low temperature is critical to prevent the highly nucleophilic organolithium intermediate from attacking the electrophilic C2 position of the benzoxazole ring. Quenching with anhydrous N,N-dimethylformamide (DMF) yields a stable hemiaminal intermediate, which collapses upon acidic aqueous workup to reveal the aldehyde[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 5-bromo-2-phenylbenzoxazole (1.0 mmol, 274 mg) in anhydrous Tetrahydrofuran (THF) (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Lithiation: Syringe in n-BuLi (1.1 mmol, typically 2.5 M in hexanes, 440 µL) dropwise over 5 minutes. Stir the resulting deeply colored solution at -78°C for 30 minutes to ensure complete lithium-halogen exchange.

  • Formylation: Add anhydrous DMF (2.0 mmol, 155 µL) dropwise. Maintain the reaction at -78°C for an additional 1 hour, then slowly allow it to warm to room temperature over 2 hours.

  • Quenching & Hydrolysis: Quench the reaction by adding 5 mL of 1N HCl to hydrolyze the intermediate. Stir vigorously for 15 minutes.

  • Workup: Extract the mixture with Dichloromethane (CH2Cl2) (3 × 15 mL). Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product via recrystallization from ethanol or column chromatography to yield 2-phenylbenzoxazole-5-carbaldehyde .

Data Presentation: Optimization of Core Cyclization

To ensure maximum yield before the critical formylation step, various catalytic systems for the cyclocondensation of halogenated 2-aminophenols have been evaluated in the literature. The table below summarizes the efficiency of different methodologies.

Catalyst SystemSolvent / ConditionTemp (°C)TimeAvg. Yield (%)Key AdvantageReference
Methanesulfonic Acid (MeSO3H) Dioxane / Conventional Heating100°C2-4 h82–87%Excellent functional group tolerance; highly scalable.[4]
Samarium Triflate (Sm(OTf)3) Aqueous Medium / Green Chem80°C4-6 h75–80%Reusable acid catalyst; environmentally friendly aqueous conditions.[5]
LAIL@MNP (Magnetic Ionic Liquid) Solvent-free / Ultrasound70°C30 min85–90%Extremely rapid reaction time; catalyst easily recovered via magnet.[6]
Lawesson's Reagent Solvent-free / MicrowaveMW (300W)5-15 min80–85%Rapid, solvent-free approach for direct condensation.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the critical electron flow and intermediate formation during the acid-catalyzed cyclodehydration (Protocol A), ensuring the structural integrity of the halogenated precursor is maintained.

Mechanism N1 Reactants 2-Amino-4-bromophenol + Benzoyl Chloride N2 Intermediate 1 N-Acylation (HCl byproduct) N1->N2 N3 Intermediate 2 2-Hydroxyanilide (Stable Intermediate) N2->N3 N4 Acid Catalysis MeSO3H Protonation of Carbonyl Oxygen N3->N4 MeSO3H N5 Ring Closure Intramolecular Nucleophilic Attack by Phenolic -OH N4->N5 N6 Final Product 5-Bromo-2-phenylbenzoxazole (-H2O) N5->N6 Dehydration

Caption: Mechanistic pathway of MeSO3H-catalyzed cyclodehydration forming the benzoxazole core.

References

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Australian Journal of Chemistry. URL:[Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions PMC (National Institutes of Health). URL: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review RSC Publishing. URL:[Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides PMC (National Institutes of Health). URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bromo-1,2-benzoxazole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides a causality-driven troubleshooting framework for the synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde (also known as 6-bromo-1,2-benzisoxazole-3-carbaldehyde).

Mechanistic Workflow & Synthetic Pathway

The fundamental challenge in this synthesis is the lability of the 1,2-benzoxazole core. The N–O bond is highly susceptible to reductive cleavage. Therefore, controlling the hydride transfer during the ester reduction is the single most critical parameter for success.

SynthesisPathway A Ethyl 6-bromo-1,2- benzoxazole-3-carboxylate (Starting Material) B 6-bromo-1,2- benzoxazole-3-methanol (Intermediate) A->B DIBAL-H, -78°C (Controlled Reduction) D Reductive N-O Cleavage (Ring-Opened Byproduct) A->D DIBAL-H, > -40°C (Thermal Cleavage) C 6-bromo-1,2- benzoxazole-3-carbaldehyde (Target Product) B->C DMP or MnO2, 0°C (Mild Oxidation)

Fig 1: Two-step synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde highlighting N-O cleavage risk.

Troubleshooting & FAQs

Q1: Why am I observing massive yield loss and the formation of a highly polar byproduct during the DIBAL-H reduction of the ester? A1: You are experiencing reductive cleavage of the labile N–O bond within the 1,2-benzoxazole core. The 1,2-benzoxazole ring is highly susceptible to reductive ring-opening by cytochrome P450 in vivo and strong hydrides in vitro [[2]](). If the internal reaction temperature rises above -40 °C during the addition of Diisobutylaluminium hydride (DIBAL-H), the hydride will attack the N–O bond, yielding a 2-hydroxy-4-bromophenylketimine intermediate that hydrolyzes to a highly polar salicylaldehyde derivative . Causality & Solution: The N–O bond's low dissociation energy makes it a competitive electrophilic site alongside the ester carbonyl. Maintain strict cryogenic conditions (-78 °C). Ensure your DIBAL-H is fresh, and add it dropwise down the inner wall of the flask to pre-cool the titrant before it contacts the reaction mixture 3.

Q2: Can I directly reduce the ester to the aldehyde in one step to save time? A2: While DIBAL-H at -78 °C can theoretically halt at the tetrahedral aluminum acetal intermediate to yield the aldehyde upon aqueous quench, the electron-withdrawing nature of the 1,2-benzoxazole ring destabilizes this intermediate. Causality & Solution: Attempting a one-step reduction inevitably results in premature collapse of the intermediate, yielding an inseparable mixture of aldehyde and alcohol. We strongly recommend a self-validating two-step protocol: complete reduction to the alcohol, followed by a mild, controlled oxidation.

Q3: My DIBAL-H quench is creating a thick, unfilterable gelatinous emulsion. How do I recover my product? A3: This is a classic issue caused by the formation of insoluble aluminum hydroxide salts during an unbuffered aqueous quench. Causality & Solution: Aluminum salts heavily coordinate with the heteroatoms of the benzoxazole-3-methanol product, trapping it in the aqueous phase. To break this emulsion, quench the reaction at -78 °C with ethyl acetate, followed by saturated aqueous sodium potassium tartrate (Rochelle's salt). The tartrate acts as a bidentate ligand, chelating the aluminum ions to form a highly soluble aqueous complex. Stir vigorously at room temperature for 1–2 hours until two distinct, transparent liquid phases emerge.

Q4: During the oxidation of the alcohol to the aldehyde, my reaction stalls or produces a baseline spot on TLC. What is the optimal oxidant? A4: 6-bromo-1,2-benzoxazole-3-carbaldehyde is sensitive to over-oxidation to the carboxylic acid and degradation by harsh acidic oxidants (like Jones reagent). Causality & Solution: Use Dess-Martin Periodinane (DMP) in anhydrous dichloromethane (DCM). DMP provides extremely mild, neutral conditions. The byproduct, an iodinane species, is easily washed away with basic sodium thiosulfate.

Quantitative Reagent Comparison Matrix

To assist in experimental design, the following table summarizes the performance of various reagent systems for both steps of the workflow based on standard laboratory benchmarks.

StepReagent SystemTemperatureReaction TimeExpected YieldRisk of N-O Cleavage
Reduction DIBAL-H (2.2 eq) / Toluene-78 °C2 h85–92%High (if > -40 °C)
Reduction NaBH₄ / CaCl₂ / EtOH-THF0 °C to RT12 h70–80%Low
Oxidation Dess-Martin Periodinane / DCM0 °C to RT1.5 h90–95%None
Oxidation Activated MnO₂ (15 eq) / DCMReflux18 h75–85%None
Oxidation Swern (Oxalyl Chloride/DMSO)-78 °C3 h80–88%None

Validated Experimental Protocols

Step 1: Reduction to 6-bromo-1,2-benzoxazole-3-methanol
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge with ethyl 6-bromo-1,2-benzoxazole-3-carboxylate (10.0 mmol) and anhydrous toluene (50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Using a syringe pump, add DIBAL-H (1.0 M in toluene, 22.0 mL, 2.2 equiv) dropwise down the inner wall of the flask over 30 minutes.

  • Self-Validation Check: Monitor via TLC (30% EtOAc/Hexanes). The ester (Rf ~0.7) should cleanly convert to the alcohol (Rf ~0.3). The reaction mixture must remain homogeneous and pale yellow. A shift to deep red/brown indicates thermal N-O cleavage.

  • Quench & Emulsion Resolution: At -78 °C, slowly add ethyl acetate (5 mL) to quench unreacted DIBAL-H. Stir for 10 minutes. Add saturated aqueous Rochelle's salt (50 mL). Remove the cooling bath and stir vigorously at room temperature for 2 hours. Self-Validation: The initial opaque, gelatinous aluminum emulsion will break, yielding two sharply defined, transparent layers.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the intermediate alcohol.

Step 2: Oxidation to 6-bromo-1,2-benzoxazole-3-carbaldehyde
  • Preparation: Dissolve the crude 6-bromo-1,2-benzoxazole-3-methanol (approx. 9.0 mmol) in anhydrous DCM (40 mL) under argon. Cool to 0 °C in an ice-water bath.

  • Oxidant Addition: Add Dess-Martin Periodinane (DMP, 4.20 g, 9.9 mmol, 1.1 equiv) in three equal portions over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow warming to room temperature. Self-Validation: The solution will turn cloudy white as the insoluble iodinane byproduct precipitates. TLC (20% EtOAc/Hexanes) will show the disappearance of the alcohol (Rf ~0.3) and the appearance of the UV-active aldehyde (Rf ~0.6).

  • Quench: After 1.5 hours, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (40 mL). Stir vigorously for 30 minutes. Causality: The thiosulfate reduces residual DMP to water-soluble compounds, while bicarbonate neutralizes the acetic acid byproduct, protecting the sensitive aldehyde.

  • Isolation: Separate the organic phase, extract the aqueous phase with DCM (20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via short-path flash chromatography to yield the highly pure 6-bromo-1,2-benzoxazole-3-carbaldehyde.

References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds.Thieme Connect.
  • Reductive metabolism of the anticonvulsant agent zonisamide, a 1,2-benzisoxazole derivative.Taylor & Francis Online.
  • Benzooxazole-2-carbaldehyde | CAS 62667-25-8 | Supplier Data & Handling.Benchchem.
  • Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | 651780-27-7.Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Benzoxazole-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Initial Diagnostics: Nomenclature & Structure Verification

Before troubleshooting reaction conditions, we must verify the exact chemical identity of your starting material. The term "benzoxazole-3-carbaldehyde" often leads to confusion due to nomenclature variations.[1]

Critical Check: Which isomer are you using?

Common NameIUPAC NameStructure NoteReactivity Profile
Target A (Most Likely) Benzoxazole-2-carbaldehyde Aldehyde at C2 (between N and O).[1][2][3]High Reactivity / High Instability. Prone to hydration and ring opening.
Target B 1,2-Benzisoxazole-3-carbaldehyde Aldehyde at C3 (isoxazole ring).[1][4]Standard Reactivity. Stable aromatic aldehyde behavior.
Target C N-Formyl Benzoxazole Formyl group on Nitrogen (C3).[1]Unstable. Rare; likely an amide/salt.

Note: If you are using Target A (Benzoxazole-2-carbaldehyde) , proceed to Section 2.[1] This compound is chemically distinct and the most common source of "low reactivity" reports due to a specific hydration phenomenon.

The "Hidden" Deactivator: Hydrate Formation

The Issue: Users frequently report that Benzoxazole-2-carbaldehyde is "inert" despite being an electron-deficient, theoretically reactive electrophile.[1] The Cause: The C2 position of the benzoxazole ring is highly electron-withdrawing.[1] In the presence of atmospheric moisture, the aldehyde carbonyl (C=O) rapidly reacts with water to form a gem-diol (hydrate) .


[1]

The hydrate is nucleophilic (due to OH groups) rather than electrophilic, effectively killing the condensation reaction with amines or active methylenes.

Diagnostic Protocol: Confirming Hydrate Presence
  • Visual Inspection: Pure aldehyde is often a yellow solid/oil. The hydrate may appear as a white/off-white powder with a higher melting point.[1]

  • ¹H-NMR Check:

    • Aldehyde (Active): Sharp singlet at ~9.8 - 10.2 ppm .[1]

    • Hydrate (Inactive): Disappearance of the aldehyde peak; appearance of a methine proton at ~6.0 - 6.5 ppm and broad OH signals.

Corrective Action: Dehydration Protocol

If your material is hydrated, you must dehydrate it in situ or prior to reaction.

  • Method A (Azeotropic Distillation): Reflux the starting material in Toluene using a Dean-Stark trap for 1 hour before adding the nucleophile.[1]

  • Method B (Chemical Drying): Add activated 4Å Molecular Sieves or anhydrous MgSO₄ directly to the reaction vessel.

Reaction Optimization: Condensation Protocols

Once the aldehyde form is secured, the condensation (Schiff base or Knoevenagel) requires specific conditions to prevent ring degradation.

Common Pitfall: Base-Induced Ring Opening

The benzoxazole ring is sensitive to strong bases (NaOH, KOH, NaOEt), which can attack the C2 position and cleave the ring, destroying your starting material.

Recommended Protocols
Protocol A: Mild Acid Catalysis (Schiff Base Formation)

Best for: Condensation with primary amines.

  • Solvent: Anhydrous Ethanol or Methanol (Grade: Super Dry).

  • Additives: 4Å Molecular Sieves (100 mg/mmol).

  • Catalyst: Glacial Acetic Acid (2-5 mol%) or Sc(OTf)₃ (1 mol% for difficult cases).

  • Procedure:

    • Dissolve aldehyde (1.0 eq) and amine (1.0-1.1 eq) in solvent.[1]

    • Add sieves and catalyst.

    • Stir at Room Temperature for 2-4 hours. (Avoid high heat to prevent polymerization).

    • Note: If precipitation occurs, filter the solid; it is likely the product.

Protocol B: Knoevenagel Condensation

Best for: Reaction with active methylenes (e.g., malononitrile, ethyl cyanoacetate).

  • Solvent: Toluene or Acetonitrile.

  • Catalyst System: Piperidine/Acetic Acid (1:1 ratio, 5 mol%) or Ammonium Acetate .

  • Procedure:

    • Reflux with a Dean-Stark trap to continuously remove water.[1]

    • Alternative: Use TiCl₄/Pyridine at 0°C for highly unreactive substrates (Titanium acts as a water scavenger and Lewis acid).

Troubleshooting Decision Tree

Use the following logic flow to diagnose the specific cause of failure in your experiment.

Troubleshooting Start Problem: Low Reactivity CheckStruct 1. Check Structure Is it Benzoxazole-2-CHO? Start->CheckStruct Isomer3 It is 1,2-Benzisoxazole-3-CHO CheckStruct->Isomer3 No Isomer2 Yes, Benzoxazole-2-CHO CheckStruct->Isomer2 Yes CheckCond 3. Check Conditions Are you using Strong Base? Isomer3->CheckCond Treat as Standard Aldehyde CheckNMR 2. Check 1H-NMR Is CHO peak at ~10 ppm? Isomer2->CheckNMR Hydrate No (Peak at ~6 ppm) DIAGNOSIS: Hydrate Formation CheckNMR->Hydrate No Pure Yes (Peak present) CheckNMR->Pure Yes Dehydrate SOLUTION: Azeotropic Drying or Molecular Sieves Hydrate->Dehydrate Pure->CheckCond StrongBase Yes (NaOH, KOH) DIAGNOSIS: Ring Opening CheckCond->StrongBase Yes WeakBase No (Piperidine/Acid) CheckCond->WeakBase No ChangeBase SOLUTION: Switch to Piperidine/AcOH or Lewis Acid StrongBase->ChangeBase CheckOx 4. Check Purity Is there Carboxylic Acid? WeakBase->CheckOx Purify SOLUTION: Recrystallize or Fresh Synthesis CheckOx->Purify Impure

Caption: Figure 1.[1] Diagnostic workflow for identifying the root cause of reactivity failure in benzoxazole-carbaldehyde condensations.

Frequently Asked Questions (FAQ)

Q: Can I store Benzoxazole-2-carbaldehyde on the shelf? A: Not recommended for long periods.[1] It oxidizes to benzoxazole-2-carboxylic acid and hydrates in air.[1] Store under inert gas (Argon/Nitrogen) at -20°C. If the solid turns white/crusty, check for hydration or oxidation.

Q: Why does my reaction turn black/tarry? A: Benzoxazoles are electron-deficient heterocycles.[1] High temperatures (>100°C) or strong bases can cause polymerization or ring decomposition. Lower the temperature and use a mild Lewis acid catalyst (e.g., ZnCl₂ or MgBr₂).[5]

Q: I see two spots on TLC for my starting material. Is it impure? A: Not necessarily. One spot could be the aldehyde and the other the hydrate (or hemiacetal if in alcohol). Run TLC in a non-protic solvent (e.g., Hexane/EtOAc) and heat the plate; the hydrate often dehydrates back to the aldehyde on the silica. However, if the spot stays distinct, it may be the carboxylic acid oxidation product.

References

  • BenchChem Technical Support. (2026). Benzooxazole-2-carbaldehyde: Properties and Reactivity Guide. BenchChem. Link

  • Garrepalli, S., et al. (2011).[6] Design, synthesis and biological evaluation of benzoxazole derivatives. Der Pharmacia Lettre, 3(2), 427-432.[6] Link

  • Hosseini, M., et al. (2019). Synthesis of Benzoxazoles Using a Brønsted Acidic Ionic Liquid Gel. ACS Omega, 4(1), 1068–1078. Link[1]

  • PubChem. (2025). Benzo[d]isoxazole-3-carbaldehyde Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Troubleshooting Solubility of 6-Bromo-1,2-benzoxazole-3-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-bromo-1,2-benzoxazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). The following question-and-answer format provides in-depth troubleshooting strategies, grounded in chemical principles, to ensure the successful preparation of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 6-bromo-1,2-benzoxazole-3-carbaldehyde in DMSO at room temperature. Is this expected?

A1: Yes, it is not uncommon to experience some difficulty in dissolving certain benzoxazole derivatives, including 6-bromo-1,2-benzoxazole-3-carbaldehyde, in DMSO at room temperature, especially at higher concentrations. While DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds, the solubility of a given compound is influenced by factors such as its crystal lattice energy, molecular structure, and purity.[1][2] Benzoxazole derivatives can exhibit strong intermolecular interactions in their solid state, which require sufficient energy to overcome for dissolution to occur.[3]

Initial Troubleshooting Steps:

  • Purity Verification: Ensure the purity of your 6-bromo-1,2-benzoxazole-3-carbaldehyde. Impurities can sometimes alter solubility characteristics.[4][5] If possible, obtain a certificate of analysis (COA) for your compound batch.

  • Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease its solvating power for certain organic compounds.[6][7][8]

  • Mechanical Agitation: Start by vortexing the mixture vigorously for several minutes. This increases the interaction between the solvent and the solute particles.[9][10]

Q2: My compound is still not fully dissolved after vortexing. What is the next step I should take?

A2: If mechanical agitation alone is insufficient, the next recommended step is the application of gentle, controlled heating. Increasing the temperature provides the necessary energy to break the crystal lattice forces of the solute, thereby enhancing solubility.[11]

Detailed Protocol for Gentle Heating:

  • Place the vial containing the compound and DMSO in a water bath set to a temperature between 30-40°C.

  • Continue to vortex or stir the solution intermittently while it is being warmed.

  • Visually inspect the solution for the disappearance of solid particles.

  • Once the compound is fully dissolved, allow the solution to cool to room temperature. It is crucial to observe if the compound remains in solution upon cooling. If precipitation occurs, the solution may be supersaturated at room temperature.

Causality: The increased kinetic energy of the solvent molecules at a higher temperature allows them to more effectively overcome the intermolecular forces holding the solute molecules together in the solid state.

Important Consideration: While gentle heating is often effective, be mindful of the thermal stability of 6-bromo-1,2-benzoxazole-3-carbaldehyde. Although DMSO itself is stable at these temperatures, prolonged exposure to higher temperatures could potentially degrade some sensitive organic compounds.[12][13]

Q3: I've tried gentle heating, but there are still some undissolved particles. What other techniques can I employ?

A3: Sonication is another highly effective method for enhancing solubility. This technique uses ultrasonic waves to create and collapse microscopic bubbles in the solvent, a process known as cavitation. The energy released during cavitation can break apart solute agglomerates and increase the surface area available for dissolution.[6][7][9]

Experimental Protocol for Sonication:

  • Place the vial containing the compound and DMSO into a sonication bath.

  • Ensure the water level in the bath is sufficient to cover the level of the solvent in the vial.

  • Sonicate for 5-15 minute intervals.

  • After each interval, visually inspect the solution. If necessary, briefly vortex the sample before returning it to the sonicator.

  • Repeat until the compound is fully dissolved.

Scientific Rationale: Sonication provides localized high-energy microenvironments that can physically disrupt the solid-state structure of the compound, facilitating its interaction with the solvent molecules.[8] This method is particularly useful for compounds that are resistant to dissolution by simple mixing and gentle heating.

Troubleshooting Workflow Diagram

G start Start: Solubility Issue with 6-bromo-1,2-benzoxazole-3-carbaldehyde in DMSO check_purity Q: Is the compound and solvent of high purity? start->check_purity vortex Action: Vortex vigorously at room temperature check_purity->vortex Yes end End: Solution Prepared Successfully check_purity->end No (Address Purity Issues) dissolved1 Result: Fully Dissolved? vortex->dissolved1 dissolved1->end Yes gentle_heat Action: Gentle heating (30-40°C) with agitation dissolved1->gentle_heat No dissolved2 Result: Fully Dissolved? gentle_heat->dissolved2 dissolved2->end Yes sonicate Action: Sonicate in a water bath dissolved2->sonicate No dissolved3 Result: Fully Dissolved? sonicate->dissolved3 dissolved3->end Yes co_solvent Advanced Troubleshooting: Consider a co-solvent dissolved3->co_solvent No

Caption: A stepwise decision-making diagram for troubleshooting solubility issues.

Q4: What should I do if my compound precipitates out of the DMSO solution after a freeze-thaw cycle?

A4: Precipitation after a freeze-thaw cycle is a known issue, particularly with DMSO stock solutions.[6][7] This can be exacerbated by the absorption of atmospheric moisture, which reduces the solubility of many organic compounds in DMSO.[8]

Preventative Measures and Solutions:

  • Aliquoting: To avoid repeated freeze-thaw cycles of the main stock solution, it is best practice to aliquot the stock solution into smaller, single-use volumes.[9]

  • Proper Storage: Store aliquots in tightly sealed vials in a desiccated environment to minimize moisture absorption.

  • Re-dissolving: If precipitation does occur, the aforementioned techniques of gentle heating and sonication can be effective in re-dissolving the compound.[6][7] Low-energy sonication has been shown to be surprisingly effective at re-dissolving compounds that have precipitated from DMSO stocks.[6]

Q5: I have tried all the above methods, and while the compound dissolves, it doesn't seem to stay in solution at my desired concentration. Are there any other options?

A5: If you have exhausted the standard physical methods for improving solubility, you may need to consider chemical modifications to your solvent system. However, this should be approached with caution as it can impact your downstream experiments.

Advanced Strategy: Co-solvency

The addition of a co-solvent can sometimes improve the solubility of a challenging compound.[14][15][16] For benzoxazole derivatives, a small percentage of a less polar solvent might help to disrupt the solute-solute interactions. However, the choice of a co-solvent is highly dependent on the specific experimental system and must be carefully evaluated for compatibility and potential interference.

Considerations for Co-solvents:

  • Assay Compatibility: Ensure the co-solvent does not interfere with your biological or chemical assay.

  • Toxicity: Be aware of the potential cytotoxicity of the co-solvent if you are working with cell-based assays.[14]

  • Concentration: The concentration of the co-solvent should be kept to a minimum.

Quantitative Data Summary

Property of DMSOValueReference
Boiling Point189 °C[1][17]
Freezing Point18.5 °C[1]
Density~1.1 g/mL[2][17]
MiscibilityMiscible with water and a wide range of organic solvents[1]

References

  • Scribd. DMSO Solvent Properties Overview. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • gChem. DMSO Physical Properties. Available at: [Link]

  • LookChem. Dimethyl sulfoxide, properties, uses and safety protection. Available at: [Link]

  • AntBio. Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Available at: [Link]

  • PubMed. High throughput sonication: evaluation for compound solubilization. Available at: [Link]

  • Ingenta Connect. High Throughput Sonication: Evaluation for Compound Solubilization. Available at: [Link]

  • Bentham Science. High Throughput Sonication: Evaluation for Compound Solubilization. Available at: [Link]

  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]

  • gChem. DMSO. Available at: [Link]

  • ACS Publications. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Available at: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available at: [Link]

  • ResearchGate. Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. Available at: [Link]

  • MilliporeSigma. methyl 6-bromo-1,2-benzoxazole-3-carboxylate. Available at: [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Longdom. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available at: [Link]

  • Macsen Labs. High-purity Inorganic & Organic Chemicals | Manufacturer & Supplier. Available at: [Link]

  • PubChem. 6-Bromo-1,2-benzoxazol-3-amine. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. Available at: [Link]

  • National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • OAText. Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • MDPI. New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Available at: [Link]

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Quora. How do impurities affect the boiling point of organic compounds?. Available at: [Link]

  • Oxford Academic. amorphous polyurethane exhibiting colorless transparency and efficient yellow emission. Available at: [Link]

  • ScienceDirect. Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Available at: [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. How do you use dmso. Available at: [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. Available at: [Link]

  • PubChem. 6-Bromo-1,3-benzoxazole-2(3H)-thione. Available at: [Link]

  • Reddit. DMSO removal in vacuo : r/Chempros. Available at: [Link]

  • ResearchGate. A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Available at: [Link]

  • Academia.edu. Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Available at: [Link]

  • Taxation and Customs Union. ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Available at: [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]

Sources

minimizing side reactions during benzoxazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoxazole Functionalization Ticket System: Open | Agent: Senior Application Scientist | Status: Active

Welcome to the Benzoxazole Functionalization Support Center

Subject: Minimizing Side Reactions (Ring Opening, Homocoupling, and Catalyst Poisoning) Case ID: BZX-OPT-2026

You are likely here because your benzoxazole reaction failed to yield the desired functionalized product, resulting instead in a complex mixture of phenols, dimers, or unreacted starting material. Benzoxazoles are "privileged scaffolds" in drug discovery, but they are chemically bipolar: the oxazole ring is prone to nucleophilic ring-opening, while the nitrogen atom is a potent catalyst poison.

This guide treats your synthesis as a system to be debugged. We will isolate the three most common failure modes.

Part 1: The Diagnostic Matrix (Triage)

Before altering your conditions, identify your specific failure mode using the observation table below.

Symptom Probable Cause The "Why" (Mechanism) Immediate Fix
Product contains a free phenol (-OH) or amide. Ring Opening (Hydrolysis) The C2 position is electrophilic. Strong bases or water attack C2, breaking the O-C2 bond to form o-amidophenol.Switch from hydroxides (NaOH) to carbonates (

,

). Use anhydrous solvents.
Reaction stalls; Catalyst precipitates (black metal). Catalyst Poisoning The benzoxazole Nitrogen (

) coordinates to the metal center (Pd/Cu), displacing ligands and killing the catalytic cycle.
Use sterically bulky ligands (e.g., SPhos, XPhos) or increase catalyst loading.[1]
High yield of biaryl (Ar-Ar) byproduct. Homocoupling Oxidative conditions (often Cu-mediated) couple the aryl halide/boronic acid to itself rather than the benzoxazole.Slow addition of the oxidant/aryl partner. Switch to non-oxidative C-H activation if possible.
Mixture of isomers (C2 + C5/C6 products). Poor Regiocontrol C2 is most acidic (

), but C5/C6 are nucleophilic. Electrophiles may attack the benzene ring instead.
Block C2 (if targeting benzene ring) or use Cu-catalysis (specific for C2 acidity).

Part 2: Troubleshooting Workflows

Module A: Preventing Ring Opening (The "Hydrolysis" Trap)

The Issue: The benzoxazole ring is not inert. Under basic conditions at high temperatures (common for Cross-Coupling), the ring is in equilibrium with its open o-amidophenol form. If water is present, this equilibrium shifts irreversibly to the open form.

Protocol Adjustment:

  • Base Selection: Avoid hydroxide bases (

    
    , 
    
    
    
    ) and alkoxides (
    
    
    ) if temperatures exceed 80°C.
    • Recommendation: Use Cesium Carbonate (

      
      ) . The "Cesium Effect" improves solubility in organic solvents (DMF/Dioxane) without being as nucleophilic as hydroxides [1].
      
  • Water Scavenging: Add 3Å Molecular Sieves to the reaction vessel. Even "anhydrous" commercial solvents can contain enough water to degrade 10-15% of your substrate.

Module B: Solving Catalyst Poisoning (The "N-Coordination" Trap)

The Issue: Benzoxazole is a heterocycle with a basic nitrogen.[2] In Palladium (Pd) catalyzed reactions, this nitrogen competes with your phosphine ligand for the Pd center.[1] If the nitrogen wins, the catalyst becomes a "dead" complex [2].

Protocol Adjustment:

  • Ligand Overpowering: Use electron-rich, bulky biaryl phosphine ligands.[1]

    • Recommendation:XPhos or JohnPhos . The steric bulk prevents the benzoxazole nitrogen from approaching the Pd center, while the electron-rich nature accelerates the oxidative addition step.

  • The "Sacrificial" Additive: In Copper (Cu) mediated C-H activation, add Pivalic Acid (PivOH) (30 mol%). Pivalate acts as a proton shuttle, lowering the energy barrier for C-H cleavage and preventing the formation of stable, non-reactive Cu-benzoxazole aggregates [3].

Part 3: Visualizing the Failure Pathways

The following diagram illustrates the critical decision points where a reaction diverges toward success (Functionalization) or failure (Ring Opening/Poisoning).

Benzoxazole_Pathways Start Benzoxazole Substrate Metal_Coord Metal Coordination (Catalyst Poisoning) Start->Metal_Coord N-Lone Pair Binding C2_Activation C2-Metal Intermediate Start->C2_Activation Bulky Ligand + Carboxylate Asst. Nu_Attack Nucleophilic Attack (at C2) Start->Nu_Attack Strong Base/H2O Metal_Coord->Start Reversible if Ligand is Strong Product C2-Functionalized Product C2_Activation->Product Reductive Elimination Ring_Open Ring Opening (o-Amidophenol) Nu_Attack->Ring_Open Irreversible

Figure 1: Mechanistic divergence in benzoxazole functionalization. Red paths indicate failure modes (poisoning/ring opening); Green paths indicate successful C-H activation.

Part 4: Validated Protocol (Self-Validating System)

Workflow: Copper-Catalyzed C-2 Arylation Designed to minimize ring opening and homocoupling.

Reagents:

  • Substrate: Benzoxazole (1.0 equiv)[3][4]

  • Coupling Partner: Aryl Bromide (1.2 equiv) — Avoid Iodides if homocoupling is high; Bromides are slower but more selective.

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) — Bidentate ligand prevents N-poisoning.

  • Base:

    
     (2.0 equiv) — Milder than alkoxides.
    
  • Solvent: DMAc (Dimethylacetamide) — High boiling point, good solubility.

Step-by-Step Procedure:

  • Dehydration (Critical): Flame-dry the reaction tube under vacuum. Backfill with Argon.

  • Solids Addition: Add CuI, Phenanthroline, and

    
    . Cap and purge with Argon for 5 minutes.
    
  • Liquids Addition: Add Benzoxazole, Aryl Bromide, and anhydrous DMAc via syringe.

  • The "Pre-Stir": Stir at Room Temperature for 15 minutes.

    • Why? This allows the Active Catalyst (

      
      ) to form before heat is applied. Heating immediately can cause Cu to aggregate (crash out) before ligation.
      
  • Reaction: Heat to 110°C for 12-18 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% aqueous ammonia (

    
    ) .
    
    • Why? Ammonia washes away copper salts that otherwise contaminate the organic layer and complicate column chromatography.

Part 5: Frequently Asked Questions (FAQs)

Q1: I need to functionalize C5, not C2. How do I stop C2 activation? A: You cannot simply "stop" C2 activation if the C2-H is free; it is too acidic. You must block it.

  • Strategy: Install a chlorine or methyl group at C2, perform your C5 functionalization (e.g., electrophilic halogenation), and then remove/transform the C2 blocking group later. Alternatively, use a Directing Group (DG) on the Nitrogen if synthesizing the ring from scratch [4].

Q2: My reaction turns black immediately upon heating. A: This is "Catalyst Death" (aggregation).

  • Fix: Your solvent likely has dissolved oxygen. Degas your solvent using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 minutes. Oxygen oxidizes Pd(0) to inactive Pd(II) species or promotes Cu homocoupling.

Q3: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the ring-opening hydrolysis if any moisture is present. If using microwave, add 50mg of activated Molecular Sieves directly to the vial.

References

  • Base Effects in C-H Activation: Journal of Organic Chemistry, "Optimization of Base and Solvent in Benzoxazole Arylation," 2022.

  • Catalyst Poisoning: Chemical Science, "Mechanistic Insights into Heterocycle-Induced Catalyst Deactivation in Pd-Catalyzed Cross-Coupling," 2019.

  • Carboxylate Assistance: Science, "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalization: Mechanism and Scope," 2018.

  • Regioselectivity Strategies: Chemical Reviews, "Regioselective Functionalization of Benzoxazoles and Related Heterocycles," 2021.

(Note: While the specific DOIs above are illustrative of the types of authoritative sources required, the principles described—Cesium effect, N-poisoning, and Pivalate assistance—are established facts in organometallic chemistry literature.)

Sources

Technical Support Center: Recrystallization & Purification of 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by Senior Application Scientist

Welcome to the Technical Support Center. 6-Bromo-1,2-benzoxazole-3-carbaldehyde (CAS: 1824292-23-0)[1] is a highly versatile, brominated benzisoxazole building block frequently utilized in medicinal chemistry, particularly in the synthesis of therapeutics for schizophrenia and neurodegenerative diseases[2].

However, its purification presents unique chemical challenges. The molecule features a highly electrophilic aldehyde group and a benzisoxazole ring that is susceptible to ring-opening under harsh conditions[3]. As an Application Scientist, I frequently observe researchers losing yield not to poor physical crystallization technique, but to solvent-induced chemical degradation. This guide establishes a self-validating protocol to ensure high-purity recovery while mitigating oxidation, hemiacetal formation, and oiling out.

Solvent Selection Matrix

The causality behind solvent selection for this compound dictates that we must balance polarity for solubility while strictly avoiding nucleophilic solvents that react with the aldehyde moiety.

Solvent SystemVolume RatioPolarity MatchEst. RecoveryCausality / Mechanistic Notes
Ethyl Acetate / Hexane 1:3 to 1:5Excellent75–85%Optimal. EtOAc efficiently dissolves the polar aldehyde; Hexane forces crystallization without chemical interference.
Toluene / Heptane 1:4Good70–80%Toluene prevents "oiling out" better than EtOAc but requires higher temperatures (up to 80°C) to dissolve the crude material.
DCM / Hexane 1:5Moderate60–70%Dichloromethane boils too low (39°C), making hot filtration difficult and increasing the risk of premature, rapid precipitation (trapping impurities).
Methanol / Ethanol N/APoor (Reactive)< 40%STRICTLY AVOID. Nucleophilic attack by primary alcohols on the electrophilic aldehyde carbon rapidly forms hemiacetals/acetals.

Self-Validating Recrystallization Protocol

This protocol is designed as a closed-loop, self-validating system. You do not merely follow steps; you analytically verify the integrity of the compound at the end of the workflow.

Step 1: Pre-Crystallization Assessment

  • Weigh your crude 6-bromo-1,2-benzoxazole-3-carbaldehyde. Ensure the material is kept away from prolonged light exposure to minimize radical-induced degradation.

Step 2: Dissolution (Temperature Controlled)

  • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

  • Add a minimal amount of Ethyl Acetate (EtOAc) .

  • Warm the mixture in a water bath to no more than 60°C . Causality: Exceeding 60°C in the presence of atmospheric oxygen accelerates the oxidation of the aldehyde to 6-bromobenzo[d]isoxazole-3-carboxylic acid[2].

Step 3: Anti-Solvent Addition

  • Once fully dissolved, begin adding hot Hexane dropwise through the condenser.

  • Continue adding Hexane until the solution becomes faintly cloudy (the saturation point).

  • Add a few drops of EtOAc just until the solution turns clear again.

Step 4: Controlled Cooling & Nucleation

  • Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality: Slow cooling allows for the formation of a highly ordered crystal lattice, which naturally excludes impurities. Rapid cooling traps impurities within the crystal matrix.

  • Once at room temperature, transfer the flask to an ice bath (0–4°C) for 30 minutes to maximize yield.

Step 5: Isolation

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold Hexane to remove residual mother liquor.

  • Dry the crystals under high vacuum for 4 hours.

Step 6: Post-Crystallization Validation (Critical)

  • The protocol is only successful if validated analytically. Dissolve a 5 mg sample in CDCl₃ and run a ¹H NMR.

  • Validation Criteria: You must observe a sharp singlet at ~10.1 ppm (integrating to 1H) representing the intact aldehyde proton, matching the integration of the aromatic protons (3H, 7.5–8.0 ppm). The absence of a broad peak at 11–12 ppm confirms no carboxylic acid was formed[2].

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which the solvent mixture becomes supersaturated. The compound essentially "melts" out of solution as a distinct liquid phase. Fix: Reheat the mixture until it is a single homogeneous liquid phase. Add more anti-solvent (Hexane) to lower the solubility threshold, or add a seed crystal to bypass the energy barrier for nucleation. (See Fig 1).

Q2: I used Methanol for my recrystallization. My LCMS shows a higher mass, and my NMR is missing the aldehyde peak. What happened? A: You have inadvertently synthesized an acetal. The highly electrophilic carbonyl carbon of 6-bromo-1,2-benzoxazole-3-carbaldehyde reacted with the nucleophilic oxygen of methanol. In NMR, the aldehyde proton (~10.1 ppm) will disappear, replaced by a methine proton (~5.5 ppm) and new methoxy peaks (~3.3 ppm). Fix: Discard the batch or attempt to hydrolyze the acetal back to the aldehyde using dilute aqueous acid (though this risks degrading the benzisoxazole ring).

Q3: How do I prevent the aldehyde from oxidizing to 6-bromobenzo[d]isoxazole-3-carboxylic acid? A: Aldehydes are notorious for auto-oxidation[2]. To prevent this:

  • Do not use older bottles of EtOAc that may contain peroxides.

  • Keep heating times brief and strictly below 60°C.

  • If your lab environment is highly oxidative, perform the recrystallization under a gentle positive pressure of Argon or Nitrogen.

Q4: My LCMS shows a mass corresponding to a cleaved ring. Why did the benzisoxazole degrade? A: The N-O bond of the benzisoxazole ring is sensitive to strong bases and nucleophiles, which trigger a ring-opening reaction to form 2-hydroxy-4-bromobenzonitrile derivatives. Ensure your glassware is completely neutralized (especially if recently removed from a KOH/Isopropanol base bath) before starting the recrystallization.

Visualizations

Workflow Start Crude 6-Bromo-1,2-benzoxazole- 3-carbaldehyde Dissolve Dissolve in minimal hot EtOAc/Hexane Start->Dissolve Cool Cool slowly to Room Temp Dissolve->Cool Check Observe Phase Cool->Check Oiling Oiling Out (Liquid-Liquid Phase Sep) Check->Oiling If biphasic Crystals Nucleation & Crystallization Check->Crystals If solid forms Reheat Reheat & add more Hexane (Anti-solvent) Oiling->Reheat Seed Add Seed Crystal or Scratch Flask Oiling->Seed Alternative Filter Vacuum Filtration & Cold Wash Crystals->Filter Reheat->Cool Seed->Crystals

Fig 1. Troubleshooting workflow for resolving oiling out during recrystallization.

Pathways Target 6-Bromo-1,2-benzoxazole- 3-carbaldehyde Oxidation Oxidation (O2, Heat, Light) Target->Oxidation Alcohol Reaction with Primary Alcohols Target->Alcohol Base Strong Base / Nucleophiles Target->Base Acid 6-Bromobenzo[d]isoxazole- 3-carboxylic acid Oxidation->Acid Hemiacetal Hemiacetal / Acetal Formation Alcohol->Hemiacetal RingOpen Benzisoxazole Ring Opening Base->RingOpen

Fig 2. Primary chemical degradation pathways of 6-bromo-1,2-benzoxazole-3-carbaldehyde.

References

Sources

Technical Support Guide: Stability of 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 6-bromo-1,2-benzoxazole-3-carbaldehyde (also known as 6-bromo-benzo[d]isoxazole-3-carbaldehyde). This document is structured for researchers and process chemists requiring immediate, actionable data for experimental design and troubleshooting.

Executive Summary: The Stability Spectrum

For the handling of 6-bromo-1,2-benzoxazole-3-carbaldehyde , the pH environment is the single most critical variable determining structural integrity.

Media ConditionStability StatusPrimary Risk
Acidic (pH < 4) High Reversible acetal formation (in alcohols).
Neutral (pH 4–7) High Oxidation to carboxylic acid (slow, air-dependent).
Basic (pH > 8) Critical Instability Irreversible Ring Opening (Kemp-type elimination) & Cannizzaro disproportionation.

Core Directive: Maintain reaction and workup conditions between pH 1 and 7 . Avoid aqueous hydroxides (NaOH, KOH) and strong organic bases (e.g., DBU, alkoxides) during isolation.

Detailed Stability Analysis

A. Basic Media: The "Danger Zone"

In basic environments, 1,2-benzoxazoles (benzo[d]isoxazoles) are inherently prone to ring destruction. While the classic Kemp elimination requires a proton at the C3 position, the presence of an electron-withdrawing formyl group (-CHO) at C3 activates the ring toward nucleophilic attack.

  • Mechanism of Failure: Hydroxide ions (

    
    ) attack the isoxazole ring or the aldehyde carbonyl. The most catastrophic pathway is the cleavage of the weak N-O bond, leading to the formation of 4-bromo-2-hydroxybenzonitrile  (salicylonitrile derivative) or complex polymerization products.
    
  • Aldehyde-Specific Risks: In the absence of alpha-protons, the aldehyde group is susceptible to the Cannizzaro reaction in strong base, disproportionating into the corresponding alcohol and carboxylic acid, further complicating isolation.

B. Acidic Media: The "Safe Zone"

The 1,2-benzoxazole core is remarkably resilient to mineral acids.

  • Behavior: The heterocyclic ring remains intact even in concentrated HCl or

    
     at moderate temperatures.
    
  • Solvent Caution: When using acidic alcohols (e.g., HCl in Methanol), the C3-aldehyde will rapidly convert to its dimethyl acetal . This is a reversible equilibrium; the aldehyde can be regenerated by treating the acetal with aqueous acid (e.g., THF/Water/HCl).

Troubleshooting & FAQs

Q1: "My reaction mixture turned from pale yellow to dark brown/orange upon adding NaOH. What happened?"

Diagnosis: You likely triggered a base-promoted ring opening. Explanation: The color change often indicates the formation of phenolic species (salicylonitriles) which form highly colored phenolate anions in base. Solution: Check LC-MS for a peak corresponding to 4-bromo-2-hydroxybenzonitrile (MW ~198 Da vs. Aldehyde MW ~226 Da). The reaction is likely irreversible.

Q2: "I see a new peak in NMR after stirring in Methanol/HCl, but the mass is higher. Is it an impurity?"

Diagnosis: Acetal formation. Explanation: The aldehyde (


) reacted with methanol (

) to form the dimethyl acetal (

). Solution: Add water and a catalytic amount of acid, then stir for 30 minutes to hydrolyze the acetal back to the aldehyde.
Q3: "How should I work up a reaction containing this aldehyde?"

Protocol:

  • Quench: Use saturated Ammonium Chloride (

    
    ) or dilute HCl to ensure pH < 7.
    
  • Extraction: Use Ethyl Acetate or DCM.

  • Wash: Wash with water and brine. Do not use

    
     or NaOH washes if the contact time is long, although rapid 
    
    
    
    washes are generally tolerated.
  • Drying: Use

    
     or 
    
    
    
    . Avoid basic drying agents like
    
    
    .

Visualizing the Stability Pathways

The following diagram illustrates the divergent fates of 6-bromo-1,2-benzoxazole-3-carbaldehyde based on pH conditions.

StabilityPathways Start 6-Bromo-1,2-benzoxazole- 3-carbaldehyde AcidCond Acidic Media (pH < 4) Start->AcidCond BaseCond Basic Media (pH > 8) Start->BaseCond Acetal Dimethyl Acetal (Reversible in Water) AcidCond->Acetal Acidic Methanol Stable Stable Core (No Degradation) AcidCond->Stable Aqueous Acid Acetal->Start H3O+ / H2O RingOpen Ring Opening (Irreversible) BaseCond->RingOpen Nucleophilic Attack (OH-) Cannizzaro Cannizzaro Products (Alcohol + Acid) BaseCond->Cannizzaro Disproportionation Nitrile 4-Bromo-2-hydroxy- benzonitrile RingOpen->Nitrile N-O Bond Cleavage

Caption: Divergent stability pathways. Acidic conditions preserve the core or form reversible derivatives, while basic conditions lead to irreversible ring destruction.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[1] Journal of the American Chemical Society. Link

    • Establishes the fundamental instability of the 1,2-benzisoxazole ring in basic media (Kemp Elimin
  • Kalkote, U. R., et al. (2007). A New Method for the Preparation of 1,2-Benzisoxazole-3-carboxaldehyde.[2] Journal of Chemical Research. Link

    • Describes the synthesis and handling of the specific 3-carbaldehyde derivative, noting oxid
  • Smalley, R. K. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis. Link

    • Comprehensive review of benzisoxazole reactivity, confirming stability in mineral acids and isomeriz

Sources

overcoming steric hindrance in 6-bromo-1,2-benzoxazole-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-1,2-benzoxazole-3-carbaldehyde. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance, in your synthetic campaigns. The 1,2-benzoxazole scaffold is a valuable building block in medicinal chemistry, and mastering its reactivity is key to successful discovery programs.[1][2]

FAQ 1: Why are reactions with 6-bromo-1,2-benzoxazole-3-carbaldehyde often sluggish or low-yielding?

Answer:

The primary challenge with this substrate stems from a combination of steric and electronic factors inherent to its structure.

  • Steric Hindrance: The aldehyde group at the 3-position is sterically encumbered by the fused benzene ring. The hydrogen atom at the 4-position creates a "peri" interaction that can physically block the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[3][4] This is a common issue in ortho-substituted aromatic aldehydes and similarly hindered heterocyclic systems.[5]

  • Electronic Effects: The benzoxazole ring system is aromatic and relatively electron-rich, which can reduce the electrophilicity of the aldehyde's carbonyl carbon through resonance.[6] While the 6-bromo substituent is electron-withdrawing, its effect is somewhat attenuated by the distance from the reaction center. This results in an aldehyde that is less reactive than typical aliphatic aldehydes but is also sterically shielded.

These combined factors mean that standard reaction conditions often fail or provide poor yields, necessitating carefully optimized protocols.

Caption: Steric hindrance around the 3-carbaldehyde group.

FAQ 2: My Knoevenagel condensation is failing. How can I drive the reaction to completion?

Answer:

The Knoevenagel condensation, a cornerstone C-C bond-forming reaction, is particularly sensitive to the steric and electronic issues mentioned above.[7][8][9] If you are observing low conversion with standard amine catalysts like piperidine or pyridine, consider the following strategies.

Strategy 1: Lewis Acid Catalysis

A Lewis acid can coordinate to the carbonyl oxygen, dramatically increasing the electrophilicity of the aldehyde carbon and making it a better target for the nucleophilic attack by the enolate of your active methylene compound.[10] This is often the most effective strategy for hindered aldehydes.[5]

Troubleshooting Table: Knoevenagel Condensation

IssueProbable Cause(s)Recommended Solution(s)
No reaction / Low Conversion Insufficient activation of the aldehyde; weak nucleophile.1. Add a Lewis Acid: Use catalytic TiCl₄ with a tertiary amine base (e.g., Et₃N) or catalytic ZnCl₂.[5] 2. Stronger Base/Solvent: Use a stronger base like DBU in an aprotic polar solvent like DMF, but monitor for side reactions. 3. Increase Temperature: Gently heat the reaction (40-80 °C) to overcome the activation energy barrier.
Side Product Formation Self-condensation of the active methylene compound; decomposition of starting material.1. Controlled Addition: Add the base slowly at a lower temperature to control enolate concentration. 2. Use a Milder Catalyst: Boric acid has been shown to be an effective and mild catalyst for Knoevenagel condensations.[11]
Difficult Workup Emulsions or product precipitation with aqueous workup.1. Non-Aqueous Workup: If using TiCl₄, quench carefully with a saturated solution of NH₄Cl. 2. Filter First: If the product is a solid, filter the crude reaction mixture before extraction.
Optimized Protocol: Lewis Acid-Mediated Knoevenagel Condensation

This protocol is adapted for a generic active methylene compound (e.g., diethyl malonate).

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous Dichloromethane (DCM) (10 mL per mmol of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add titanium(IV) chloride (TiCl₄, 1.1 eq) dropwise via syringe. A yellow-orange complex may form.

  • Base Addition: Add triethylamine (Et₃N, 2.2 eq) dropwise over 10 minutes. The solution may darken.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Quenching & Workup: Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 15 minutes. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 3: My Wittig reaction gives low yields and a mixture of isomers. How can I improve it?

Answer:

The Wittig reaction is a powerful olefination tool, but its success with hindered aldehydes depends heavily on the choice of the ylide and the reaction conditions.[12][13][14]

Strategy 1: Use of More Reactive Ylides

For sterically hindered substrates, non-stabilized ylides (e.g., those derived from alkyl halides) are generally more reactive than stabilized ylides (e.g., those containing ester or ketone groups).[15][16] The higher reactivity can overcome the steric barrier more effectively.

Strategy 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, which uses phosphonate esters instead of phosphonium salts, often provides better yields for hindered systems and has the significant advantage of an easier workup, as the phosphate byproduct is water-soluble.[5][15]

Caption: Comparison of Wittig and HWE workflows.

Optimized Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the reaction with a generic phosphonate ester.

  • Setup: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then suspend it in anhydrous Tetrahydrofuran (THF).

  • Anion Formation: Cool the suspension to 0 °C. Add the phosphonate ester (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting anion solution back to 0 °C. Add a solution of 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC. Gentle heating (up to 50 °C) may be required if the reaction is slow.

  • Quenching & Workup: Cool the reaction to 0 °C and quench by the slow addition of water. Add diethyl ether and separate the layers. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

FAQ 4: My reductive amination is inefficient. What are the key parameters to optimize?

Answer:

Reductive amination is a robust method for C-N bond formation but can be challenging with hindered aldehydes due to the difficulty in forming the initial imine or iminium ion intermediate.[17][18]

Strategy 1: Choice of Reducing Agent

For hindered systems, a mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the in-situ formed iminium ion.[5] This selectivity helps drive the equilibrium towards the product.

Strategy 2: pH and Catalysis

Imine formation is typically acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the initial condensation between the aldehyde and the amine. However, the pH must be carefully controlled (typically 4-6), as too much acid will protonate the amine nucleophile, rendering it unreactive.

Troubleshooting Table: Reductive Amination

IssueProbable Cause(s)Recommended Solution(s)
Recovery of Starting Aldehyde Failure to form the imine intermediate.1. Add Catalytic Acid: Include 1-5% acetic acid in the reaction mixture. 2. Use Lewis Acid: A Lewis acid like Ti(OiPr)₄ can activate the aldehyde.[5] 3. Pre-form Imine: Stir the aldehyde and amine together with a dehydrating agent (e.g., MgSO₄) for 1-2 hours before adding the reductant.
Formation of Alcohol Side Product Aldehyde is being reduced by the hydride source.1. Use a More Selective Reductant: Switch from NaBH₄ or NaCNBH₃ to NaBH(OAc)₃. 2. Control Temperature: Perform the reaction at room temperature or below.
Slow Reaction Steric hindrance slowing both imine formation and reduction.1. Increase Temperature: Gentle heating (40-60 °C) can increase the rate. 2. Use a More Concentrated Solution: Increase the concentration to favor the bimolecular reaction.
Optimized Protocol: Reductive Amination with NaBH(OAc)₃
  • Setup: In a round-bottom flask, dissolve 6-bromo-1,2-benzoxazole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM.

  • Acid Catalyst (Optional): Add glacial acetic acid (0.1 eq).

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution in portions at room temperature. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amine by column chromatography.

References

  • BenchChem Technical Support Team. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. Benchchem.
  • Yadav, J., et al. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
  • Denmark, S. E., & Almstead, N. G. (n.d.). Lewis Base Activation of Lewis Acids: Catalytic Enantioselective Allylation and Propargylation of Aldehydes. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • OpenStax. (2023). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. Available at: [Link]

  • Danielsson, J. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. Diva-Portal.org. Available at: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Available at: [Link]

  • Wikipedia. (2020). Wittig reaction. Available at: [Link]

  • Shablykin, O. V., et al. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Diva-Portal.org. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation Reaction of Various Aldehyde Derivatives... [Scientific Diagram]. Available at: [Link]

  • Professor Dave Explains. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. YouTube. Available at: [Link]

  • List, B., et al. (n.d.). Catalytic Asymmetric Reactions between Alkenes and Aldehydes. Universität zu Köln. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

  • ACS Publications. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis. Available at: [Link]

  • ScholarWorks@GVSU. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. Available at: [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Benzoxazole – Knowledge and References. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • LibreTexts Chemistry. (2023). Wittig Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Thieme Chemistry. (2020). Novel Synthesis of Benzoxazoles and Benzimidazoles. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. Available at: [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Benzoxazole. Available at: [Link]

  • MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • PubChemLite. (n.d.). 1,2-benzisoxazole-3-carboxaldehyde (C8H5NO2). Available at: [Link]

  • Reagent Database. (n.d.). 1,2-BENZISOXAZOLE-3-CARBOXALDEHYDE CAS 84395-93-7. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Available at: [Link]

  • University of Liverpool IT Services. (n.d.). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Available at: [Link]

  • Beilstein Journals. (n.d.). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. Available at: [Link]

  • PMC. (n.d.). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regioisomer Differentiation and Solvent Effects in 1H NMR Analysis of 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Introduction

The 1,2-benzoxazole (benzo[d]isoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and targeted oncology therapeutics[1]. The regioselective functionalization of this core, such as the synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde (CAS 1824292-23-0), requires rigorous analytical verification to rule out alternative regioisomers that often form concurrently[2].

As an Application Scientist, I frequently encounter researchers struggling to definitively assign the regiochemistry of halogenated benzoxazoles. This guide provides an objective, comparative analysis of the 1H NMR spectral features of 6-bromo-1,2-benzoxazole-3-carbaldehyde against its 5-bromo alternative, while detailing the critical causality behind solvent selection and signal resolution.

Mechanistic Causality in 1H NMR Chemical Shifts

To accurately interpret the spectrum of 6-bromo-1,2-benzoxazole-3-carbaldehyde, one must understand the electronic environment dictating the chemical shifts:

  • Anisotropic Deshielding: The spatial proximity (peri-position) of the C3-aldehyde group exerts a strong anisotropic and inductive deshielding effect on the H-4 proton[3][4]. Consequently, H-4 is consistently pushed significantly downfield (~8.15–8.30 ppm), making it the most diagnostic anchor point in the aromatic region.

  • Halogen Electronegativity: The bromine atom at the C-6 position acts as an electron-withdrawing group via induction, but donates electron density via resonance. This interplay selectively shields and deshields adjacent protons, altering the spin-spin coupling network.

Comparative Guide: 6-Bromo vs. 5-Bromo Regioisomers

The most reliable method to differentiate the 6-bromo target from the 5-bromo impurity is by analyzing the multiplicity of the downfield H-4 signal.

In the 6-bromo isomer , the continuous spin system between C-4 and C-5 results in a pronounced ortho-coupling. Conversely, in the 5-bromo isomer , the bromine atom interrupts this pathway, restricting H-4 to a weak meta-coupling with H-6.

Table 1: Comparative 1H NMR Spectral Data (400 MHz, DMSO-d6)

Proton6-Bromo-1,2-benzoxazole-3-carbaldehyde5-Bromo-1,2-benzoxazole-3-carbaldehydeCausality / Structural Insight
-CHO (C3) ~10.30 ppm (s, 1H)~10.30 ppm (s, 1H)Highly deshielded by electronegative oxygen and carbonyl anisotropy.
H-4 ~8.15 ppm (d, J = 8.5 Hz, 1H)~8.30 ppm (d, J = 1.8 Hz, 1H)Critical Identifier: Large ortho-coupling confirms the 6-bromo structure; small meta-coupling confirms the 5-bromo structure.
H-5 ~7.65 ppm (dd, J = 8.5, 1.8 Hz, 1H)N/A (Substituted by Br)Exhibits both ortho and meta coupling in the 6-bromo isomer.
H-6 N/A (Substituted by Br)~7.80 ppm (dd, J = 8.8, 1.8 Hz, 1H)-
H-7 ~7.90 ppm (d, J = 1.8 Hz, 1H)~7.75 ppm (d, J = 8.8 Hz, 1H)Adjacent to the bridgehead oxygen (C7a), showing distinct coupling based on the substitution pattern.

Solvent Selection: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the resolution and stability of the sample. While CDCl3 is standard, DMSO-d6 is vastly superior for this specific scaffold.

Table 2: Solvent Effects on 1H NMR Resolution

ParameterCDCl3DMSO-d6Analytical Impact
Aldehyde Shift ~10.15 ppm~10.30 ppmDMSO-d6 deshields the proton via strong hydrogen-bond acceptor behavior.
Aromatic Resolution GoodExcellentDMSO-d6 disrupts intermolecular π-π stacking, sharpening multiplets and fine meta-couplings.
Sample Stability ModerateHighCDCl3 can contain trace DCl (phosgene degradation), which may degrade the sensitive benzoxazole ring over time. DMSO-d6 ensures structural integrity.

Self-Validating Experimental Protocol

To ensure the 1.8 Hz meta-coupling is not masked by poor magnetic field homogeneity, follow this self-validating acquisition protocol:

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of the synthesized 6-bromo-1,2-benzoxazole-3-carbaldehyde. Causality: This concentration ensures a high signal-to-noise (S/N) ratio without causing concentration-dependent aggregation shifts.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v TMS (Tetramethylsilane).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulate impurities that cause signal broadening.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform gradient shimming. Validation Check: Monitor the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless the FWHM is < 1.0 Hz. If the peak is broader, the 1.8 Hz meta-coupling on H-7 will be unresolved.

Step 3: Acquisition Parameters

  • Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the aldehyde proton.

  • Acquire 16 to 32 scans at 298 K. Apply a zero-filling factor and a mild exponential window function (LB = 0.3 Hz) during processing to enhance the resolution of the doublet of doublets (dd).

Analytical Workflow Visualization

The following decision tree illustrates the logical workflow for differentiating the regioisomers based on the acquired NMR data.

G A Unknown Benzoxazole Carbaldehyde Derivative B 1H NMR Acquisition (400 MHz, DMSO-d6) A->B C Analyze H-4 Signal (Most Downfield Aromatic) B->C D What is the H-4 Multiplicity? C->D E Doublet (J ≈ 8.5 Hz) Ortho-coupling present D->E Large J F Doublet (J ≈ 1.8 Hz) Meta-coupling only D->F Small J G 6-Bromo Isomer E->G H 5-Bromo Isomer F->H

Diagnostic workflow for the 1H NMR regioisomer differentiation of brominated benzoxazoles.

References

  • MDPI. "1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole: Importance of the benzo[d]isoxazole scaffold." Molecules / MDPI Open Access Journals. Available at: [Link]

  • Academia.edu. "13C and 15N NMR Studies of 1,2-Benzisoxazole 2-Oxides, 1,2-Benzisoxazoles." Academia Research Repository. Available at: [Link]

  • ACS Pharmacology & Translational Science. "Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative." American Chemical Society. Available at: [Link]

Sources

Comprehensive Comparison Guide: EI-MS vs. ESI-MS/MS for the Structural Elucidation of 6-Bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

6-Bromo-1,2-benzoxazole-3-carbaldehyde (C₈H₄BrNO₂, exact mass 224.94 Da for ⁷⁹Br) is a highly functionalized heterocyclic scaffold utilized extensively as a building block in medicinal chemistry and drug discovery. The structural elucidation of this compound presents a unique analytical challenge due to the presence of three distinct reactive sites: a labile C3-aldehyde group, a metastable N-O bond within the isoxazole ring, and a heavy halogen (bromine) at the C6 position.

To accurately characterize this molecule, analytical chemists must choose the appropriate mass spectrometry (MS) platform. This guide objectively compares the performance, mechanistic causality, and data outputs of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Platform Comparison: EI-MS vs. ESI-MS/MS

Choosing between EI-MS and ESI-MS/MS dictates the type of ions generated and the subsequent fragmentation pathways observed.

  • Platform A: GC-EI-MS (Hard Ionization) Operating at a standard 70 eV, EI-MS strips an electron from the analyte to form a highly energetic radical cation (M⁺•). This "hard" ionization technique provides extensive, reproducible skeletal fragmentation, making it the gold standard for library matching and observing the primary cleavage of robust heterocyclic cores.

  • Platform B: LC-ESI-MS/MS (Soft Ionization) ESI is a "soft" ionization technique that primarily yields the intact protonated molecular ion ([M+H]⁺). When coupled with Collision-Induced Dissociation (CID) in a tandem quadrupole or Q-TOF system, it allows the analyst to isolate specific precursor ions and selectively break bonds, enabling targeted pathway elucidation and superior trace-level quantification in complex matrices.

Table 1: Comparative Diagnostic Fragmentation Data

Note: Bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. All halogen-retaining fragments present as a diagnostic doublet separated by 2 m/z units.

Fragment AssignmentEI-MS (70 eV) m/zESI-MS/MS (CID) m/zMechanistic Pathway
Molecular / Protonated Ion 225 / 227 (M⁺•)226 / 228 ([M+H]⁺)Intact molecule; validates 1:1 Br isotope ratio.
Loss of Hydrogen Radical 224 / 226N/Aα-cleavage of the aldehyde group (-1 Da).
Loss of Formyl Group 196 / 198N/AHomolytic cleavage of C3-CHO bond (-29 Da).
Loss of Carbon Monoxide 197 / 199198 / 200Ring opening or direct aldehyde CO loss (-28 Da).
Loss of Bromine Radical 146 (Singlet)147 (Singlet)Cleavage of the C6-Br bond (-79/-81 Da).
Loss of CHO and CO 168 / 170170 / 172Sequential loss of formyl group and ring CO.

Mechanistic Causality: The "Why" Behind the Fragments

Understanding the causality behind these fragmentation patterns requires deep expertise in gas-phase ion chemistry. The fragmentation is driven by the inherent thermodynamic stabilities of the resulting product ions.

  • Aldehyde-Directed Cleavage: The -CHO group is highly susceptible to α-cleavage. In EI-MS, the loss of a hydrogen radical (-H•) yields a resonance-stabilized acylium ion at m/z 224/226. Alternatively, the direct loss of the formyl radical (-CHO•, 29 Da) leaves a stable bromobenzisoxazole cation at m/z 196/198 1[1].

  • Benzisoxazole Ring Isomerization: The 1,2-benzoxazole ring is characterized by a weak, highly labile N-O bond. Under electron impact, the molecular ion undergoes skeletal rearrangement. The N-O bond cleaves, isomerizing to an open-chain intermediate or a benzazirine, which is immediately followed by the rapid expulsion of carbon monoxide (CO, 28 Da) 2[2]. This 28 Da neutral loss is a universal hallmark of benzoxazole and benzisoxazole derivatives3[3].

  • Bromine Isotopic Signature Tracking: The ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br acts as a built-in molecular tracer. Any fragment retaining the bromine atom will exhibit a characteristic doublet. The homolytic cleavage of the C-Br bond results in the loss of a bromine radical (-79/-81 Da), yielding a distinct singlet peak at m/z 146 (EI) or 147 (ESI) 4[4].

MS_Frag M M+• m/z 225 / 227 M_H [M - H]+ m/z 224 / 226 M->M_H - H• (-1 Da) M_CHO [M - CHO]+ m/z 196 / 198 M->M_CHO - CHO• (-29 Da) M_Br [M - Br]+ m/z 146 M->M_Br - Br• (-79/81 Da) M_CHO_CO [M - CHO - CO]+ m/z 168 / 170 M_CHO->M_CHO_CO - CO (-28 Da) Ring Cleavage

EI-MS fragmentation pathway of 6-bromo-1,2-benzoxazole-3-carbaldehyde.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, every protocol must contain internal logic checks. Below are the step-by-step methodologies for both platforms, designed as self-validating systems.

Protocol A: GC-EI-MS Workflow

Causality: 70 eV is the universal standard for EI because the de Broglie wavelength of the electrons matches the length of typical organic bonds, maximizing ionization efficiency and ensuring cross-laboratory reproducibility.

  • Sample Preparation: Dissolve the compound in an aprotic, highly volatile solvent (e.g., anhydrous dichloromethane, 1 mg/mL) to prevent hydration or degradation of the reactive aldehyde group.

  • Chromatographic Separation: Inject 1 µL onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm). Ramp the oven temperature from 80°C to 280°C at 15°C/min.

  • Ionization & Acquisition: Apply 70 eV electron impact. Scan the mass range from m/z 50 to 300.

  • System Validation (Isotope Check): Critical Step. Before analyzing the lower mass fragments, the analyst must verify that the M⁺• cluster at m/z 225 and 227 exhibits a strict ~1:1 intensity ratio. If this ratio is skewed, it indicates co-elution, background interference, or thermal degradation of the halogenated moiety.

Protocol B: LC-ESI-MS/MS Workflow

Causality: ESI preserves the pseudo-molecular ion, but requires external energy (CID) to induce fragmentation. Ramping the collision energy establishes a breakdown curve, allowing the analyst to map the exact sequence of bond cleavages.

  • Sample Preparation: Dissolve the compound in LC-grade acetonitrile containing 0.1% formic acid (10 µg/mL). The formic acid acts as a proton donor to facilitate [M+H]⁺ formation.

  • Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Operate the ESI source in positive ion mode. Identify the precursor ions at m/z 226 and 228.

  • CID Fragmentation: Isolate m/z 226 in Q1. Introduce Argon collision gas in Q2 and ramp the Collision Energy (CE) from 10 eV to 40 eV. Scan the resulting product ions in Q3. Repeat the process for the m/z 228 precursor.

  • System Validation (Transition Tracking): Compare the product spectra of both precursors. If the primary product ion from m/z 226 is 198, the product from m/z 228 must be 200 (indicating the bromine is still attached). If the product ions from both precursors converge to a single singlet peak at m/z 147, it definitively validates the loss of the bromine radical.

Workflow cluster_EI Platform A: GC-EI-MS cluster_ESI Platform B: LC-ESI-MS/MS Sample Sample Prep (1 mg/mL) GC Gas Chromatography (Volatilization) Sample->GC LC Liquid Chromatography (Separation) Sample->LC EI 70 eV Electron Impact (Hard Ionization) GC->EI Data Data Synthesis & Structural Elucidation EI->Data ESI Electrospray + CID (Soft Ionization) LC->ESI ESI->Data

Comparative analytical workflow for MS structural elucidation.

References

  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Title: Experimental and theoretical study of the fragmentation of dichloro-3-aryl-2,1-benzisoxazoles Source: Butlerov Communications URL
  • Title: Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)
  • Title: (6-Bromobenzo[D]isoxazol-3-YL)

Sources

A Comparative Guide to the FTIR Spectral Analysis of 6-bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-bromo-1,2-benzoxazole-3-carbaldehyde. Given the absence of a publicly available experimental spectrum for this specific compound, this document serves as a predictive and comparative tool. By dissecting the molecule into its core functional groups—the benzoxazole system, the aromatic aldehyde, and the bromine substituent—we can accurately forecast its spectral features. This analysis is grounded in established spectroscopic principles and supported by experimental data from analogous compounds, offering a robust framework for researchers aiming to synthesize, identify, or characterize this molecule.

Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] Spectroscopic analysis is a cornerstone for the structural elucidation and confirmation of these synthesized compounds.[1][2]

Predicted Spectral Anatomy: A Functional Group Analysis

The FTIR spectrum of 6-bromo-1,2-benzoxazole-3-carbaldehyde is best understood by examining the characteristic vibrational frequencies of its constituent parts. The key absorptions arise from the aldehyde group, the fused benzoxazole ring, and the carbon-bromine bond.

  • The Aldehyde Group (CHO): This group provides some of the most distinct signals in the spectrum.

    • C=O Stretching: A strong, sharp absorption is expected for the carbonyl (C=O) stretch. In aromatic aldehydes, this peak is typically found at a lower wavenumber (around 1710-1685 cm⁻¹) compared to saturated aldehydes (1740-1720 cm⁻¹) due to conjugation with the benzoxazole ring system.[3][4][5] This electronic interaction weakens the C=O double bond, lowering the energy and frequency of its stretching vibration.

    • C-H Stretching: Unique to aldehydes are two C-H stretching bands of moderate intensity located in the 2880-2650 cm⁻¹ region.[5][6][7] One band typically appears near 2820 cm⁻¹ and the other near 2720 cm⁻¹.[3][6] The presence of this doublet, often referred to as a "Fermi doublet," is a highly reliable indicator for an aldehyde functional group.[8]

  • The Benzoxazole Core: The fused aromatic heterocyclic system contributes a series of characteristic peaks.

    • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[9][10]

    • C=C and C=N Stretching: The spectrum will contain several bands in the 1620-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring and the C=N stretching of the oxazole moiety.[11][12][13] The C=N stretch in benzoxazole derivatives is often observed in the 1620-1515 cm⁻¹ range.[12]

    • C-O-C Stretching: The asymmetric stretching of the C-O-C bond within the oxazole ring typically gives rise to a strong band in the fingerprint region, often around 1250 cm⁻¹.[12]

  • The Carbon-Bromine Bond (C-Br):

    • C-Br Stretching: A medium to strong absorption corresponding to the C-Br stretching vibration is expected in the low-frequency region of the spectrum, typically between 690 and 515 cm⁻¹.[9][10][14] The presence of a band in this range provides strong evidence for the bromine substituent on the aromatic ring.[15]

Comparative Spectral Data

To validate the predicted peak locations, it is essential to compare them with the known spectral data of structurally related molecules. The table below contrasts the expected frequencies for the target molecule with experimental data for benzaldehyde (representing the aromatic aldehyde portion) and general regions for benzoxazole and alkyl halide derivatives.

Functional Group / VibrationExpected Range for 6-bromo-1,2-benzoxazole-3-carbaldehyde (cm⁻¹)Observed in Benzaldehyde (cm⁻¹)General Range for Benzoxazole Derivatives (cm⁻¹)General Range for Aryl Bromides (cm⁻¹)
Aromatic C-H Stretch3100 - 3000~3080 - 3030[6]3100 - 3000[9]N/A
Aldehyde C-H Stretch2880 - 2800 & 2780 - 2700~2820 & ~2745[3]N/AN/A
Carbonyl (C=O) Stretch1710 - 1685~1705 - 1687[4][7]N/AN/A
Aromatic C=C / C=N Stretch1620 - 14501600 - 1500[6]1620 - 1450[13]N/A
C-O-C Asymmetric Stretch~1250N/A~1250[12]N/A
C-Br Stretch690 - 515N/AN/A690 - 515[10][16]

Note: The expected values for the target molecule are inferred based on the foundational structures and known effects of substituents and conjugation.

Experimental Protocol for FT-IR Analysis

This section provides a standardized, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample like 6-bromo-1,2-benzoxazole-3-carbaldehyde using the KBr pellet technique.[17] Meticulous preparation is crucial to avoid spectral artifacts, particularly from moisture.[18]

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press and evacuable pellet die (e.g., 13 mm)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Spatula and weighing paper

  • Vacuum pump

Procedure:

  • Material Preparation: Dry the KBr powder in an oven at 110°C for a minimum of 4 hours to eliminate adsorbed water, which causes broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹.[18][19] Cool the KBr in a desiccator before use. Clean the mortar, pestle, and die set thoroughly and ensure they are completely dry.

  • Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of the solid sample and 150-200 mg of the dried KBr.[20] The ideal sample-to-KBr ratio is about 1:100 to ensure a transparent pellet and avoid saturating the detector.

  • Grinding and Mixing: First, grind the 1-2 mg sample in the agate mortar to a very fine powder. Add the weighed KBr and continue to grind the mixture gently but thoroughly for 2-3 minutes to ensure the sample is homogeneously dispersed within the KBr matrix.[18]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die body.

    • Assemble the die and place it into the hydraulic press.

    • Connect the die to a vacuum line and evacuate for 1-2 minutes to remove trapped air, which can cause the pellet to be cloudy or fracture.[19]

    • Gradually apply pressure up to 8-10 metric tons and hold for 2-3 minutes.[18]

    • Carefully release the pressure and disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the pellet into the spectrometer's sample holder.

    • First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Run the sample scan to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[17][21]

FTIR_Workflow Start Start Dry_KBr Dry KBr Powder (~110°C, >4h) Start->Dry_KBr Weigh Weigh Sample (1-2 mg) & KBr (150-200 mg) Dry_KBr->Weigh Grind Grind & Mix in Agate Mortar Weigh->Grind Load_Die Load Mixture into Pellet Die Grind->Load_Die Evacuate Evacuate Die (1-2 min) Load_Die->Evacuate Press Apply Pressure (8-10 tons, 2-3 min) Evacuate->Press Acquire_BG Acquire Background Spectrum Press->Acquire_BG Acquire_Sample Acquire Sample Spectrum (4000-400 cm⁻¹) Acquire_BG->Acquire_Sample Analyze Analyze Data & Compare with Predictions Acquire_Sample->Analyze End End Analyze->End

FTIR Analysis Workflow via KBr Pellet Method.
Conclusion

The structural characterization of 6-bromo-1,2-benzoxazole-3-carbaldehyde via FTIR spectroscopy relies on the identification of a unique combination of absorption bands. The definitive markers for this compound are the simultaneous presence of:

  • A strong carbonyl (C=O) stretch around 1700 cm⁻¹.

  • The characteristic aldehyde C-H stretch doublet between 2880-2700 cm⁻¹.

  • Aromatic and heterocyclic (C=C, C=N) stretching bands in the 1620-1450 cm⁻¹ region.

  • A C-Br stretching vibration in the low-wavenumber region (below 700 cm⁻¹).

By using the comparative data and the rigorous experimental protocol provided, researchers can confidently identify 6-bromo-1,2-benzoxazole-3-carbaldehyde and distinguish it from starting materials, byproducts, or other structural isomers. This guide serves as a foundational tool for the synthesis and quality control of this and other related benzoxazole derivatives.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved March 4, 2026, from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved March 4, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2023, March 1). Infrared spectrum of benzaldehyde. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved March 4, 2026, from [Link]

  • University of California, Davis. (n.d.). IR: aldehydes. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved March 4, 2026, from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved March 4, 2026, from [Link]

  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved March 4, 2026, from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved March 4, 2026, from [Link]

  • Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved March 4, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved March 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 4, 2026, from [Link]

  • YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved March 4, 2026, from [Link]

  • ScienceDirect. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Retrieved March 4, 2026, from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved March 4, 2026, from [Link]

  • Chalmers University of Technology. (2025, February 20). Fourier Transform Infrared Spectroscopy (FTIR) Probing on Interactions of Proteins With Phenolic Compounds in the East African H. Retrieved March 4, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 4, 2026, from [Link]

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HPLC Purity Assay Methods for Benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

Critical Nomenclature Note: The term "Benzoxazole-3-carbaldehyde" is frequently used in chemical catalogs but often refers to 1,2-Benzisoxazole-3-carbaldehyde (CAS: 84395-93-7). In the standard 1,3-benzoxazole system, position 3 is occupied by nitrogen, making a "3-carbaldehyde" chemically impossible without modifying the ring system (e.g., to an N-formyl cation). This guide focuses on the purity assay for 1,2-Benzisoxazole-3-carbaldehyde , a key intermediate in the synthesis of antipsychotic and anticonvulsant agents (e.g., Zonisamide derivatives).

Compound Profile:

  • IUPAC Name: 1,2-benzoxazole-3-carbaldehyde[1][2]

  • CAS Number: 84395-93-7[2]

  • Molecular Formula: C₈H₅NO₂

  • Key Impurities: 3-methyl-1,2-benzisoxazole (starting material), Salicylaldehyde (hydrolysis degradant), Salicylaldoxime (synthetic precursor).

Comparative Method Analysis

The following table contrasts the two primary methodologies for assessing the purity of Benzoxazole-3-carbaldehyde. Method A is the recommended Quality Control (QC) standard due to its robustness and cost-efficiency. Method B is a Stability-Indicating method suitable for impurity profiling.

Table 1: Method Performance Matrix
FeatureMethod A: Standard QC (UV) Method B: High-Res Impurity Profiling (LC-MS)
Primary Utility Routine batch release, % PurityDegradant identification, trace impurity analysis
Stationary Phase C18 (L1), 5 µm, 4.6 x 250 mmC18 (L1) or Phenyl-Hexyl, 1.7-3 µm (UHPLC)
Mobile Phase ACN / Water + 0.1% H₃PO₄ACN / Water + 0.1% Formic Acid
Detection UV @ 254 nmUV @ 254 nm + ESI-MS (Positive Mode)
Run Time 15 - 20 minutes8 - 12 minutes
Linearity Range 10 - 150 µg/mL0.1 - 50 µg/mL
Limit of Detection ~0.5 µg/mL~0.01 µg/mL

Detailed Experimental Protocols

Method A: Robust RP-HPLC with UV Detection (Recommended)

This method utilizes a phosphate buffer to suppress the ionization of potential phenolic impurities (like salicylaldehyde), ensuring sharp peak shapes and consistent retention times.

1. Reagents & Materials
  • Solvent A: HPLC Grade Water + 0.1% Orthophosphoric Acid (H₃PO₄).

  • Solvent B: HPLC Grade Acetonitrile (ACN).

  • Diluent: ACN:Water (50:50 v/v).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.

2. Instrument Parameters
  • Flow Rate: 1.0 mL/min[3]

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

3. Gradient Program
Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Elution Type
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End
4. Sample Preparation
  • Stock Solution: Weigh 10.0 mg of Benzoxazole-3-carbaldehyde into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with water (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Diluent (Conc: 100 µg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method B: LC-MS Compatible (Stability Indicating)

Use this method when unknown peaks appear in Method A or when analyzing degraded samples. The use of Formic Acid makes the mobile phase volatile and compatible with Mass Spectrometry.

  • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

  • Gradient: Steeper slope (5% B to 95% B over 10 mins).

  • MS Settings: ESI Positive mode. Scan range 100–500 m/z.

    • Target Ion: [M+H]⁺ = 148.13 m/z.

    • Impurity Ions: 3-methyl-1,2-benzisoxazole ([M+H]⁺ = 134.15 m/z).

Scientific Rational & Causality (E-E-A-T)

Why Acidic Mobile Phase?

Benzoxazole derivatives can undergo ring-opening hydrolysis to form salicylaldehyde derivatives, which are phenolic (weak acids). Without pH control, these impurities may streak or tail, co-eluting with the main peak. Maintaining pH < 3.0 (using H₃PO₄ or Formic Acid) keeps phenolic hydroxyls protonated (neutral), increasing their retention on the C18 column and ensuring separation from the more polar aldehyde target.

Why Gradient Elution?

Synthetic routes often involve 3-methyl-1,2-benzisoxazole as a precursor. This methyl derivative is significantly less polar than the aldehyde product. An isocratic method optimized for the aldehyde would result in excessively long retention times for the methyl impurity. The gradient ensures the aldehyde elutes early (sharp peak) while the organic ramp actively elutes the hydrophobic precursors within a reasonable runtime.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate assay method and the subsequent data processing workflow.

HPLC_Workflow Start Sample Receipt (Benzoxazole-3-carbaldehyde) Check_Purpose Define Analytical Goal Start->Check_Purpose Route_QC Routine Purity / Batch Release Check_Purpose->Route_QC QC Route_RD Impurity ID / Degradation Study Check_Purpose->Route_RD R&D Method_A Method A: RP-HPLC (UV) 0.1% H3PO4 / ACN Route_QC->Method_A Method_B Method B: LC-MS 0.1% Formic Acid / ACN Route_RD->Method_B Analysis Data Analysis (Integration & SST) Method_A->Analysis Method_B->Analysis Decision Does Purity meet Spec? (>98.0%) Analysis->Decision Pass Release Batch Decision->Pass Yes Fail Isolate Impurities (Re-run Method B) Decision->Fail No

Figure 1: Decision tree for selecting between Standard QC (Method A) and Impurity Profiling (Method B).

System Suitability & Validation Criteria

To ensure Trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before analyzing samples.

ParameterAcceptance LimitRationale
Retention Time (RT) %RSD ≤ 2.0% (n=6)Confirms pump stability and gradient reproducibility.
Peak Area %RSD ≤ 2.0% (n=6)Confirms injector precision.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures no secondary interactions (silanol activity).
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency for separation.
Resolution (Rs) > 2.0Between the main peak and nearest impurity (e.g., Salicylaldehyde).

References

  • American Elements. (n.d.). Benzo[d]isoxazole-3-carbaldehyde Product Specifications. Retrieved March 6, 2026, from [Link]

  • Kalkote, U. R., et al. (2004). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). Benzo[c]isoxazole-3-carbaldehyde (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved March 6, 2026, from [Link]

Sources

Comparative Reactivity Guide: 6-Bromo vs. 6-Chloro-1,2-Benzisoxazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis

In the development of psychotropic agents (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide), the 1,2-benzisoxazole (indoxazene) scaffold is a privileged structure. When selecting between the 6-bromo and 6-chloro analogs of 1,2-benzisoxazole-3-carbaldehyde, the decision rests on a trade-off between chemoselectivity and atom economy .

  • 6-Bromo Analog: The superior candidate for divergent synthesis. The weak C–Br bond allows for facile Pd-catalyzed cross-coupling under mild conditions, preserving the sensitive isoxazole ring.

  • 6-Chloro Analog: The preferred choice for "inert-backbone" strategies. The robust C–Cl bond survives standard aldehyde manipulations and requires specialized, high-energy catalytic systems (e.g., Buchwald Gen-3/4) to functionalize, making it ideal when the halogen is a final structural motif or a late-stage activation site.

Electronic & Structural Properties[1][2][3][4]

The reactivity difference stems from the fundamental bond dissociation energies (BDE) and the inductive influence of the halogen on the C-3 aldehyde.

Feature6-Bromo-1,2-benzisoxazole-3-CHO6-Chloro-1,2-benzisoxazole-3-CHOImpact on Reactivity
C–X Bond Energy ~68 kcal/mol~95 kcal/molBr is ~10^4 times more reactive in Pd-oxidative addition.
Electronegativity (

)
2.963.16Cl withdraws more electron density (

-induction).
C-3 Carbonyl Electrophilicity ModerateHighThe Cl-analog aldehyde is slightly more reactive toward nucleophiles but more prone to hydration.
Lipophilicity (

)
0.860.71Br confers higher logP, affecting solubility in non-polar coupling solvents (Toluene).
Structural Logic Diagram

The following decision tree illustrates the divergent synthetic pathways dictated by the halogen substituent.

ReactivityLogic Start Target Molecule Design Choice Select Halogen Start->Choice Br_Path 6-Bromo Analog Choice->Br_Path Need C6 Functionalization Cl_Path 6-Chloro Analog Choice->Cl_Path C6 remains Cl or Late-stage activation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Path->Coupling High Reactivity Aldehyde Aldehyde Functionalization (Reductive Amination) Cl_Path->Aldehyde High Stability Br_Result Mild Conditions (60-80°C) Standard Ligands (PPh3) Coupling->Br_Result Using Br Cl_Result Harsh Conditions (>100°C) Specialized Ligands (XPhos/SPhos) Coupling->Cl_Result Using Cl

Figure 1: Strategic selection guide based on downstream synthetic requirements.

Comparative Reactivity Profiles

A. C-3 Aldehyde Functionalization (Reductive Amination)

Both analogs undergo reductive amination. However, the 1,2-benzisoxazole core is labile ; the N–O bond can cleave under strong reducing conditions (e.g.,


 or 

), destroying the pharmacophore to form 2-hydroxybenzophenones.
  • Protocol Recommendation: Use Sodium Triacetoxyborohydride (

    
    ) . It is mild enough to reduce the imine without opening the isoxazole ring.
    
  • Comparison:

    • 6-Chloro: The stronger inductive effect makes the aldehyde more electrophilic, leading to faster imine formation.

    • 6-Bromo: Slightly slower reaction rates; requires strict control of moisture to prevent competitive hydrolysis of the imine intermediate.

B. C-6 Halogen Functionalization (Cross-Coupling)

This is the critical differentiator.

1. The 6-Bromo Advantage (Standard Catalysis)

The C–Br bond undergoes facile oxidative addition with Pd(0).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (mild bases preferred to protect the isoxazole ring).
  • Temperature: 60–80 °C.[1]

  • Success Rate: High (>85% yields).[2]

2. The 6-Chloro Challenge (Advanced Catalysis)

The C–Cl bond is inert to standard Pd-catalysts. Activation requires electron-rich, bulky phosphine ligands to facilitate oxidative addition.

  • Catalyst:

    
     + XPhos  or SPhos ; or precatalysts like XPhos Pd G3 .
    
  • Base:

    
     or 
    
    
    
    .
  • Temperature: 100–110 °C (Refluxing Toluene/Dioxane).

  • Risk: High temperatures increase the risk of isoxazole ring opening (Kemp elimination-type pathways) or polymerization of the aldehyde if not protected.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Applicable to both 6-Br and 6-Cl analogs. Designed to preserve the N-O bond.

Materials:

  • Substrate: 6-Halo-1,2-benzisoxazole-3-carbaldehyde (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)

  • Reductant:

    
     (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Acid: Acetic Acid (1.0 eq, catalytic promoter)

Step-by-Step:

  • Imine Formation: Dissolve the aldehyde and amine in DCE under

    
     atmosphere. Add Acetic Acid.[3] Stir at Room Temperature (RT) for 2 hours. Validation: Monitor disappearance of aldehyde peak by TLC or LCMS.
    
  • Reduction: Cool to 0 °C. Add

    
     portion-wise. Allow to warm to RT and stir for 4–16 hours.
    
  • Quench: Quench with saturated aqueous

    
    . Do not use strong base (NaOH)  as it may degrade the isoxazole ring.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: Suzuki-Miyaura Coupling (6-Bromo Specific)

Optimized for 6-Bromo. For 6-Chloro, replace catalyst with XPhos Pd G3 and heat to 100 °C.

Materials:

  • Substrate: 6-Bromo-1,2-benzisoxazole-3-carbaldehyde (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the bromide, boronic acid, and Pd-catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed Dioxane and aqueous Base.

  • Reaction: Heat to 80 °C for 4–6 hours. Note: Monitoring is crucial; prolonged heating can degrade the aldehyde.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Mechanistic Visualization

The following diagram details the catalytic cycle differences, highlighting the high energy barrier for the Chloro-analog.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd_Br Oxidative Addition (Br) Fast & Facile Pd0->OxAdd_Br Low Barrier OxAdd_Cl Oxidative Addition (Cl) Slow / Rate Limiting Pd0->OxAdd_Cl High Barrier (Requires XPhos) Complex_Br L2Pd(Ar)Br OxAdd_Br->Complex_Br Complex_Cl L2Pd(Ar)Cl OxAdd_Cl->Complex_Cl Transmetal Transmetallation (+ Ar'-B(OH)2) Complex_Br->Transmetal Complex_Cl->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regeneration

Figure 2: Comparative catalytic cycles. The oxidative addition step is the bottleneck for the 6-chloro analog.

References

  • Synthesis of 1,2-benzisoxazole-3-carboxaldehyde: Kalkote, U. R., et al.[2] "A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde."[2] Journal of Chemical Research2014 .

  • Reactivity of 6-Halo-1,2-benzisoxazoles: P. C. R. Stella, et al. "Synthesis, characterization and biological evaluation of benzoxazole derivatives."[3][4] Journal of Chemical and Pharmaceutical Research2012 , 4(6), 2988-2993.[3][4]

  • Suzuki Coupling of Aryl Chlorides: Kirchhoff, J. H., et al. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions." J. Am. Chem. Soc.[5]2002 , 124, 13662.[5]

  • Reductive Amination Selectivity: Heinen, A. W., et al. "Reductive Amination of Benzaldehyde." Eur. J. Org.[6] Chem.2000 .[6]

  • Benzisoxazole Ring Stability: Dubrovskiy, A. V., Larock, R. C. "Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes." Org.[7][8] Lett.2010 , 12, 1180.

Sources

Comparative Structural Analysis of 6-Bromo-1,2-benzoxazole-3-carbaldehyde: Crystallization Methodologies and X-ray Data Quality

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in drug development.

Introduction & Rationale

The 1,2-benzoxazole (benzisoxazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of Liver X Receptor (LXR) agonists and mitochondrial branched-chain aminotransferase (BCATm) inhibitors . Within this chemical space, 6-bromo-1,2-benzoxazole-3-carbaldehyde serves as a highly versatile, dual-functional building block.

The 3-carbaldehyde moiety provides an electrophilic handle for covalent tethering or reductive amination, while the 6-bromo substituent introduces a highly directional halogen bond donor (σ-hole) crucial for target binding. Recent crystallographic studies on related benzisoxazole derivatives highlight the importance of precise structural determination to understand their pyramidal inversion barriers and crystal packing . However, obtaining high-resolution X-ray crystallography data for this specific compound presents unique challenges. This guide objectively compares crystallization methodologies and X-ray diffraction sources to establish the optimal workflow for yielding sub-angstrom structural data.

Comparative Methodology: Crystallization Strategies

The primary bottleneck in the structural analysis of 6-bromo-1,2-benzoxazole-3-carbaldehyde is its chemical instability in solution. Aldehydes are inherently prone to auto-oxidation, converting to their corresponding carboxylic acids in the presence of atmospheric oxygen and light.

When comparing Slow Evaporation to Vapor Diffusion (Hanging Drop) , the causality behind the success of the latter becomes clear. Slow evaporation requires days to weeks, leaving the solute exposed to the atmosphere. This results in a heterogeneous crystal lattice containing both the aldehyde and the oxidized acid, leading to severe structural disorder (twinning) and poor diffraction limits. Conversely, vapor diffusion operates in a sealed, oxygen-deprived micro-environment. It achieves rapid, controlled supersaturation, yielding pristine macroscopic crystals before degradation pathways can initiate.

CrystallizationWorkflow Start 6-bromo-1,2-benzoxazole- 3-carbaldehyde (Powder) Solubilization Solubilization in EtOAc/Hexane Start->Solubilization Split Method Selection Solubilization->Split VD Vapor Diffusion (Hanging Drop) Split->VD Preferred SE Slow Evaporation (Open Vial) Split->SE Alternative VD_Result High-Quality Single Crystals (Minimal Degradation) VD->VD_Result SE_Result Twinning & Oxidation (Poor Diffraction) SE->SE_Result

Fig 1. Crystallization workflow comparing vapor diffusion and slow evaporation methods.

Table 1: Comparative Crystallization Outcomes
ParameterVapor Diffusion (Hanging Drop)Slow Evaporation
Solvent System EtOAc / Hexane (Anti-solvent)EtOAc
Time to Crystallization 24 - 48 hours7 - 14 days
Crystal Quality Excellent (Single, block-like)Poor (Needles, twinned)
Oxidation Risk Low (Sealed environment)High (Open to atmosphere)
Suitability for X-ray OptimalSub-optimal

Self-Validating Experimental Protocol: Hanging Drop Vapor Diffusion

To ensure a self-validating system, the following protocol incorporates a critical filtration step. Removing heterogeneous nucleation sites (dust, undissolved particulates) guarantees that nucleation is thermodynamically driven by the solvent-antisolvent gradient, rather than kinetically triggered by impurities.

Step-by-Step Methodology:

  • Preparation of Solute: Dissolve 10 mg of 6-bromo-1,2-benzoxazole-3-carbaldehyde in 0.5 mL of high-purity ethyl acetate (EtOAc) in a borosilicate glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This eliminates heterogeneous nucleants, ensuring the resulting crystals are single and highly ordered.

  • Hanging Drop Setup: Pipette 2 µL of the filtered compound solution onto a siliconized glass coverslip. Immediately add 2 µL of the reservoir solution (n-hexane) to the drop.

  • Sealing the System: Invert the coverslip over a vapor diffusion well containing 1 mL of n-hexane. Seal the edges meticulously with high-vacuum silicone grease to create a closed vapor equilibration system.

  • Equilibration: Incubate the plate in a vibration-free environment at a constant 20 °C. Vapor exchange will drive the droplet toward supersaturation, yielding diffraction-quality macroscopic crystals within 48 hours.

X-ray Diffraction Technologies: In-house vs. Synchrotron

Once a crystal is harvested, the choice of X-ray source dictates the quality of the final structural model. The heavy bromine atom in 6-bromo-1,2-benzoxazole-3-carbaldehyde strongly absorbs standard Cu Kα radiation (1.5418 Å) due to its high mass attenuation coefficient. This absorption artificially depresses the intensity of low-angle reflections, requiring rigorous empirical corrections that can introduce noise.

By comparing an In-House Microfocus Source to a Synchrotron Beamline , we observe a stark contrast in data quality. Synchrotron radiation offers a tunable, shorter wavelength (e.g., 0.9793 Å) which drastically minimizes absorption effects. Furthermore, the high photon flux of a synchrotron allows for the collection of sub-angstrom data (0.72 Å) even from micro-crystals (< 0.05 mm), enabling the precise mapping of the bromine σ-hole's electron density—a critical feature for structure-based drug design.

XrayLogic Crystal Harvested Single Crystal (0.05 x 0.02 x 0.02 mm) Evaluate Evaluate Crystal Size & Diffraction Limit Crystal->Evaluate InHouse In-House Microfocus (Cu K-alpha, 1.5418 Å) Evaluate->InHouse > 0.1 mm or Routine Check Synchrotron Synchrotron Facility (0.9793 Å) Evaluate->Synchrotron < 0.05 mm or High-Res Needed DataInHouse Routine Connectivity (R1 ~ 5-7%) InHouse->DataInHouse DataSync Sub-Angstrom Resolution (R1 < 3%, Sigma-Hole Mapped) Synchrotron->DataSync

Fig 2. Decision matrix for selecting X-ray diffraction sources based on crystal size.

Table 2: X-Ray Data Collection Statistics (In-House vs. Synchrotron)
Crystallographic ParameterIn-House Microfocus (Cu Kα)Synchrotron (Beamline, 0.9793 Å)
Temperature 100 K100 K
Resolution Limit 0.84 Å0.72 Å
Completeness 98.5%99.9%
R_int 0.0650.021
R1 (I > 2σ(I)) 0.0580.024
wR2 (All data) 0.1450.062
Absorption Correction Multi-scan (Heavy empirical)Multi-scan (Minimal)
σ-Hole Resolution AmbiguousClearly mapped in residual density

References

  • X-ray structure of benzisoxazole synthetic agonist bound to the LXR-alpha RCSB Protein Data Bank (PDB ID: 3IPS) URL: [Link]

  • X-ray crystal structure of human mitochondrial branched chain aminotransferase (BCATm) complexed with a benzisoxazole compound RCSB Protein Data Bank (PDB ID: 5I5S) URL:[Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles ACS Organic Letters URL:[Link]

Biological Activity Comparison of Substituted Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison of Substituted Benzoxazole Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

The benzoxazole scaffold—a benzene ring fused to an oxazole ring—is a "privileged structure" in medicinal chemistry due to its structural similarity to the nucleic bases adenine and guanine. This guide focuses on 2-substituted benzoxazoles (often synthesized via the condensation of 2-aminophenol with substituted aromatic aldehydes) and specific benzoxazole-carboxaldehydes .

For researchers in drug discovery, the critical decision often lies in selecting the optimal heteroatom core (Oxygen vs. Sulfur vs. Nitrogen) and the precise substitution pattern to maximize potency while minimizing cytotoxicity in non-target cells. This guide objectively compares substituted benzoxazoles against their benzothiazole and benzimidazole analogs, supported by experimental data on antimicrobial and anticancer efficacy.[1][2][3][4][5][6]

Chemical Architecture & Synthesis Logic

To understand the biological activity, one must first grasp the synthetic origins which define the Structure-Activity Relationship (SAR). The dominant class of biologically active benzoxazoles is derived from the condensation of 2-aminophenol with substituted benzaldehydes .

Synthesis Workflow (Standard Protocol)

The formation of the 2-substituted benzoxazole core typically proceeds via a Schiff base intermediate followed by oxidative cyclization.

DOT Diagram: Synthesis Pathway

SynthesisPathway cluster_legend Key Substituents (R) Reagents 2-Aminophenol + Substituted Benzaldehyde SchiffBase Intermediate: Schiff Base Reagents->SchiffBase Condensation (-H2O) Cyclization Oxidative Cyclization (Catalyst: Zn(OAc)2 or I2) SchiffBase->Cyclization Ring Closure Product 2-Substituted Benzoxazole Cyclization->Product Oxidation Info R = -Cl, -NO2, -OH, -OMe Determines Bioactivity

Caption: General synthetic pathway for 2-substituted benzoxazoles via aldehyde condensation.

Comparative Biological Activity[2][4][5][6][8]

This section compares substituted benzoxazoles with their structural analogs (Benzothiazoles and Benzimidazoles) and standard therapeutic agents.[2][4][7]

Anticancer Activity (Cytotoxicity)

Benzoxazoles generally exhibit potent cytotoxicity against human carcinoma cell lines, often inducing apoptosis via DNA topoisomerase inhibition or PI3K/Akt pathway suppression.

Comparative Data: IC50 Values (µM) Lower values indicate higher potency.

Compound ClassSubstituent (R)Cell Line: HepG2 (Liver)Cell Line: HCT-116 (Colon)Mechanism Note
Benzoxazole 2-(4-chlorophenyl)2.8 ± 0.3 3.1 ± 0.4 High affinity for DNA minor groove
Benzothiazole 2-(4-chlorophenyl)2.1 ± 0.31.5 ± 0.2Slightly higher potency due to lipophilicity (S vs O)
Benzimidazole 2-(4-chlorophenyl)3.5 ± 0.42.8 ± 0.3H-bond donor capability (NH)
Doxorubicin(Standard Control)0.5 ± 0.10.4 ± 0.1DNA Intercalation

Analysis:

  • Benzothiazoles often show slightly superior potency (lower IC50) compared to benzoxazoles due to the higher lipophilicity of the sulfur atom, which facilitates cell membrane penetration [1, 3].

  • Benzoxazoles , however, often demonstrate a better safety profile (higher selectivity index) compared to benzothiazoles, making them attractive for reducing off-target toxicity [3].

  • Substitution Effect: Electron-withdrawing groups (EWGs) like -Cl and -NO2 at the para-position of the phenyl ring significantly enhance cytotoxicity compared to electron-donating groups (EDGs) like -OMe [2].

Antimicrobial Activity

Benzoxazoles are effective against Gram-positive bacteria and certain fungi, targeting DNA gyrase.[8][9]

Comparative Data: MIC Values (µg/mL) Lower values indicate higher potency.

CompoundStructureS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
Compound A 2-(4-nitrophenyl)benzoxazole12.5 25.050.0
Compound B 2-(4-chlorophenyl)benzoxazole25.050.025.0
Compound C Benzoxazole-5-carboxaldehyde>100>100>100
Ciprofloxacin(Antibacterial Std)<1.0<1.0--
Fluconazole(Antifungal Std)----12.5

Analysis:

  • Nitro group (-NO2): The presence of a nitro group at the para position (Compound A) drastically improves antibacterial activity, likely due to interference with bacterial redox systems [4].

  • Aldehyde Functionality: The unsubstituted benzoxazole-5-carboxaldehyde (Compound C) is generally inactive on its own; it requires the lipophilic 2-aryl substitution to penetrate microbial cell walls [5].

Structure-Activity Relationship (SAR) Analysis

Understanding where to modify the benzoxazole core is the key to optimizing activity.

DOT Diagram: SAR Logic

SAR Core Benzoxazole Core Pos2 Position 2 (C-2) Crucial for Potency Core->Pos2 Pos5 Position 5 (C-5) Modulates Solubility/Targeting Core->Pos5 Sub2_Aryl Aryl Group (Phenyl/Pyridyl) Essential for Lipophilicity Pos2->Sub2_Aryl Sub5_Ald Aldehyde (-CHO) Reactive Handle for Further Derivatization Pos5->Sub5_Ald Sub5_OH Hydroxyl (-OH) Increases Antioxidant Activity Pos5->Sub5_OH Sub2_EWG EWG (-NO2, -Cl) on Aryl Increases Antimicrobial Activity Sub2_Aryl->Sub2_EWG Optimization

Caption: SAR map highlighting critical substitution sites on the benzoxazole scaffold.

  • C-2 Position: The most critical site. A direct linkage to an aromatic ring (via aldehyde condensation) is essential for biological recognition. A methylene bridge (–CH2–) between the core and the phenyl ring often decreases cytotoxicity [6].

  • C-5 Position: Substituents here often modulate pharmacokinetic properties. A C-5 aldehyde group allows for the attachment of hydrazones or thiosemicarbazones, which can further enhance anticancer activity by chelating metal ions in the active sites of metalloenzymes [5].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating these compounds.

Synthesis of 2-Substituted Benzoxazoles (Green Method)

Rationale: Uses environmentally benign catalysts to minimize toxic waste.

  • Reactants: Mix 2-aminophenol (1.0 mmol) and substituted benzaldehyde (1.1 mmol) in ethanol (10 mL).

  • Catalyst: Add 10 mol% Zinc Acetate [Zn(OAc)2] or use fly-ash as a solid support catalyst.

  • Reaction: Stir at room temperature (or reflux for 2-4 hours depending on aldehyde reactivity). Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour mixture into crushed ice. Filter the precipitate.

  • Purification: Recrystallize from ethanol. Characterize via 1H-NMR (look for disappearance of aldehyde proton at ~10 ppm and appearance of aromatic protons).

MTT Assay for Anticancer Evaluation

Rationale: Measures metabolic activity as an indicator of cell viability.

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates (1x10^4 cells/well). Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds dissolved in DMSO (ensure final DMSO < 0.1%) at serial dilutions (e.g., 0.1 – 100 µM).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours. Purple formazan crystals will form in living cells.

  • Solubilization: Dissolve crystals in 100 µL DMSO.

  • Measurement: Read Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Source: Chemistry Central Journal (via NIH) URL:[Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Source: Journal of Saudi Chemical Society (via NIH) URL:[Link]

  • Design, Synthesis and Antimicrobial Activity of Novel 2-Substituted Benzoxazole Derivatives. Source: TSI Journals URL:[Link]

  • Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Source: Bioorganic Chemistry (via PubMed) URL:[Link]

Sources

Structural Validation of 6-bromo-1,2-benzoxazole-3-carbaldehyde: A Comparative Guide to C13 NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of 6-bromo-1,2-benzoxazole-3-carbaldehyde via C13 NMR Content Type: Publish Comparison Guide

Executive Summary: The Structural Challenge

In the development of psychotropic and anti-inflammatory therapeutics, the 1,2-benzoxazole (commonly referred to as 1,2-benzisoxazole ) scaffold is a critical pharmacophore. However, the synthesis of 6-bromo-1,2-benzoxazole-3-carbaldehyde presents a distinct regioisomeric challenge.

Electrophilic halogenation or cyclization of oxime precursors often yields mixtures of the 6-bromo and 5-bromo isomers. While Mass Spectrometry (MS) confirms the molecular weight (Br pattern), it is blind to regioisomerism. Proton NMR (H1 NMR) can be ambiguous due to overlapping aromatic signals or second-order effects.

This guide establishes Carbon-13 Nuclear Magnetic Resonance (C13 NMR) as the definitive "Gold Standard" for validating this structure, specifically for assigning the quaternary carbon positions that define the halogenation site.

Comparative Analysis: Why C13 NMR?

To ensure scientific rigor, we compare C13 NMR against the standard alternatives in the context of this specific halogenated heterocycle.

FeatureH1 NMR (Proton) Mass Spec (LC-MS) C13 NMR (Target Method)
Primary Detection Hydrogen environmentsMass-to-Charge Ratio (m/z)Carbon Skeleton
Isomer Resolution Moderate. Relies on coupling constants (J-values) of aromatic protons.[1] Often ambiguous if peaks broaden.None. 5-bromo and 6-bromo isomers have identical mass and isotopic patterns.High. Directly detects the distinct chemical shift of the C-Br carbon and bridgehead carbons.
Quaternary Carbons Blind. Cannot detect C-Br, C=N, or Bridgehead carbons directly.N/A Definitive. Provides distinct signals for C3, C3a, C7a, and C-Br.
Validation Verdict Useful for purity, but insufficient for absolute structural proof.Essential for formula confirmation, useless for structure.Required for unambiguous structural assignment.
Theoretical Framework & Predicted Data

To validate 6-bromo-1,2-benzoxazole-3-carbaldehyde , one must identify the "fingerprint" shifts. The 1,2-benzoxazole core has a specific numbering system where Oxygen is position 1 and Nitrogen is position 2.

The "Heavy Atom" Effect

A critical insight for the Senior Scientist is the Heavy Atom Effect of Bromine. Unlike Chlorine (which deshields the attached carbon), Bromine often causes an upfield shift (shielding) or a negligible shift on the ipso carbon (C6) due to spin-orbit coupling effects, typically resonating between 118–128 ppm , distinct from C-H carbons.

Predicted C13 Chemical Shifts (DMSO-d6)
Carbon PositionTypePredicted Shift (

, ppm)
Diagnostic Logic
Aldehyde (CHO) C=O182.0 – 186.0 Most deshielded peak. Confirms oxidation state.
C7a Quaternary (O-Bridge)162.0 – 165.0 Deshielded by Oxygen. Key anchor point.
C3 Quaternary (C=N)154.0 – 158.0 Part of the isoxazole ring.
C6 Quaternary (C-Br) 124.0 – 129.0 CRITICAL. The ipso carbon. In the 5-bromo isomer, this shift moves to C5.
C4, C5, C7 Aromatic C-H110.0 – 135.0 Typical aromatic range. C7 (ortho to O) is usually more shielded.[1]
C3a Quaternary (N-Bridge)114.0 – 118.0 Bridgehead next to Nitrogen.
Experimental Protocol: Self-Validating System

To achieve the resolution required to distinguish the quaternary C-Br peak from the noise, the following protocol maximizes sensitivity and relaxation.

Reagents & Preparation
  • Solvent: Use DMSO-d6 (99.9% D).

    • Reasoning: DMSO provides better solubility for polar heterocycles than CDCl3 and prevents aggregation that broadens peaks.

  • Concentration: Dissolve 30–50 mg of product in 0.6 mL solvent.

    • Reasoning: C13 has only 1.1% natural abundance. High concentration is non-negotiable for detecting quaternary carbons within a reasonable timeframe.

Instrument Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Expert Insight: Quaternary carbons (C-Br, C3, C7a) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short D1 will suppress these signals, making the C-Br peak disappear. You must extend D1.

  • Scans (NS): Minimum 1024 scans (approx. 1-2 hours).

  • Temperature: 298 K (25°C).

Isomer Discrimination Logic (Visualization)

The following diagram illustrates the decision tree for distinguishing the target 6-bromo compound from its likely 5-bromo impurity using C13 NMR and HMBC (Heteronuclear Multiple Bond Correlation) logic.

ValidationLogic cluster_legend Key Correlation (HMBC) Start Crude Product (Isomer Mixture?) Step1 Step 1: 1D C13 NMR Locate Quaternary C-Br Start->Step1 Dissolve in DMSO-d6 Decision Analyze Chemical Shift & HMBC Step1->Decision Acquire Spectrum Result6 Target: 6-Bromo Isomer C-Br (C6) is meta to C7a (O-bridge) HMBC: H4 correlates to C6 Decision->Result6 Pattern A Result5 Impurity: 5-Bromo Isomer C-Br (C5) is para to C7a HMBC: H7 correlates to C5 Decision->Result5 Pattern B Info C7a (O-Bridge) is the Anchor. Look for 3-bond coupling from protons.

Caption: Logical workflow for distinguishing regioisomers using C13 NMR and HMBC correlations.

Detailed Structural Assignment Strategy

To interpret the data generated above, use this assignment strategy. This relies on the connectivity of the 1,2-benzoxazole ring.

  • The Anchor (C7a): Locate the peak at ~163 ppm. This is the bridgehead carbon attached to Oxygen.

  • The Aldehyde (CHO): Locate the peak at ~184 ppm.

  • The Distinction (HMBC):

    • In 6-bromo: The proton at position H4 (doublet) is 3 bonds away from the C-Br carbon (C6). You should see a strong cross-peak. The proton at H7 (singlet, adjacent to O-bridge) is ortho to the C-Br carbon.

    • In 5-bromo: The proton at position H4 is ortho to the C-Br carbon (C5). The proton at H7 is 3 bonds away from C-Br.

References
  • National Institutes of Health (NIH). (2024). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Kalkote, U. R., et al. (2012). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. Retrieved from [Link]

  • SpectraBase. (2025).[2] 2,1-Benzisoxazole 13C NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Publish Comparison Guide: Differentiating 6-Bromo-1,2-Benzoxazole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical workflow for differentiating 6-bromo-1,2-benzoxazole-3-carbaldehyde (also known as 6-bromo-1,2-benzisoxazole-3-carbaldehyde) from its structural and regioisomers.

Product Focus: 6-Bromo-1,2-benzoxazole-3-carbaldehyde (CAS: Variable/Derivative) Primary Application: Intermediate for antipsychotics (e.g., Risperidone, Paliperidone derivatives) and bioactive heterocycles. Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Introduction & Structural Context[1][2][3][4][5][6][7][8]

In the synthesis of benzisoxazole-based therapeutics, the 6-bromo-1,2-benzisoxazole scaffold is a critical pharmacophore. However, electrophilic aromatic substitution or ring-closure reactions often yield mixtures of regioisomers (e.g., 5-bromo vs. 6-bromo) or scaffold isomers (e.g., 1,2-benzisoxazole vs. 1,3-benzoxazole).

Misidentifying these isomers can lead to inactive biological candidates or regulatory failure. This guide outlines a self-validating spectroscopic and chromatographic protocol to unambiguously identify the target molecule.

The Isomer Landscape

We focus on differentiating the target from its two most probable contaminants:

  • 5-Bromo-1,2-benzisoxazole-3-carbaldehyde: The primary regioisomer formed if the starting material (e.g., 3-bromophenol) allows ambiguity in cyclization.

  • 6-Bromo-1,3-benzoxazole-2-carbaldehyde: A scaffold isomer where the heteroatom arrangement differs (Nitrogen and Oxygen positions swapped/shifted).

Spectroscopic Differentiation Protocol (NMR)

Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for this differentiation. The key lies in the coupling patterns of the aromatic protons, specifically Proton H-7 .

Structural Numbering Logic
  • 1,2-Benzisoxazole Core: Oxygen is at position 1; Nitrogen is at position 2.

  • Benzene Ring: Numbered 4, 5, 6, 7.

  • Critical Feature: Position 7 is adjacent to the bridgehead carbon (C-7a) attached to the Oxygen. This makes H-7 electronically distinct (deshielded).

The "H-7 Rule"

The multiplicity of the H-7 proton is the definitive differentiator between the 6-bromo and 5-bromo isomers.

  • Target (6-Bromo): The substituent at position 6 blocks ortho-coupling to H-7.

    • Result: H-7 appears as a Singlet (s) or a fine doublet (

      
       Hz, meta-coupling to H-5).
      
  • Isomer (5-Bromo): Position 6 is unsubstituted, allowing strong ortho-coupling between H-6 and H-7.

    • Result: H-7 appears as a Doublet (d) (

      
       Hz).
      
Comparative Data Table
Feature6-Bromo-1,2-benzisoxazole-3-CHO (Target)5-Bromo-1,2-benzisoxazole-3-CHO (Isomer)
H-7 Multiplicity Singlet (s) or fine doublet (

Hz)
Doublet (d) (

Hz)
H-4 Multiplicity Doublet (d) (

Hz, ortho to H-5)
Singlet (s) or fine doublet (meta to H-6)
H-5/H-6 Pattern H-5 is dd (Ortho to H-4, Meta to H-7)H-6 is dd (Ortho to H-7, Meta to H-4)
Aldehyde (-CHO) Singlet,

ppm
Singlet,

ppm
13C NMR (C-Br) C-6 shift (

ppm)
C-5 shift (Distinct environment)

Expert Insight: In the 6-bromo isomer, the proton at H-4 is spatially close to the aldehyde group at C-3. A NOESY experiment showing a correlation between the aldehyde proton and the doublet aromatic proton (H-4) confirms the 6-bromo substitution pattern (since H-4 has an ortho neighbor H-5). In the 5-bromo isomer, the aldehyde would show NOE to the singlet aromatic proton (H-4).

Decision Tree Visualization

The following logic flow ensures rapid identification of the correct isomer during process development.

IsomerID Start Crude Product Isolated (Benzisoxazole-3-CHO) Step1 Acquire 1H NMR (DMSO-d6 or CDCl3) Start->Step1 CheckH7 Analyze Most Downfield Aromatic Signal (H-7) (Typically 7.8 - 8.2 ppm) Step1->CheckH7 Res_Singlet Multiplicity: Singlet (s) (or fine doublet J < 2Hz) CheckH7->Res_Singlet No Ortho Neighbor Res_Doublet Multiplicity: Large Doublet (d) (J > 8Hz) CheckH7->Res_Doublet Has Ortho Neighbor CheckH4 Check H-4 Signal (Upfield aromatic) Res_Singlet->CheckH4 Result_5Br IDENTIFIED: 5-Bromo Isomer (Regioisomer Impurity) Res_Doublet->Result_5Br Result_6Br CONFIRMED: 6-Bromo Isomer (Target Molecule) CheckH4->Result_6Br H-4 is Doublet (Ortho to H-5)

Caption: Logical workflow for distinguishing 6-bromo and 5-bromo isomers based on H-7 multiplicity.

Chromatographic Separation (HPLC)[2][8][9][10][11]

While NMR confirms structure, HPLC is required for purity quantification. Positional isomers often co-elute on standard C18 columns.

Recommended Method
  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are superior to C18 for separating halogenated positional isomers due to

    
    -
    
    
    
    interactions.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde conjugation).

Differentiation Behavior:

  • The 5-bromo isomer generally elutes after the 6-bromo isomer on Phenyl-Hexyl columns due to higher effective hydrophobicity and shape selectivity, though standards must be injected to confirm retention times.

Synthesis & Impurity Origins

Understanding the source of isomers aids in troubleshooting.

  • Route A: Cyclization of Oximes (e.g., from 4-bromosalicylic acid)

    • Advantage:[2][3] Regiospecific. Yields pure 6-bromo isomer.

    • Risk: Low.

  • Route B: Bromination of 1,2-Benzisoxazole Core

    • Advantage:[2][3] Cheap starting materials.

    • Risk: High. Electrophilic bromination of 1,2-benzisoxazole occurs preferentially at C-5 (para to the bridgehead nitrogen). This route yields the 5-bromo isomer as the major product, making it a critical impurity to monitor if this path is suspected.

  • Route C: From 3-Bromophenol

    • Risk: Moderate. Cyclization can occur ortho or para to the bromine, yielding a mixture of 5-bromo and 7-bromo isomers, with 6-bromo requiring specific 4-bromophenol precursors.

References

  • Synthesis of 1,2-Benzisoxazoles: Beilstein Journal of Organic Chemistry. "Synthesis and characterization of substituted 1,2-benzisoxazoles." Link

  • NMR Data for Benzisoxazoles: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link

  • HPLC Separation of Isomers: Journal of Chromatography A. "Separation of positional isomers of halogenated aromatics using Phenyl-Hexyl phases." Link

  • Risperidone Intermediate Chemistry: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Benzisoxazole Derivatives." Link

Sources

A Senior Application Scientist's Guide to Qualifying Reference Standards for 6-bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Defined Reference Standard

In the landscape of pharmaceutical research and development, the integrity of every analytical result hinges on the quality of the reference standard. For novel heterocyclic compounds like 6-bromo-1,2-benzoxazole-3-carbaldehyde, a key intermediate in the synthesis of bioactive molecules, an unequivocally characterized reference standard is not a mere formality—it is the bedrock of reliable quantification, impurity profiling, and ultimately, regulatory compliance.[1][2][3] The presence of the benzoxazole core, a privileged scaffold in medicinal chemistry, suggests its potential in a variety of therapeutic areas, demanding rigorous analytical control from the earliest stages of discovery.[3][4]

This guide provides an in-depth, experience-driven framework for researchers, analytical chemists, and quality control professionals to critically evaluate and compare reference standards for 6-bromo-1,2-benzoxazole-3-carbaldehyde. We will move beyond a simple checklist and delve into the causality behind experimental choices, presenting self-validating protocols and comparative data to empower you to select and qualify a standard that ensures the accuracy and reproducibility of your work.

The Anatomy of a High-Quality Reference Standard: A Comparative Framework

A reference standard is more than just a bottle of powder; it is a comprehensive package of data and material. The primary differentiator between a reliable, high-quality standard and an alternative of unknown pedigree lies in the depth and transparency of its characterization. Let's compare the expected documentation and quality attributes.

FeatureHigh-Quality Reference Standard (Supplier A)Alternative/Minimally Characterized Material (Supplier B)Why It Matters (Expert Insight)
Purity Assignment Quantitative NMR (qNMR) or Mass Balance approach. HPLC Purity ≥99.5%.HPLC Purity >95% (often without chromatogram).qNMR provides a direct, traceable purity value independent of a response factor. Mass balance is a comprehensive assessment. A simple HPLC area percent is insufficient as it assumes all impurities have the same response as the main peak.
Identity Confirmation ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data provided and interpreted.Stated identity with minimal or no spectral data provided.Unambiguous structural confirmation is non-negotiable. Without ¹H and ¹³C NMR, you cannot confirm isomeric purity or the precise location of the bromine substituent. MS confirms the molecular weight.[1][5][6]
Certificate of Analysis (CoA) Detailed, lot-specific document including purity, identity data, storage conditions, and retest date.Basic packing slip with name and CAS number.The CoA is a legal document attesting to the material's quality. It should provide a complete analytical picture, ensuring traceability and confidence in its use for quantitative applications.
Physical Properties Documented appearance and melting point.[7]Often not specified.A sharp melting point can be an initial indicator of high purity. Any deviation from the expected white to off-white powder form warrants investigation.

Workflow for Reference Standard Qualification

A systematic approach is essential for validating a procured reference standard. The following workflow outlines the critical steps from initial assessment to final acceptance for use in regulated analysis.

G CoA Receive Standard & CoA Review Review CoA for Completeness: - Purity (Method & Value) - Identity (Spectra Provided?) - Traceability CoA->Review Decision1 Documentation Adequate? Review->Decision1 Prep Prepare Standard Solution Decision1->Prep Reject Reject Standard Contact Supplier Decision1->Reject No HPLC Purity Verification by HPLC-UV Prep->HPLC Spectro Identity Confirmation (NMR, MS) Prep->Spectro Compare Compare Experimental Data to CoA and Literature HPLC->Compare Spectro->Compare Decision2 Data Concordant? Compare->Decision2 Accept Accept Standard Assign Internal Expiry Decision2->Accept Yes Decision2->Reject

Caption: Workflow for the qualification of a new reference standard.

Experimental Protocols for Verification

These protocols are designed to be self-validating systems. The inclusion of system suitability tests (SST) ensures that the instrumentation and method are performing correctly before the analysis of the reference material itself.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: A reverse-phase HPLC method is the gold standard for separating and quantifying impurities in small organic molecules like our target. The C18 stationary phase provides excellent retention for the aromatic benzoxazole core. A gradient elution is employed because of the potential for both polar and non-polar impurities that may arise during synthesis. UV detection is chosen due to the strong chromophore of the benzoxazole system.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 6-bromo-1,2-benzoxazole-3-carbaldehyde reference standard.

    • Dissolve in acetonitrile to a final concentration of 0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Hold at 30% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 280 nm (based on the expected absorbance of the benzoxazole ring).

  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the main peak area < 2.0%.

      • Tailing Factor (Tf) for the main peak between 0.9 and 1.5.

      • Theoretical Plates (N) > 2000.

  • Analysis & Data Interpretation:

    • Inject the standard solution once.

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare this experimental purity value with the value reported on the CoA.

Protocol 2: Identity Confirmation by Mass Spectrometry and NMR

Causality: While HPLC confirms purity, it does not confirm identity. Mass spectrometry provides the molecular weight, and Nuclear Magnetic Resonance (NMR) provides the definitive structural fingerprint, confirming atomic connectivity.

Methodology:

  • Mass Spectrometry (LC-MS):

    • Utilize the same HPLC method as above, directing the flow into an electrospray ionization (ESI) mass spectrometer.

    • Expected Mass: The molecular formula is C₈H₄BrNO₂. The monoisotopic mass is ~224.94 Da.

    • Observation: Look for the [M+H]⁺ ion at m/z ~225.95. Critically, observe the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two major peaks at m/z ~225.95 and ~227.95.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the standard in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR (400 MHz):

      • Aldehyde Proton: Expect a singlet around δ 10.0-10.5 ppm.

      • Aromatic Protons: Expect three distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) will confirm the substitution pattern.

    • ¹³C NMR (101 MHz):

      • Aldehyde Carbonyl: Expect a signal around δ 185-195 ppm.

      • Aromatic/Heterocyclic Carbons: Expect 7 additional signals in the δ 110-160 ppm range, including the carbon bearing the bromine (which will be at a lower field).

Comparative Data Analysis (Hypothetical)

Here is how the data from two different potential reference standards might compare.

Table 1: HPLC Purity Comparison

ParameterStandard A (High-Quality)Standard B (Alternative)Interpretation
Purity (CoA) 99.8% (Mass Balance)96% (HPLC)Standard A's purity is determined by a more rigorous method.
Purity (Experimental) 99.7%95.8%Experimental data for Standard A is in excellent agreement with its CoA.
Impurity Profile One impurity at 0.15%Three impurities: 1.5%, 1.2%, 0.5%Standard B has significant impurities that could interfere with analysis or represent degradation products.
SST Results PassPassThe analytical method is performing correctly for both analyses.

Table 2: Identity Confirmation Comparison

ParameterStandard A (High-Quality)Standard B (Alternative)Interpretation
MS [M+H]⁺ Observed at 225.9 m/z with correct Br isotope pattern.Observed at 225.9 m/z but with an additional peak at 241.9 m/z.Standard B may contain a significant impurity (e.g., a methoxy adduct).
¹H NMR Spectrum matches expected structure perfectly. Aldehyde proton at 10.2 ppm.Aldehyde proton at 10.2 ppm, but additional unexpected signals in the aromatic region.The extra signals in Standard B confirm the presence of structurally related impurities.

Conclusion

References

  • Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. J-Stage. [Link]

  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. HELIX Chromatography. [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials, Inc. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. [Link]

  • A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. [Link]

  • 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. PubChem. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-bromo-1,2-benzoxazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: 6-Bromo-1,2-benzoxazole-3-carbaldehyde

CAS: 1824292-23-0 Formula: C₈H₄BrNO₂ Molecular Weight: 226.03 g/mol

Executive Summary & Scientist’s Rationale

From the Desk of the Senior Application Scientist: Handling 6-bromo-1,2-benzoxazole-3-carbaldehyde requires more than generic safety compliance. As a halogenated bicyclic aldehyde, this compound presents a dual challenge: the benzisoxazole core implies potential biological activity (often used as a pharmacophore), while the aldehyde moiety is chemically labile, prone to air oxidation, and a potential contact sensitizer.

This guide moves beyond the standard SDS to provide a logistical framework for maintaining both operator safety and compound integrity during drug development workflows.

Hazard Identification & Risk Assessment

Basis: GHS Classification & Structural Analogy (Benzisoxazole/Aromatic Aldehydes)

Hazard ClassGHS CodeSignal WordScientist's Insight
Acute Toxicity (Oral) H302 WarningHarmful if swallowed.[1] Avoid hand-to-mouth contact; do not store with food/drink.
Skin Irritation H315 WarningCauses skin irritation.[1] Brominated aromatics can be lipophilic, increasing dermal absorption.
Eye Irritation H319 WarningCauses serious eye irritation.[1] Aldehyde vapors are lachrymators; dust is mechanically abrasive.
STOT - Single Exp. H335 WarningRespiratory irritation.[1] Dust inhalation is the primary vector during weighing.
Sensitization NoteCautionNot officially H317 listed, but aromatic aldehydes are known sensitizers. Treat as a potential allergen.

Personal Protective Equipment (PPE) Matrix

Directive: Protocol requires a "Barrier-First" approach.

Respiratory Protection
  • Primary: Certified Chemical Fume Hood . All open-vessel manipulations (weighing, solubilization, reaction setup) must occur here.

  • Secondary (Spill/Dust): If hood containment is breached or during spill cleanup, use a Full-Face Respirator with P100/OV cartridges (Organic Vapor/Particulate).

Hand Protection Strategy
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Technique:

    • Routine Handling: Single glove. Change immediately upon splash.

    • Synthesis/Solvent Use:Double gloving is recommended when using permeating solvents (DCM, DMF) often used with this intermediate. The aldehyde functionality can penetrate compromised glove materials.

  • Contraindication: Do NOT use Latex (poor resistance to aromatic aldehydes).

Eye & Body Protection[1][3][4]
  • Eyes: Chemical Safety Goggles (tight-fitting) are superior to safety glasses due to the fineness of the powder and potential for airborne dust.

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred) + Long pants + Closed-toe chemically resistant shoes.

Operational Protocol: Safe Handling Lifecycle

Objective: Maximize safety while preventing aldehyde oxidation.

Phase A: Receipt & Storage
  • Inspection: Verify the bottle seal is intact. If the compound appears dark or crusty, oxidation to the carboxylic acid may have occurred.

  • Environment: Store at 2–8°C .

  • Atmosphere: CRITICAL. Aldehydes oxidize in air. Purge the headspace with Argon or Nitrogen after every use. Seal with Parafilm to prevent moisture ingress (hydrolysis risk of the imine-like bond in the isoxazole ring).

Phase B: Weighing & Solubilization
  • Static Control: Use an anti-static gun if the powder is flighty.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment enclosure.

  • Solvent Choice: Soluble in DMSO, DMF, and DCM.

    • Precaution: When dissolving in DMSO/DMF, the solution becomes a potent penetrant. Do not touch surfaces with gloved hands that have contacted the solution.

Phase C: Reaction Setup
  • Glassware: Oven-dried glassware is required.

  • Inertion: Perform reactions under positive pressure of Nitrogen/Argon.

  • Quenching: If using reactive nucleophiles (e.g., NaBH4 for reduction), quench slowly at 0°C. The benzisoxazole ring can be sensitive to strong reducing conditions, potentially cleaving the N-O bond.

Emergency Response & Disposal

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles and double nitrile gloves.

  • Contain: Cover spill with a dry absorbent pad or vermiculite.

    • Do not use water immediately: This may spread the organic powder.

  • Clean: Sweep carefully to avoid dust generation.[1][2] Wipe surface with acetone, then soap and water.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers.[3]

  • Labeling: Clearly tag as "Contains Brominated Benzisoxazole & Aldehyde."

Visual Workflow (Graphviz)

SafeHandling Receipt Receipt & Inspection (Check for Oxidation) Storage Storage (2-8°C, Argon Purge) Receipt->Storage Seal Intact Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Reaction Reaction Setup (Inert Atm, Double Gloves) Weighing->Reaction Dissolve (DMSO/DCM) Spill Spill Incident Weighing->Spill Waste Disposal (Halogenated Organic Stream) Reaction->Waste Raffinate/Cleanup Reaction->Spill Spill->Waste Absorb & Sweep

Figure 1: Operational lifecycle for 6-bromo-1,2-benzoxazole-3-carbaldehyde, emphasizing the critical storage step to prevent degradation.

References

  • Sigma-Aldrich. 6-bromo-1,2-benzoxazole-3-carbaldehyde Product & Safety Data. Retrieved from

  • PubChem. Compound Summary: 6-Bromo-1,2-benzisoxazole. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Benzisoxazole Derivatives. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.